Product packaging for Dbedc(Cat. No.:CAS No. 61607-82-7)

Dbedc

Cat. No.: B14117655
CAS No.: 61607-82-7
M. Wt: 834.7 g/mol
InChI Key: PZSIFLLRHQZAKV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dbedc is a useful research compound. Its molecular formula is C40H74CuN4O6S2 and its molecular weight is 834.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H74CuN4O6S2 B14117655 Dbedc CAS No. 61607-82-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61607-82-7

Molecular Formula

C40H74CuN4O6S2

Molecular Weight

834.7 g/mol

IUPAC Name

copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine

InChI

InChI=1S/2C18H30O3S.2C2H8N2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;2*3-1-2-4;/h2*13-16H,2-12H2,1H3,(H,19,20,21);2*1-4H2;/q;;;;+2/p-2

InChI Key

PZSIFLLRHQZAKV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].C(CN)N.C(CN)N.[Cu+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of DBEDC (Copper-Based) Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBEDC, chemically identified as Copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine (1:2:2), is a fungicide belonging to the broader class of copper-based fungicides[1]. These fungicides have a long history in agriculture and are known for their broad-spectrum activity against a wide range of fungal and bacterial pathogens. This guide provides a detailed examination of the core mechanism of action of this compound and other copper fungicides, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Copper fungicides are surface-acting protectants. Their efficacy relies on the presence of the fungicide on the plant surface prior to the arrival of fungal spores. The fungicidal activity is dependent on the release of free copper ions (Cu²⁺) which are toxic to fungal cells.

Core Mechanism of Action

The primary mode of action of this compound and other copper fungicides is the multi-site inhibition of fungal cellular processes through the activity of cupric ions (Cu²⁺). This non-specific mode of action is a key reason for the low probability of resistance development in fungal populations.

Upon application, the copper compound in this compound slowly releases Cu²⁺ ions in the presence of water. These ions come into contact with fungal spores that land on the plant surface. The Cu²⁺ ions are then absorbed by the fungal spores, where they exert their toxic effects.

The fungicidal action of copper is multifaceted and involves the following key processes:

  • Enzyme Denaturation: Cu²⁺ ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups present in amino acids, the building blocks of proteins. By binding to these groups, copper ions disrupt the three-dimensional structure of enzymes and other critical proteins, leading to their denaturation and loss of function. This non-specific enzyme inhibition disrupts numerous metabolic pathways essential for fungal survival.

  • Disruption of Cellular Respiration: Copper ions can interfere with the electron transport chain in mitochondria, a critical process for energy (ATP) production. This disruption of cellular respiration leads to a rapid depletion of the energy required for spore germination and mycelial growth.

  • Cell Membrane Damage: Cu²⁺ ions can also cause damage to the fungal cell membrane, leading to increased permeability and leakage of essential cellular components. This loss of cellular integrity contributes significantly to the fungicidal effect.

The multi-site nature of copper's activity means that it simultaneously attacks multiple targets within the fungal cell. This makes it extremely difficult for a fungus to develop resistance through a single gene mutation, a common mechanism of resistance to single-site fungicides.

Quantitative Data

The efficacy of copper fungicides is often related to their Metallic Copper Equivalent (MCE), which represents the actual amount of active copper in the formulation. The table below summarizes the MCE for several common copper fungicides. Additionally, representative IC50 values for copper oxychloride against various fungal pathogens are provided to illustrate the quantitative aspect of its fungicidal activity.

Fungicide FormulationActive IngredientMetallic Copper Equivalent (MCE) (%)Fungal PathogenIC50 (ppm)Reference
Basic Copper 53Basic Copper Sulfate53Alternaria alternata4152.61[2]
Champ WGCopper Hydroxide50Curvularia pseudobrachyspora3585.18[2]
Nordox 75Cuprous Oxide75Curvularia hawaiiensis4755.95[2]
CuevaCopper Octanoate1.8--
Badge SCCopper Oxychloride + Copper Hydroxide20--

Experimental Protocols

The evaluation of fungicide efficacy is crucial for their development and registration. The following are detailed methodologies for key experiments used to assess the activity of copper-based fungicides like this compound.

In Vitro Efficacy Testing: The Poisoned Food Technique

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus in a laboratory setting.

Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of a fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Stock solution of the test fungicide of known concentration.

  • Sterile Petri dishes (90 mm).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator.

  • Cork borer (5 mm diameter).

  • Laminar flow hood.

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the this compound fungicide in a suitable solvent (e.g., sterile distilled water, dimethyl sulfoxide).

    • Autoclave the growth medium (PDA) and allow it to cool to approximately 45-50°C in a water bath.

    • Under sterile conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 ppm). Ensure thorough mixing.

    • Pour the amended and control (without fungicide) media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing, pure culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the growth of the target fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each fungicide concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate.

        • T = Average diameter of the fungal colony in the treated plate.

    • Use probit analysis or a similar statistical method to determine the EC50 value from the dose-response data.

In Vivo Efficacy Testing: Field Trials

Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.

Objective: To assess the efficacy of this compound in controlling a specific plant disease in the field and to determine the optimal application rate and timing.

Materials:

  • Test crop susceptible to the target disease.

  • This compound fungicide formulation.

  • Spraying equipment (e.g., backpack sprayer, tractor-mounted sprayer).

  • Plot markers.

  • Data collection tools (e.g., disease rating scales, notebooks, camera).

  • Weather monitoring equipment (optional but recommended).

Procedure:

  • Experimental Design:

    • Select a field with a history of the target disease.

    • Design the experiment using a randomized complete block design (RCBD) with a minimum of four replications.

    • Each block should contain plots for each treatment, including an untreated control.

    • Plot size should be sufficient to minimize spray drift between plots and to obtain reliable yield data.

  • Treatment Application:

    • Calibrate the spray equipment to ensure accurate and uniform application of the fungicide.

    • Apply the this compound fungicide at different rates and timings as per the experimental protocol.

    • The first application is typically preventative, applied before the onset of disease symptoms. Subsequent applications are made at regular intervals (e.g., 7-14 days) or based on disease forecasting models.

    • Leave the control plots untreated.

  • Disease Assessment:

    • Scout the plots regularly for the appearance and development of disease symptoms.

    • Assess disease severity at multiple time points during the growing season using a standardized disease rating scale (e.g., percentage of leaf area infected).

    • Assessments should be made by trained personnel to ensure consistency.

  • Yield and Quality Assessment:

    • At the end of the growing season, harvest the crop from the central rows of each plot to avoid edge effects.

    • Measure the yield (e.g., weight, number of fruits) and assess the quality of the harvested produce.

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the treatments.

    • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

    • Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of copper-based fungicides and the logical workflow of efficacy testing.

Copper_Fungicide_Mechanism_of_Action This compound This compound (Copper Fungicide) Cu2_release Release of Cu²⁺ ions This compound->Cu2_release in presence of water Absorption Absorption by Spore Cu2_release->Absorption Fungal_Spore Fungal Spore Fungal_Spore->Absorption Multi_site_Inhibition Multi-site Inhibition Absorption->Multi_site_Inhibition Enzyme_Denaturation Enzyme Denaturation (-SH, -NH₂ binding) Multi_site_Inhibition->Enzyme_Denaturation Respiration_Disruption Disruption of Cellular Respiration Multi_site_Inhibition->Respiration_Disruption Membrane_Damage Cell Membrane Damage Multi_site_Inhibition->Membrane_Damage Fungicidal_Effect Fungicidal Effect (Inhibition of Germination & Mycelial Growth) Enzyme_Denaturation->Fungicidal_Effect Respiration_Disruption->Fungicidal_Effect Membrane_Damage->Fungicidal_Effect

Caption: Mechanism of action of copper-based fungicides like this compound.

Fungicide_Efficacy_Testing_Workflow Start Start In_Vitro In Vitro Testing (Poisoned Food Technique) Start->In_Vitro In_Vivo In Vivo Testing (Field Trials) Start->In_Vivo EC50 Determine EC50 In_Vitro->EC50 Disease_Control Assess Disease Control & Yield In_Vivo->Disease_Control Data_Analysis Data Analysis EC50->Data_Analysis Disease_Control->Data_Analysis Efficacy_Report Efficacy Report Data_Analysis->Efficacy_Report End End Efficacy_Report->End

Caption: General workflow for fungicide efficacy testing.

References

Synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt. The document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow. This guide is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development. While the primary documented application of this compound is in agriculture, the exploration of novel copper complexes remains a significant area of interest in medicinal chemistry due to their diverse biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt, based on the provided experimental protocol.[1]

ParameterValueUnit
Reactants
p-Dodecylbenzenesulphonic acid sodium salt (60% purity)750g
Cupric chloride (CuCl₂)110.8g
Water (for sodium salt)3L
Water (for cupric chloride)1.5L
Methanol (for dissolving refined product)300g
Methanol (for final solution adjustment)30g
Ethylenediamine35.4g
Reaction Conditions
Temperature for cupric p-dodecylbenzene sulphonate formation80 - 90°C
Dropping time for cupric chloride solution1hour
Heating time after dropping30minutes
Intermediate Product
Moist refined cupric p-dodecylbenzene sulphonate~760g
Copper content of methanol solution1.73%
Total weight of methanol solution1080g
Final Product
Final Product Solution115g
Concentration of final product solution22%
pH of final solution4.8
Specific gravity of final solution0.995

Experimental Protocol

The synthesis of Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt is a two-step process. The first step involves the formation of cupric p-dodecylbenzene sulphonate, which is then reacted with ethylenediamine to yield the final product.[1]

Step 1: Synthesis of Cupric p-Dodecylbenzene Sulphonate

  • Dissolve 750 g of p-dodecylbenzenesulphonic acid sodium salt (60% purity) in 3 liters of water in a suitable reaction vessel.

  • Heat the solution to a temperature between 80 and 90°C on a water bath.

  • In a separate vessel, dissolve 110.8 g of cupric chloride in 1.5 liters of water.

  • While vigorously stirring the sodium salt solution, add the cupric chloride solution dropwise over a period of one hour.

  • After the addition is complete, continue to heat the mixture at the same temperature for an additional 30 minutes with continuous stirring.

  • Cool the reaction mixture and filter to collect the precipitate of cupric p-dodecylbenzene sulphonate.

Step 2: Formation of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt

  • Dissolve the approximately 760 g of moist, refined cupric p-dodecylbenzene sulphonate precipitate in 300 g of methanol.

  • Determine the copper content of the resulting solution conductometrically.

  • Adjust the solution with an additional 30 g of methanol to obtain a total of 1080 g of a solution containing 1.73% copper.

  • To this solution, add 35.4 g of ethylenediamine. A color change from green to blue will be observed.

  • This operation yields 115 g of a 22% solution of p-dodecylbenzenesulphonic acid bis(ethylenediamine) copper(II) complex salt.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis of Dodecylbenzenesulphonic Acid Bisethylenediamine Copper [II] Salt.

Synthesis_Workflow cluster_step1 Step 1: Formation of Cupric p-Dodecylbenzene Sulphonate cluster_step2 Step 2: Chelation with Ethylenediamine A Dissolve p-Dodecylbenzenesulphonic acid sodium salt in water B Heat solution to 80-90°C A->B D Add CuCl₂ solution dropwise (1 hour) with vigorous stirring B->D C Prepare aqueous solution of CuCl₂ C->D E Continue heating and stirring (30 minutes) D->E F Cool and filter E->F G Precipitate of Cupric p-Dodecylbenzene Sulphonate F->G H Dissolve precipitate in Methanol G->H I Determine and adjust Cu content (1.73%) H->I J Add Ethylenediamine I->J K Final Product: 22% Solution of Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt J->K

Caption: Synthesis workflow for Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt.

Note on Signaling Pathways: The available literature for Dodecylbenzenesulphonic acid bisethylenediamine copper [II] salt primarily details its synthesis and application as an agricultural bactericide and insecticide.[1] Consequently, specific signaling pathways in the context of drug development have not been elucidated for this particular compound. However, copper complexes, in general, are known to exert biological effects through various mechanisms, including the generation of reactive oxygen species, inhibition of enzymes, and interaction with nucleic acids. Professionals in drug development may consider these general mechanisms as a starting point for investigating the potential pharmacological properties of this and similar copper [II] complexes.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dibenzylethylenediamine Dipenicillin G (DBEDC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Dibenzylethylenediamine Dipenicillin G, commonly known as Penicillin G Benzathine. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and biomedical fields.

Physical and Chemical Properties

The physical and chemical properties of a drug substance are critical determinants of its formulation, stability, and bioavailability. A summary of the key quantitative data for DBEDC is presented in Table 1 for easy reference and comparison.

PropertyValue
IUPAC Name N,N'-dibenzylethane-1,2-diamine;bis((2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid)
CAS Number 1538-09-6
Molecular Formula C₄₈H₅₆N₆O₈S₂
Molecular Weight 909.1 g/mol
Melting Point 123-124 °C[1]
Boiling Point 663.3 °C at 760 mmHg (Predicted)
pKa (Strongest Acidic) 3.53 (Predicted)
logP 1.92 (Predicted)
Solubility Very slightly soluble in water; sparingly soluble in alcohol.[2][3]
Appearance White, crystalline powder[2][3]

Table 1: Summary of Physical and Chemical Properties of this compound

Experimental Protocols

Accurate determination of the physicochemical properties of a pharmaceutical compound is essential for its development and regulatory approval. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered this compound sample is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire solid has transformed into a liquid are recorded. The range between these two temperatures is reported as the melting point.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a drug at different physiological pH values.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of this curve.

Mechanism of Action and Experimental Workflows

This compound is a long-acting injectable antibiotic. Its therapeutic effect is derived from the slow release of Penicillin G.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G, the active component of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria, particularly Gram-positive organisms. The key steps in this pathway are illustrated below.

Inhibition_of_Bacterial_Cell_Wall_Synthesis Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Penicillin_G->PBP Inhibited_PBP Inhibited PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Crosslinking Substrate for Crosslinking->Cell_Wall Inhibited_Crosslinking Inhibited Cross-linking Weakened_Cell_Wall Weakened Cell Wall & Cell Lysis

Caption: Penicillin G inhibits bacterial cell wall synthesis.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for assessing the efficacy of an antibiotic.

MIC_Workflow Start Start: Prepare Bacterial Inoculum Serial_Dilution Perform Serial Dilution of this compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells with Bacteria Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End PBP_Assay_Workflow Start Start: Bacterial Culture Membrane_Prep Isolate Bacterial Membrane Fraction (Contains PBPs) Start->Membrane_Prep Incubation Incubate Membranes with Labeled Penicillin G (e.g., fluorescent or radioactive) Membrane_Prep->Incubation SDS_PAGE Separate Proteins by SDS-PAGE Incubation->SDS_PAGE Detection Detect Labeled PBPs (e.g., Fluorometry or Autoradiography) SDS_PAGE->Detection Analysis Analyze PBP Binding Profile Detection->Analysis End End: Identify Target PBPs Analysis->End

References

An In-depth Technical Guide to the Solubility of N,N'-dibenzylethylenediamine diacetate (DBEDC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dibenzylethylenediamine diacetate (DBEDC), commonly known as benzathine diacetate, is a chemical compound with the CAS number 122-75-8.[1][2][3][4] It serves as a crucial component in pharmaceutical formulations, most notably as the diamine salt in benzathine benzylpenicillin, a long-acting antibiotic.[1] The solubility of this compound in various solvents is a critical parameter for its use in drug manufacturing, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder.[5][6] It is a diacetate salt of N,N'-dibenzylethylenediamine.

PropertyValueReference
CAS Number 122-75-8[1][2][3][4]
Molecular Formula C20H28N2O4[4][5][6]
Molecular Weight 360.45 g/mol [3][4][6]
Appearance White to off-white crystalline powder[5][6]
Melting Point 117-118 °C[4]

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, and bioavailability in pharmaceutical applications. This compound exhibits varying degrees of solubility in different solvents, a characteristic that is pivotal for its application in diverse formulations.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published in publicly available literature. However, some key data points have been reported:

SolventSolubilityTemperature (°C)pHReference
Water150 g/L205-6 (for a 50 g/L solution)[7]
Qualitative Solubility Profile

Qualitative descriptions of this compound's solubility provide valuable guidance for solvent selection in research and development.

SolventSolubility DescriptionReference
WaterSoluble / Slightly Soluble[4][5]
EthanolModerately Soluble / Soluble[5]
Dimethylformamide (DMF)Moderately Soluble[5]
AcetoneSoluble[5]
ChloroformSlightly Soluble[4]
Ethyl AcetateSlightly Soluble[4]

It is important to note that the solubility of this compound, being a salt of a weak base and a weak acid, is expected to be pH-dependent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of an active pharmaceutical ingredient (API) like this compound, based on established methodologies such as the shake-flask method recommended by regulatory bodies like the FDA and WHO.

Principle

The equilibrium solubility is determined by measuring the concentration of the dissolved solute in a saturated solution, which is in equilibrium with the undissolved solid solute at a specific temperature and pH.

Materials and Equipment
  • N,N'-dibenzylethylenediamine diacetate (this compound) powder

  • Selection of solvents (e.g., water, ethanol, methanol, phosphate buffer solutions of varying pH)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved this compound remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount of dissolved solute.

  • Data Calculation:

    • Calculate the solubility of this compound in the specific solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Preparation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess this compound to solvent prep2 Seal flasks prep1->prep2 equil1 Incubate in temperature-controlled shaker prep2->equil1 equil2 Agitate until equilibrium is reached equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter to remove solids samp1->samp2 samp3 Dilute sample samp2->samp3 anal1 Analyze by HPLC or UV-Vis samp3->anal1 anal2 Quantify using calibration curve anal1->anal2 result Calculate Solubility (mg/mL or g/L) anal2->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of N,N'-dibenzylethylenediamine diacetate is a critical factor in its pharmaceutical applications. While comprehensive quantitative data remains limited in public literature, the available information indicates its solubility in water and moderate solubility in polar organic solvents. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and conditions relevant to their specific drug development needs. Further research to establish a complete solubility profile of this compound across a range of pharmaceutically relevant solvents and pH values would be highly beneficial to the scientific community.

References

The Fungicidal Profile of DBEDC: An Examination of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of information regarding the history and development of N,N'-dibenzylethylenediamine diacetate (DBEDC) as a fungicide. While the user's request sought an in-depth technical guide on this specific application, the available data do not support a significant role for this compound in the field of fungal plant disease control. This guide, therefore, pivots to a detailed examination of this compound's known chemical properties and applications, placed within the broader context of fungicide discovery and action to provide relevant insights for researchers and drug development professionals.

Technical Profile of N,N'-Dibenzylethylenediamine Diacetate (this compound)

N,N'-dibenzylethylenediamine diacetate, with the CAS number 122-75-8, is primarily recognized as a chemical intermediate and a chelating agent. Its most prominent application is in the synthesis of benzathine penicillin, an important antibiotic. The lipophilic nature of this compound has also led to its exploration as a potential carrier molecule in drug delivery systems.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₂₈N₂O₄
Molar Mass 360.45 g/mol
Appearance White to off-white crystalline solid or powder
Melting Point 117-118 °C
Solubility in Water 50 g/L at 20 °C
pH (in water) 5-6 (at 50 g/L)

A Generalized Fungicide Discovery and Development Workflow

While a specific developmental history for this compound as a fungicide is unavailable, the following workflow illustrates the typical pipeline for bringing a new fungicidal active ingredient to market. This process is a multi-year, resource-intensive endeavor.

FungicideDevelopmentWorkflow cluster_discovery Discovery Phase cluster_optimization Pre-clinical Phase cluster_development Development & Registration TargetIdentification Target Identification (e.g., essential enzyme) HighThroughputScreening High-Throughput Screening (HTS) TargetIdentification->HighThroughputScreening HitIdentification Hit Identification HighThroughputScreening->HitIdentification LeadGeneration Lead Generation HitIdentification->LeadGeneration LeadOptimization Lead Optimization (Structure-Activity Relationship) LeadGeneration->LeadOptimization Transition to Pre-clinical InVitroAssays In Vitro Assays (Efficacy & Spectrum) LeadOptimization->InVitroAssays InVivoTesting In Vivo Testing (Greenhouse trials) InVitroAssays->InVivoTesting ToxicologyStudies Toxicology & Ecotoxicology Studies InVivoTesting->ToxicologyStudies Candidate Selection FieldTrials Field Trials ToxicologyStudies->FieldTrials FormulationDevelopment Formulation Development FieldTrials->FormulationDevelopment RegulatorySubmission Regulatory Submission FormulationDevelopment->RegulatorySubmission MarketLaunch Market Launch RegulatorySubmission->MarketLaunch Approval

A generalized workflow for fungicide discovery and development.

Fungicide Modes of Action: A General Overview

To provide context for the target audience, it is useful to understand the primary ways in which fungicides operate. The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action (MoA), which is the specific biochemical process they disrupt in the fungal pathogen. This classification is crucial for managing the development of fungicide resistance.

Major fungicide modes of action include:

  • Inhibition of Respiration: These fungicides interfere with the mitochondrial respiratory chain, depriving the fungus of the energy required for growth and development.

  • Sterol Biosynthesis Inhibition: They block the production of ergosterol, a vital component of fungal cell membranes, leading to membrane disruption and cell death.

  • Nucleic Acid Synthesis Inhibition: These compounds prevent the synthesis of DNA and RNA, thereby halting cell division and growth.

  • Mitosis and Cell Division Inhibition: These fungicides disrupt the formation of the mitotic spindle, a structure essential for cell division.

The diagram below illustrates the logical relationship between a fungicide's mode of action and the development of resistance.

FungicideResistanceLogic FungicideApplication Fungicide Application TargetSite Specific Target Site (e.g., Enzyme) FungicideApplication->TargetSite acts on SelectionPressure Selection Pressure FungicideApplication->SelectionPressure creates FungalPopulation Fungal Population ResistantIndividuals Naturally Occurring Resistant Individuals FungalPopulation->ResistantIndividuals contains ResistantPopulation Resistant Population Dominates ResistantIndividuals->ResistantPopulation proliferate to form SelectionPressure->ResistantIndividuals selects for ControlFailure Fungicide Control Failure ResistantPopulation->ControlFailure leads to

The development of fungicide resistance through selection pressure.

Experimental Protocols

Given the lack of specific fungicidal data for this compound, detailed experimental protocols for its use in this context cannot be provided. However, a standard protocol for in vitro screening of a novel compound for fungicidal activity would typically involve the following steps:

  • Fungal Isolate Preparation: A pure culture of the target fungal pathogen is grown on a suitable nutrient agar medium.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in an appropriate solvent (such as dimethyl sulfoxide, DMSO) to create a stock solution. A dilution series is then prepared.

  • Poisoned Food Technique:

    • The different concentrations of the test compound are incorporated into molten agar medium.

    • The agar is poured into Petri dishes and allowed to solidify.

    • A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, is placed in the center of each plate.

    • Control plates containing only the solvent and no test compound are also prepared.

  • Incubation: The plates are incubated at a specific temperature and for a set duration, optimal for the growth of the target fungus.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compound relative to the control. This data is then used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Toxicological Profile of N,N'-Dibenzylethylenediamine Diacetate (DBEDC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzylethylenediamine diacetate (DBEDC), a diamine salt with the CAS number 122-75-8, is primarily utilized as a chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry for the production of penicillin G benzathine. While its application is specific, a comprehensive understanding of its toxicological profile is essential for ensuring safety in occupational settings and for predicting potential biological effects in drug development. This technical guide provides a summary of the currently available toxicological data for this compound and its free base, N,N'-dibenzylethylenediamine. It is important to note that the toxicological properties of this compound have not been fully investigated, and significant data gaps exist in the publicly available literature. This document aims to present the known information in a structured format, outline standard experimental protocols relevant to its assessment, and provide a framework for understanding its potential hazards.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is crucial for its toxicological assessment.

PropertyValueReference
Chemical Name N,N'-Dibenzylethylenediamine diacetate[1]
Synonyms This compound, Benzathine DiacetateN/A
CAS Number 122-75-8[1]
Molecular Formula C₂₀H₂₈N₂O₄[1]
Molecular Weight 360.45 g/mol [1]
Appearance White to off-white crystalline solid or powder[2]
Solubility Slightly soluble in water. Soluble in polar organic solvents.[1][2]

Toxicological Data

The available toxicological data for this compound is limited. The information presented below is a compilation from various safety data sheets and chemical databases.

Acute Toxicity

This compound is classified as harmful if swallowed.[3] The acute toxicity values for the free base, N,N'-dibenzylethylenediamine (CAS 140-28-3), are available and provide an indication of the potential toxicity of the diacetate salt.

Table 1: Acute Toxicity of N,N'-Dibenzylethylenediamine (Free Base)

TestSpeciesRouteValueReference
LD50MouseOral388 mg/kg[2]
LD50MouseIntraperitoneal50 mg/kg[2]

Table 2: Hazard Classification for this compound

EndpointClassificationReference
Acute Oral ToxicityCategory 4: Harmful if swallowed[3]
Skin and Eye Irritation

For the free base, N,N'-dibenzylethylenediamine, corrosive effects on the skin and eyes have been noted.[4][5] It is described as causing severe skin burns and eye damage.[5] Prolonged or repeated exposure to this compound may lead to skin sensitization or respiratory irritation.[2]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no data available in the public domain regarding the genotoxic, carcinogenic, or reproductive toxicity of this compound.[6]

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not available in the literature, this section outlines the standard methodologies based on OECD guidelines that would be employed to evaluate the key toxicological endpoints.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, female rats are used.

  • Housing and Fasting: Animals are housed individually and fasted (food, but not water, withheld) for at least 16 hours prior to administration of the test substance.[7]

  • Dose Administration: A single dose of the substance is administered by oral gavage. The vehicle used for dissolving or suspending the test item is typically an inert substance like corn oil.[7]

  • Dose Levels: A stepwise procedure is used, starting with a dose that is expected to produce some signs of toxicity without mortality. Subsequent groups are dosed at higher or lower levels based on the observed effects.

  • Observations: Animals are observed for clinical signs of toxicity and mortality several times on the day of dosing and at least once daily for 14 days thereafter. Body weights are recorded weekly.[7]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of clipped skin on the back of the animal and covered with a gauze patch.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are used.

  • Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure there are no pre-existing defects.[5]

  • Test Substance Application: A small amount of the test substance (0.1 mL for liquids, not more than 100 mg for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

  • Scoring: The ocular lesions are scored using a standardized system.

Visualizations

As there is no information available on the specific signaling pathways involved in the toxicology of this compound, the following diagrams illustrate a general workflow for toxicological assessment and a conceptual representation of the Absorption, Distribution, Metabolism, and Excretion (ADME) process.

Toxicological_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing cluster_2 Phase 3: Sub-chronic & Specific Toxicity cluster_3 Phase 4: Hazard Characterization & Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) InVitro_Cyto In Vitro Cytotoxicity (e.g., MTT, LDH assays) QSAR->InVitro_Cyto Initial Screening InVitro_Geno In Vitro Genotoxicity (e.g., Ames Test, Micronucleus Assay) InVitro_Cyto->InVitro_Geno Acute_Oral Acute Oral Toxicity (LD50 Determination) InVitro_Geno->Acute_Oral Proceed if concerns or for regulatory requirement Acute_Dermal Acute Dermal Toxicity Acute_Oral->Acute_Dermal Acute_Inhalation Acute Inhalation Toxicity Acute_Dermal->Acute_Inhalation Repeated_Dose Repeated Dose Toxicity (e.g., 28-day, 90-day studies) Acute_Inhalation->Repeated_Dose If warranted by use pattern Repro_Tox Reproductive/Developmental Toxicity Repeated_Dose->Repro_Tox Carcinogenicity Carcinogenicity Studies Repro_Tox->Carcinogenicity NOAEL NOAEL/LOAEL Determination Carcinogenicity->NOAEL Risk_Assessment Risk Assessment NOAEL->Risk_Assessment

Caption: General workflow for the toxicological assessment of a chemical substance.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Bloodstream Bloodstream Oral->Bloodstream Entry into Systemic Circulation Dermal Dermal Dermal->Bloodstream Entry into Systemic Circulation Inhalation Inhalation Inhalation->Bloodstream Entry into Systemic Circulation Tissues Tissues/Organs Bloodstream->Tissues Transport to Sites of Action/Storage Liver Liver (Primary Site) - Phase I (Oxidation, etc.) - Phase II (Conjugation) Bloodstream->Liver Kidney Kidney (Urine) Bloodstream->Kidney Filtration Tissues->Bloodstream Liver->Bloodstream Other_Tissues Other Tissues Liver->Other_Tissues Feces Feces Liver->Feces Biliary Excretion Other_Routes Other (e.g., Lungs)

Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, Excretion) process.

Conclusion

The available toxicological data for N,N'-dibenzylethylenediamine diacetate (this compound) is sparse and primarily limited to an acute oral toxicity classification of "Harmful if swallowed." Data on its free base, N,N'-dibenzylethylenediamine, suggests a potential for moderate acute oral toxicity and severe skin and eye irritation. There is a significant lack of information regarding chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. For a comprehensive risk assessment, further studies following standardized guidelines are necessary. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing personal protective equipment to avoid ingestion, skin, and eye contact, and inhalation of dust. The information and general protocols provided in this guide serve as a starting point for understanding the potential hazards associated with this compound and for designing future toxicological evaluations.

References

Environmental Fate and Degradation of Dibenzyldimethylammonium Chloride (DBEDC): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyldimethylammonium chloride (DBEDC) is a quaternary ammonium compound (QAC) with applications that necessitate a thorough understanding of its environmental persistence and degradation. This document provides a comprehensive technical overview of the environmental fate of this compound, including its physicochemical properties, abiotic and biotic degradation pathways, and environmental distribution. Due to the limited availability of specific data for this compound, information from structurally similar QACs, particularly benzalkonium chloride (BAC), is utilized to infer potential degradation mechanisms. This guide also details standardized experimental protocols relevant to the assessment of this compound's environmental impact and presents key information in structured tables and diagrams to facilitate comprehension and further research.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. As a cationic surfactant, this compound's properties are characterized by a positively charged nitrogen atom and two hydrophobic benzyl groups. These features dictate its interaction with environmental matrices.[1]

Table 1: Physicochemical Properties of Dibenzyldimethylammonium Chloride

PropertyValueRemarks
Molecular FormulaC₁₆H₂₀ClN-
Molecular Weight261.79 g/mol -
Water SolubilitySolubleAs a quaternary ammonium salt, it is generally soluble in water. Specific solubility data is not readily available.
log Kow (Octanol-Water Partition Coefficient)Data not availableThe presence of two benzyl groups suggests a degree of lipophilicity, which would influence bioaccumulation potential. However, its ionic nature complicates direct estimation.
Vapor PressureLow (expected)As a salt, this compound is expected to have a very low vapor pressure and is therefore not likely to be found in the atmosphere.
pKaNot applicableAs a quaternary ammonium compound, the nitrogen is permanently positively charged, and it does not have a pKa in the typical sense.

Environmental Fate and Distribution

Adsorption and Partitioning

The dominant process governing the environmental distribution of this compound is expected to be its strong adsorption to negatively charged surfaces in soil and sediment.[1] This is a characteristic feature of cationic QACs. The primary mechanisms for this adsorption are:

  • Electrostatic Interactions: The positively charged quaternary nitrogen atom of this compound binds strongly to negatively charged sites on clay minerals and organic matter in soil and sediment.[1]

  • Hydrophobic Interactions: The non-polar benzyl groups can interact with the organic fraction of soil and sediment, further contributing to its partitioning out of the water phase.[1]

This strong sorption behavior significantly reduces the mobility of this compound in the environment, limiting its potential to leach into groundwater. While specific Freundlich adsorption coefficients (Kads) for this compound are not available, data for the structurally related didecyldimethylammonium chloride (DDAC) can provide an indication of the expected strong adsorption across different soil types.[1]

Environmental Persistence

The persistence of this compound in the environment is determined by the rates of its degradation through biotic and abiotic processes. While specific half-life data for this compound is limited, the strong adsorption to solids is known to decrease the bioavailability of QACs to microorganisms, potentially increasing their persistence in soil and sediment.

Degradation Pathways

Biotic Degradation

Biodegradation by microorganisms is considered the primary degradation pathway for QACs in the environment. Although specific studies on this compound are scarce, the degradation pathway of the closely related benzalkonium chloride (BAC) provides a plausible model for the environmental breakdown of this compound. The proposed pathway involves a series of enzymatic reactions.[2]

The initial steps are believed to involve the cleavage of the carbon-nitrogen bonds. The biodegradation of BAC is understood to proceed through sequential debenzylation, dealkylation, and demethylation steps. This process yields intermediates such as benzyl chloride, alkyl dimethyl amine, and dimethyl amine, which are then further broken down.[2]

Inferred Biodegradation Pathway for this compound:

Based on the degradation of BAC, the following steps can be inferred for this compound:

  • Debenzylation: The cleavage of one or both benzyl groups from the quaternary nitrogen.

  • Demethylation: The removal of methyl groups.

  • Ring Cleavage: The breakdown of the aromatic benzyl rings.

  • Mineralization: The ultimate conversion of the organic carbon to carbon dioxide, water, and inorganic ions.

DBEDC_Biodegradation This compound Dibenzyldimethylammonium Chloride (this compound) Intermediate1 Benzyldimethylamine & Benzyl Chloride This compound->Intermediate1 Debenzylation Intermediate2 Dimethylamine Intermediate1->Intermediate2 Demethylation Intermediate3 Benzyl Alcohol Intermediate1->Intermediate3 Hydrolysis Mineralization CO2 + H2O + NH4+ + Cl- Intermediate2->Mineralization Intermediate4 Benzoic Acid Intermediate3->Intermediate4 Oxidation Intermediate4->Mineralization Ring Cleavage & Further Oxidation

Caption: Inferred biotic degradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes for this compound, such as hydrolysis and photolysis, are generally considered to be of minor importance compared to biodegradation, especially for the fraction of the compound adsorbed to soil and sediment.

  • Hydrolysis: As a quaternary ammonium salt, this compound is stable to hydrolysis under normal environmental pH conditions.

  • Photolysis: While some studies have shown that certain QACs can undergo photolysis in aqueous solutions, this is not expected to be a significant degradation route in the environment, particularly for this compound that has partitioned to sediment and is not exposed to sunlight.

Ecotoxicity

Quaternary ammonium compounds, as a class, are known to be toxic to a wide range of aquatic organisms. Their cationic surfactant properties can disrupt cell membranes. It is noted that this compound is highly toxic to aquatic organisms.[3]

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the biodegradability and environmental fate of chemicals.

Ready Biodegradability (OECD 301)

This series of tests (A-F) is designed to assess whether a chemical is readily biodegradable under aerobic conditions in an aqueous medium.[4][5][6] A positive result in an OECD 301 test indicates that the substance is likely to be rapidly and completely degraded in the environment.[4]

General Protocol (as exemplified by OECD 301 B - CO₂ Evolution Test): [7]

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., this compound) is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The amount of CO₂ evolved from the ultimate aerobic biodegradation of the test substance is measured at regular intervals and is compared to the theoretical maximum amount of CO₂ that can be produced.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.[7]

OECD_301B_Workflow start Start prepare Prepare mineral medium with this compound start->prepare inoculate Inoculate with mixed microorganisms prepare->inoculate incubate Incubate in the dark (28 days, 20-25°C) inoculate->incubate measure Measure evolved CO2 at intervals incubate->measure analyze Compare with theoretical maximum CO2 measure->analyze evaluate Evaluate against >60% in 10-day window analyze->evaluate readily_biodegradable Readily Biodegradable evaluate->readily_biodegradable Yes not_readily_biodegradable Not Readily Biodegradable evaluate->not_readily_biodegradable No

Caption: Workflow for OECD 301B ready biodegradability test.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[8][9]

General Protocol:

  • Soil Selection: Representative soil types are chosen.

  • Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For anaerobic testing, the soil is flooded and purged with an inert gas.

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ and other volatile compounds are trapped and quantified.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are calculated to determine the half-life (DT₅₀) in soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This test assesses the degradation of a chemical in a system simulating a water body with a sediment layer.[10][11][12][13][14]

General Protocol:

  • System Setup: Intact water-sediment cores are collected from two different sites. The test substance (typically ¹⁴C-labelled) is applied to the overlying water.

  • Incubation: The systems are incubated in the dark at a constant temperature. Aerobic conditions are maintained in the overlying water for the aerobic test, while anaerobic conditions are established for the anaerobic test.

  • Sampling: At selected time intervals (up to 100 days), the water and sediment phases are separated and analyzed for the parent compound and its transformation products.[10][11] Volatilized compounds and evolved ¹⁴CO₂ are also measured.

  • Data Analysis: The results are used to determine the degradation rate of the test substance in the total system and its partitioning between water and sediment. The half-lives (DT₅₀) in the water, sediment, and total system are calculated.

OECD_308_Workflow start Start setup Set up water-sediment cores start->setup apply Apply 14C-DBEDC to water phase setup->apply incubate Incubate in dark (aerobic/anaerobic) apply->incubate sample Sample water and sediment at time intervals incubate->sample analyze Analyze parent compound and transformation products sample->analyze quantify Quantify 14CO2 and non-extractable residues analyze->quantify calculate Calculate DT50 values (water, sediment, total system) quantify->calculate

Caption: Workflow for OECD 308 aquatic sediment transformation test.

Analytical Methodologies

The analysis of this compound in environmental matrices requires sensitive and selective methods due to the complexity of the samples and the expected low concentrations.

Table 2: Analytical Methods for this compound in Environmental Samples

TechniqueDescription
Sample Preparation
Solid-Phase Extraction (SPE)A common technique for extracting and concentrating QACs from aqueous samples. Cation-exchange or reversed-phase sorbents can be used.
Liquid-Liquid Extraction (LLE)Can be used for the extraction of this compound from aqueous samples into an organic solvent, often with the aid of an ion-pairing agent.[1]
Soil/Sediment ExtractionTypically involves extraction with an organic solvent or a mixture of solvents, sometimes with the addition of an acid to desorb the cationic this compound from the matrix.
Analytical Instrumentation
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)The method of choice for the quantification of this compound. Reversed-phase HPLC with an ion-pairing agent or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separation.[1] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.

Conclusion and Future Research

The environmental fate of dibenzyldimethylammonium chloride is predominantly driven by its strong adsorption to soil and sediment, which limits its mobility. While biodegradation is the most probable degradation pathway, specific quantitative data on the rate and extent of this compound degradation in various environmental compartments are lacking. Future research should focus on conducting standardized OECD biodegradation studies (301, 307, and 308) for this compound to generate reliable data on its persistence and degradation kinetics. Such studies would provide the necessary information for a comprehensive environmental risk assessment and inform the development of strategies to mitigate any potential environmental impact. The use of advanced analytical techniques, such as high-resolution mass spectrometry, could further aid in the identification of novel degradation products and the elucidation of detailed degradation pathways.

References

An In-depth Technical Guide to N,N'-Dibenzylethylenediamine Diacetate (DBEDC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzylethylenediamine diacetate (DBEDC), a versatile organic compound, holds significant importance in various scientific and industrial sectors, most notably in pharmaceutical development. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications. The document details experimental protocols for its synthesis and its use in formulations. Furthermore, it explores the compound's potential therapeutic roles by examining its interaction with biological pathways, such as those involved in Hepatitis C virus (HCV) replication and cholesterol biosynthesis. All quantitative data is presented in structured tables for clarity, and complex processes are visualized through detailed diagrams.

Chemical Identifiers and Physicochemical Properties

N,N'-Dibenzylethylenediamine diacetate, commonly referred to as this compound or Benzathine Diacetate, is a diamine salt. Its unique chemical structure contributes to its utility as a stabilizing agent and a chemical intermediate.

Chemical Identifiers

The primary chemical identifiers for this compound are crucial for its unambiguous identification in research and regulatory documentation.

IdentifierValueCite
CAS Number 122-75-8
Molecular Formula C₂₀H₂₈N₂O₄[1]
Molecular Weight 360.45 g/mol [2]
IUPAC Name N,N'-dibenzylethane-1,2-diamine;diacetate
Synonyms DBED diacetate, Benzathine diacetate, 1,2-Di(benzylamino)ethane diacetate[3]
InChI Key MTRNNCLQPVCDLF-UHFFFAOYSA-N
SMILES CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, formulation, and application.

PropertyValueCite
Appearance White to off-white crystalline powder[3]
Melting Point 116-120 °C
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol and acetone.[3]
pH (50 g/L in H₂O at 20 °C) 5.0 - 6.0[4]
Storage Conditions Store in a cool, dry place away from direct sunlight in a tightly sealed container.[3]

Synthesis of N,N'-Dibenzylethylenediamine Diacetate

The synthesis of this compound can be achieved through a multi-step process involving the condensation of benzaldehyde with ethylenediamine, followed by reduction and subsequent salt formation with acetic acid.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Benzaldehyde Benzaldehyde N_N_dibenzylidene_ethylenediamine N,N'-dibenzylidene ethylenediamine Benzaldehyde->N_N_dibenzylidene_ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->N_N_dibenzylidene_ethylenediamine N_N_Dibenzylethylenediamine N,N'-Dibenzylethylenediamine N_N_dibenzylidene_ethylenediamine->N_N_Dibenzylethylenediamine Catalytic Hydrogenation This compound This compound N_N_Dibenzylethylenediamine->this compound Acetic_Acid Acetic Acid Acetic_Acid->this compound

Caption: Synthesis workflow of this compound from benzaldehyde and ethylenediamine.

Experimental Protocol for Synthesis

A representative experimental protocol for the synthesis of this compound is detailed below, based on established chemical literature.[5][6][7][8]

Step 1: Synthesis of N,N'-dibenzylidene ethylenediamine

  • In a reaction flask, dissolve benzaldehyde in an appropriate alcohol solvent (e.g., ethanol).

  • While stirring and maintaining the temperature between 30-60 °C, slowly add ethylenediamine. The molar ratio of benzaldehyde to ethylenediamine should be approximately 2:1.

  • After the addition is complete, continue the reaction for 1-1.5 hours at 40-60 °C.

  • Cool the reaction mixture to approximately 10 °C to allow the Schiff base (N,N'-dibenzylidene ethylenediamine) to precipitate.

  • Filter the solid product and wash with a small amount of cold solvent.

Step 2: Synthesis of N,N'-Dibenzylethylenediamine

  • Dissolve the synthesized N,N'-dibenzylidene ethylenediamine in a suitable solvent such as ethyl acetate.

  • Transfer the solution to a hydrogenation reactor.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide.

  • Conduct the hydrogenation under a hydrogen pressure of approximately 0.5 MPa and a temperature of around 100 °C.

  • Monitor the reaction until the theoretical amount of hydrogen is consumed.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst. The resulting solution contains N,N'-Dibenzylethylenediamine.

Step 3: Formation of N,N'-Dibenzylethylenediamine Diacetate

  • To the solution of N,N'-Dibenzylethylenediamine, slowly add glacial acetic acid with stirring. The reaction is typically carried out at an elevated temperature (e.g., 80 °C).

  • After the addition of acetic acid, continue stirring for approximately 1-4 hours.

  • Cool the reaction mixture to around 5 °C to induce crystallization of the diacetate salt.

  • Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain N,N'-Dibenzylethylenediamine diacetate.

Applications in Drug Development

This compound is a key excipient in the pharmaceutical industry, primarily used to form stable, long-acting parenteral formulations of antibiotics.[9] Its potential as a therapeutic agent itself is also an area of active research.[1][10]

Stabilizing Agent in Long-Acting Penicillin Formulations

This compound is the diamine component of Benzathine Penicillin G, a long-acting injectable antibiotic. The low aqueous solubility of the resulting salt allows for the slow release of penicillin G from the intramuscular injection site, maintaining therapeutic concentrations over a prolonged period.

Experimental Protocol: Preparation of a Benzathine Penicillin G Suspension (Illustrative)

  • A sterile aqueous solution of potassium penicillin G is prepared.

  • A sterile aqueous solution of N,N'-dibenzylethylenediamine diacetate is prepared.

  • Under aseptic conditions, the two solutions are mixed. The sparingly soluble benzathine penicillin G precipitates.

  • The precipitate is collected, washed with sterile water for injection, and then suspended in a suitable sterile vehicle for injection, which may contain suspending agents and preservatives.

  • The final suspension is homogenized to ensure a uniform particle size and then filled into sterile vials or pre-filled syringes.

Potential as a Hepatitis C Virus (HCV) Inhibitor

Research has indicated that N,N'-dibenzylethylenediamine and its derivatives are being investigated as potential inhibitors of the Hepatitis C virus.[1] The proposed mechanism of action for many HCV inhibitors involves targeting viral proteins essential for replication, such as the NS5B RNA-dependent RNA polymerase.[11][12][13][14][15]

Hypothesized Signaling Pathway Interaction for HCV Inhibition

G cluster_0 HCV Replication Cycle cluster_1 Inhibition HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Cleavage Replication_Complex Replication Complex NS5B->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis DBEDC_Derivative This compound Derivative DBEDC_Derivative->NS5B Inhibition

Caption: Potential inhibition of HCV replication by a this compound derivative targeting the NS5B polymerase.

Potential as a Cholesterol Biosynthesis Inhibitor

Derivatives of N,N'-dibenzylethylenediamine have also been explored for their ability to inhibit cholesterol biosynthesis.[1][10] This pathway is a critical target for managing hypercholesterolemia. The key regulatory step in cholesterol biosynthesis is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Another important regulatory point is the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which controls the transcription of genes involved in cholesterol synthesis.[16][17][18][19][20]

Cholesterol Biosynthesis and SREBP Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi cluster_2 Nucleus cluster_3 Inhibition SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Low Cholesterol: Translocates to Golgi INSIG INSIG Cholesterol Cholesterol Cholesterol->INSIG Binds to SCAP, retains complex in ER S2P S2P S1P->S2P Cleavage nSREBP nSREBP S2P->nSREBP Cleavage SRE SRE nSREBP->SRE Target_Genes Target Genes (e.g., HMG-CoA Reductase) SRE->Target_Genes Transcription DBEDC_Derivative This compound Derivative DBEDC_Derivative->Target_Genes Potential Inhibition

References

An In-depth Technical Guide to DBEDC in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

A Review of Literature for Researchers, Scientists, and Drug Development Professionals

Introduction: DBEDC, or dodecylbenzenesulfonic acid bisethylenediamine copper salt (II), is a chemical compound utilized in agriculture as a fungicide and insecticide. First registered in Japan in 1969, this contact pesticide has been formulated as a wettable powder, emulsifiable concentrate, and liquid for use on a variety of crops, including cereals, vegetables, ornamentals, and turf. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, efficacy, and application protocols, with a particular emphasis on quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate and behavior.

PropertyValueReference
Appearance Vivid blue-purple paste[1]
Odor Odorless[1]
CAS Number 61607-82-7[1]
Molecular Formula C40H74CuN4O6S2[1]
Molecular Weight 834.7 g/mol [1]
Melting Point Decomposes above 207°C[1]
Boiling Point Decomposes above 207°C[1]
Vapor Pressure 5.2×10⁻⁵⁷ to 3.2×10⁻⁹ Pa (25°C)[1]
Density 1.1 g/cm³ (20°C)[1]
Water Solubility 1.53×10⁶ µg/L (25°C)[1]
Soil Adsorption Coefficient (Koc) 1,230 (sandy soil, 25°C)[1]
Hydrolysis Stable for 5 days (50°C; pH 4, 7, 9)[1]
pKa 6.32 (20°C)[1]

Mechanism of Action

This compound exhibits a dual mode of action as both a fungicide and an insecticide.[1]

Fungicidal Action: The primary mechanism of fungicidal activity involves the copper complex. It is believed that this compound adsorbs to the spores and hyphae of fungi. The copper ions then react with sulfhydryl (SH) groups in enzymes, leading to their inhibition.[1] This disruption of critical enzyme function interferes with the pathogen's metabolic processes, particularly the oxidation-reduction system, ultimately resulting in cell death.[1]

Insecticidal Action: As an insecticide, this compound acts through a physical mechanism. When sprayed directly onto insects, the formulation is thought to block their spiracles, the external openings of the respiratory system.[1] This physical obstruction prevents gas exchange, leading to death by suffocation.[1]

This compound Fungicidal Mechanism of Action This compound This compound Application Adsorption Adsorption to Fungal Spores and Hyphae This compound->Adsorption CopperIon Release of Copper Ions (Cu²⁺) Adsorption->CopperIon SH_Enzymes Sulfhydryl (SH) Groups in Fungal Enzymes CopperIon->SH_Enzymes Inhibition Inhibition of SH-Enzyme Activity SH_Enzymes->Inhibition Reacts with Metabolism Disruption of Metabolic Oxidation-Reduction System Inhibition->Metabolism CellDeath Fungal Cell Death Metabolism->CellDeath Experimental Workflow for this compound Efficacy start Start plot_design Plot Design (Randomized Complete Block) start->plot_design crop_cultivation Crop Cultivation plot_design->crop_cultivation inoculation Pathogen Inoculation (if necessary) crop_cultivation->inoculation application This compound Application (Specified Rate and Timing) inoculation->application assessment Data Collection application->assessment disease_assess Disease Assessment (Incidence and Severity) assessment->disease_assess phyto_assess Phytotoxicity Assessment assessment->phyto_assess yield_assess Yield and Quality Assessment assessment->yield_assess analysis Statistical Analysis disease_assess->analysis phyto_assess->analysis yield_assess->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Control of Strawberry Powd-ery Mildew (Podosphaera aphanis)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. All applications of fungicides should be in accordance with local regulations and product labels.

Initial investigations into the efficacy of Dibutyldithiocarbamate (DBEDC) for the control of strawberry powdery mildew, caused by the obligate biotrophic fungus Podosphaera aphanis, have revealed limited effectiveness. This document summarizes the available data on this compound and provides detailed application notes and protocols for more effective, commonly used fungicidal agents.

Assessment of Dibutyldithiocarbamate (this compound) Efficacy

A study evaluating 36 different fungicides for the control of strawberry powdery mildew found this compound to be among the less effective compounds. The research indicated that while most of the tested fungicides resulted in abnormal morphological changes in the conidiophores and conidial cells of P. aphanis, this compound was noted as being less effective in this regard. This suggests a limited impact on the pathogen's reproductive structures. Further research is required to determine if different formulations or application strategies could enhance the efficacy of this compound.

Recommended Fungicides for Strawberry Powdery Mildew Control

Several other fungicides have demonstrated significant efficacy in controlling strawberry powdery mildew. The selection of a suitable fungicide should be based on an integrated pest management (IPM) strategy that includes monitoring, cultural practices, and the rotation of fungicides with different modes of action to prevent the development of resistance.

The following tables summarize the efficacy of various fungicides against strawberry powdery mildew based on published research.

Table 1: Efficacy of Selected Fungicides on Strawberry Powdery Mildew

Active IngredientFRAC GroupTrade Name (Example)Application RateEfficacy (% Disease Incidence/Reduction)Reference
Quinoxyfen13Quintec0.312 ml/L41.5% average disease incidence[1][2]Palmer et al. (2021)[1][2]
Myclobutanil3Rally0.187 g/L39.8% average disease incidence[1][2]Palmer et al. (2021)[1][2]
Potassium BicarbonateNot ClassifiedKaligreen, MilStop[3][4]2.5 - 5 lb/AEradicant activity, kills spores and hyphae on contact[5]Various[3][4][5]
CyflufenamidU6Torino0.265 ml/L19.3% average disease incidence[1][2]Palmer et al. (2021)[1][2]
Trifloxystrobin11Flint0.15 g/L19.8% average disease incidence[1][2]Palmer et al. (2021)[1][2]
Fluopyram + Trifloxystrobin7 + 11Luna Sensation0.312 ml/L3.5% average disease incidence[1][2]Palmer et al. (2021)[1][2]
Penthiopyrad7Fontelis1.25 ml/L51.4% average disease incidence[1][2]Palmer et al. (2021)[1][2]

Table 2: Application Timing and Frequency for Selected Fungicides

Active IngredientApplication TimingApplication Interval
QuinoxyfenProtective14-21 days
MyclobutanilProtective and Curative[6]10-14 days[6]
Potassium BicarbonateEradicant (at first sign of disease)[5]7-14 days
CyflufenamidProtective7-14 days
TrifloxystrobinProtective7-14 days
Fluopyram + TrifloxystrobinProtective7-14 days
PenthiopyradProtective7-14 days

Experimental Protocols

Protocol for In Vitro Fungicide Sensitivity Assay

This protocol is adapted from methodologies used to assess the sensitivity of Podosphaera aphanis to various fungicides.

Objective: To determine the in vitro efficacy of a test compound against P. aphanis.

Materials:

  • Healthy, young, fully expanded strawberry leaves (e.g., cultivar 'Monterey')[1][2]

  • Actively sporulating cultures of P. aphanis

  • Test compound (e.g., this compound) and other fungicides for comparison

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Petri dishes with water agar (1.5%)

  • Microscope slides and coverslips

  • Incubator or growth chamber (20-25°C, 16h photoperiod)[1][2]

Procedure:

  • Preparation of Fungal Inoculum: Collect conidia from sporulating colonies on infected strawberry leaves by gently brushing them into a sterile container.

  • Preparation of Fungicide Solutions: Prepare a stock solution of the test compound in a suitable solvent and dilute with sterile distilled water to achieve the desired test concentrations. Include a wetting agent if necessary.

  • Leaf Disc Preparation: Cut discs (e.g., 1.5 cm diameter) from healthy strawberry leaves.

  • Fungicide Treatment: Dip the leaf discs in the respective fungicide solutions for a standardized time (e.g., 10 seconds). Air dry the leaf discs in a laminar flow hood. A control group should be dipped in sterile distilled water with the same concentration of solvent and wetting agent.

  • Inoculation: Place the treated leaf discs, abaxial side up, on the surface of water agar in Petri dishes. Inoculate each leaf disc with a standardized amount of P. aphanis conidia.

  • Incubation: Incubate the Petri dishes at 20-25°C with a 16-hour photoperiod for 10-14 days.[1][2]

  • Assessment: After the incubation period, assess the disease incidence and severity on each leaf disc. This can be done visually or with the aid of a microscope. Efficacy is calculated as the percentage reduction in disease severity compared to the control.

Protocol for In Vivo (Greenhouse) Fungicide Efficacy Trial

Objective: To evaluate the efficacy of a test compound in controlling strawberry powdery mildew on whole plants.

Materials:

  • Potted strawberry plants of a susceptible cultivar

  • Actively sporulating cultures of P. aphanis

  • Test compound and standard fungicide

  • Spraying equipment

  • Greenhouse with controlled environment

Procedure:

  • Plant Propagation and Maintenance: Grow strawberry plants in a greenhouse until they have several fully expanded leaves.

  • Fungicide Application: Prepare spray solutions of the test compound and a standard fungicide at the desired concentrations. Spray the plants to the point of runoff, ensuring thorough coverage of all leaf surfaces. A control group should be sprayed with water and any solvent/adjuvant used.

  • Inoculation: 24 hours after fungicide application, inoculate the plants with a suspension of P. aphanis conidia in sterile water.

  • Incubation: Maintain the plants in a greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease severity on a representative sample of leaves from each plant. Disease severity can be rated on a scale of 0-100% of the leaf area covered with mycelium.

  • Data Analysis: Calculate the mean disease severity for each treatment group and compare it to the control to determine the percent disease control.

Visualizations

Strawberry Powdery Mildew Fungicide Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare P. aphanis Inoculum inoculation Inoculate Leaf Discs prep_inoculum->inoculation prep_fungicide Prepare Fungicide Solutions treatment Treat Leaf Discs with Fungicides prep_fungicide->treatment prep_leaves Prepare Strawberry Leaf Discs prep_leaves->treatment treatment->inoculation incubation Incubate at 20-25°C for 10-14 days inoculation->incubation assessment Assess Disease Incidence & Severity incubation->assessment data_analysis Calculate Percent Efficacy assessment->data_analysis

Caption: Workflow for in vitro screening of fungicides against strawberry powdery mildew.

Simplified Strawberry Defense Signaling Pathway Against Powdery Mildew

G cluster_pathogen Pathogen Attack cluster_plant Plant Cell pathogen P. aphanis receptor Receptor Recognition pathogen->receptor sa_pathway Salicylic Acid (SA) Pathway receptor->sa_pathway ja_pathway Jasmonic Acid (JA) Pathway receptor->ja_pathway defense_genes Activation of Defense Genes (e.g., PR proteins) sa_pathway->defense_genes ja_pathway->defense_genes resistance Disease Resistance defense_genes->resistance

Caption: Key defense signaling pathways in strawberry against powdery mildew.

References

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings on DBEDC

Following a comprehensive review of scientific literature and chemical databases, there is currently no evidence to support the use of N,N'-Dibenzylethylenediamine diacetate (this compound) as a fungicide for the control of gray mold (Botrytis cinerea) . This compound, also known as Benzathine diacetate, is primarily documented for its applications in pharmaceutical synthesis, particularly as a component of certain penicillin formulations. Searches for its use in agricultural settings, specifically for fungal disease management, did not yield any recommended dosages, application protocols, or efficacy data against Botrytis cinerea.

Therefore, these application notes will focus on established and effective fungicides commonly used in research and commercial settings for the management of gray mold.

Established Fungicides for Gray Mold Control

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a significant pathogen affecting a wide range of crops worldwide.[1][2][3] Effective management of this disease relies on a combination of cultural practices and the application of fungicides. Several classes of fungicides have demonstrated efficacy against B. cinerea.

Data on Fungicide Efficacy

The following table summarizes data on the efficacy of various fungicides against gray mold from different studies. It is important to note that efficacy can be influenced by factors such as application timing, disease pressure, and the development of fungicide resistance.

Fungicide (Active Ingredient)FRAC GroupEfficacy Against Botrytis cinereaReference Crop(s)Source(s)
Fenhexamid17Good to ExcellentStrawberry, Raspberry[2]
Cyprodinil + Fludioxonil (Switch)9 + 12ExcellentStrawberry[2]
Pyraclostrobin + Boscalid (Pristine)11 + 7ExcellentStrawberry[2]
Pyrimethanil9GoodStrawberry[1]
Boscalid7Moderate to Good (Resistance can be an issue)Strawberry[1][4]
Iprodione (Rovral)2Good (Resistance is widespread)Strawberry, Raspberry[2]
CaptanM4Good (Protectant)Strawberry, Grapes, etc.[3]
ThiramM3Good (Protectant)Strawberry[2][3]

Note: FRAC (Fungicide Resistance Action Committee) groups indicate the mode of action. To mitigate the development of resistance, it is crucial to rotate fungicides from different FRAC groups.[3][4]

Experimental Protocols for Fungicide Efficacy Testing

The following are generalized protocols for evaluating the efficacy of fungicides against Botrytis cinerea. These protocols should be adapted based on the specific crop, experimental conditions, and objectives.

In Vitro Mycelial Growth Inhibition Assay

This experiment determines the direct effect of a fungicide on the growth of B. cinerea in a laboratory setting.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • Fungicide to be tested (technical grade or formulated product)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Ethanol (for dissolving some fungicides)

  • Micropipettes

  • Incubator

Protocol:

  • Prepare Fungicide Stock Solutions: Dissolve the fungicide in sterile distilled water or a suitable solvent to create a high-concentration stock solution.

  • Prepare Amended Media: Autoclave PDA and cool it to 45-50°C. Add the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate with no fungicide should also be prepared.

  • Inoculation: From a 7-10 day old culture of B. cinerea, cut a 5 mm mycelial plug from the leading edge of the colony. Place the plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at 20-22°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Detached Leaf/Fruit Assay

This method assesses the protective or curative activity of a fungicide on host tissue.

Materials:

  • Healthy, young, fully expanded leaves or ripe, undamaged fruit of the host plant.

  • Fungicide solution at the desired concentration.

  • Botrytis cinerea spore suspension (e.g., 1 x 10^5 spores/mL in sterile water with a surfactant).

  • Humid chambers (e.g., plastic boxes with moist paper towels).

  • Spray bottle or micropipettes.

Protocol:

  • Surface Sterilization: Gently wash leaves or fruit with sterile distilled water and allow them to air dry.

  • Fungicide Application (Protective): Spray the leaves or fruit with the fungicide solution until runoff and allow them to dry completely. Control samples are sprayed with water.

  • Inoculation: Place a small drop (e.g., 10 µL) of the B. cinerea spore suspension onto the treated leaf or fruit surface. For some studies, a small wound is made prior to inoculation.

  • Fungicide Application (Curative): Inoculate the host tissue first, allow a set infection period (e.g., 24 hours), and then apply the fungicide treatment.

  • Incubation: Place the inoculated leaves or fruit in a humid chamber and incubate at 20-22°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection: After 3-7 days, measure the lesion diameter or assess the disease severity using a rating scale.

  • Analysis: Calculate the percentage of disease reduction compared to the untreated control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for testing the efficacy of a fungicide against gray mold.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo (Detached Tissue) Assay prep_media Prepare Fungicide- Amended PDA inoculate_invitro Inoculate with B. cinerea Mycelial Plug prep_media->inoculate_invitro incubate_invitro Incubate at 20-22°C inoculate_invitro->incubate_invitro measure_growth Measure Colony Diameter incubate_invitro->measure_growth analyze_inhibition Calculate Growth Inhibition (%) measure_growth->analyze_inhibition end End analyze_inhibition->end Results prep_tissue Prepare Host Tissue (Leaves/Fruit) apply_fungicide Apply Fungicide (Protective) prep_tissue->apply_fungicide inoculate_invivo Inoculate with B. cinerea Spores prep_tissue->inoculate_invivo apply_fungicide->inoculate_invivo apply_fungicide_curative Apply Fungicide (Curative) inoculate_invivo->apply_fungicide_curative incubate_invivo Incubate in Humid Chamber inoculate_invivo->incubate_invivo apply_fungicide_curative->incubate_invivo assess_disease Assess Disease Severity/Lesion Size incubate_invivo->assess_disease analyze_reduction Calculate Disease Reduction (%) assess_disease->analyze_reduction analyze_reduction->end Results start Start start->prep_media start->prep_tissue

Caption: General workflow for in vitro and in vivo fungicide efficacy testing against Botrytis cinerea.

Signaling Pathways in Botrytis cinerea as Fungicide Targets

Understanding the cellular pathways in B. cinerea is crucial for developing new fungicides and managing resistance. Many effective fungicides target specific enzymes or proteins in critical signaling pathways.

signaling_pathways cluster_respiration Mitochondrial Respiration cluster_osmoregulation Osmoregulation & Cell Wall Synthesis cluster_sterol Sterol Biosynthesis complex_II Complex II (Succinate Dehydrogenase) complex_III Complex III (Cytochrome bc1) complex_II->complex_III Electron Transport mapk_pathway MAP Kinase Signaling Pathway chitin_synthesis Chitin Synthesis mapk_pathway->chitin_synthesis c14_demethylase C14-demethylase frac7 FRAC 7 (e.g., Boscalid) frac7->complex_II Inhibits frac11 FRAC 11 (e.g., Pyraclostrobin) frac11->complex_III Inhibits frac9 FRAC 9 (e.g., Cyprodinil) frac9->chitin_synthesis Inhibits Methionine Biosynthesis frac12 FRAC 12 (e.g., Fludioxonil) frac12->mapk_pathway Inhibits frac3 FRAC 3 (e.g., Difenoconazole) frac3->c14_demethylase Inhibits

Caption: Simplified diagram of key signaling pathways in Botrytis cinerea targeted by different fungicide classes.

References

Protocol for the Preparation of a N,N'-dibenzylethylenediamine diacetate (DBEDC) Emulsifiable Concentrate Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N'-dibenzylethylenediamine diacetate (DBEDC) is a white crystalline solid with a melting point of approximately 117-118°C.[1] It is recognized for its role as a stabilizing agent in pharmaceutical formulations and as a chelating agent.[2] This document provides a detailed protocol for the preparation of a this compound emulsifiable concentrate (EC) formulation, a liquid formulation that forms a stable emulsion when diluted with water.[3] Such formulations are advantageous for improving the handling and application of active ingredients.[2]

An emulsifiable concentrate typically consists of the active ingredient, a solvent or solvent blend, and an emulsifier system.[4] The emulsifier system is crucial for the spontaneous formation of a stable emulsion upon dilution and is generally a blend of anionic and non-ionic surfactants. The selection of solvents and emulsifiers is critical and depends on the physicochemical properties of the active ingredient. For this compound, which is an amine salt, careful selection of excipients is necessary to ensure stability and performance.

The following protocol is a representative starting point for the development of a this compound EC formulation. Optimization of the component ratios will be necessary to achieve the desired physical and chemical stability.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and understanding the behavior of the active ingredient in the formulation.

PropertyValueReference
Appearance White crystalline powder[5]
Melting Point 117-118 °C[1]
Solubility Soluble in water.[1] Moderately soluble in ethanol and dimethylformamide.[5]
pH (50 g/L in H₂O) 5.0 - 6.0 at 20 °C[6]

Proposed Starting Formulation

The following is a proposed starting formulation for a 10% (w/v) this compound emulsifiable concentrate. The exact proportions of the emulsifiers and the solvent-to-co-solvent ratio may require adjustment based on laboratory trials to achieve optimal emulsion stability.

ComponentFunctionProposed Concentration (% w/v)
This compoundActive Ingredient10.0
Aromatic Solvent (e.g., Solvesso™ 150)Solvent65.0
Polar Co-solvent (e.g., N-Methyl-2-pyrrolidone)Co-solvent/Solubility Enhancer15.0
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)Emulsifier5.0
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil)Emulsifier5.0
Total 100.0

Experimental Protocol

This protocol details the step-by-step procedure for preparing a laboratory-scale batch of the proposed this compound EC formulation.

Materials and Equipment:

  • N,N'-dibenzylethylenediamine diacetate (this compound) powder

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Polar co-solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Anionic emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated Castor Oil)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath (if required for dissolution)

  • Graduated cylinders and/or volumetric flasks

  • Analytical balance

Procedure:

  • Solvent Preparation: In a clean, dry glass beaker, combine the aromatic solvent and the polar co-solvent according to the desired formulation ratios.

  • Dissolution of this compound: While stirring the solvent blend with a magnetic stirrer, slowly add the pre-weighed this compound powder. Continue stirring until the this compound is completely dissolved. Gentle heating (e.g., 40-50°C) may be applied to facilitate dissolution, but care should be taken to avoid degradation of the active ingredient.

  • Addition of Emulsifiers: Once the this compound is fully dissolved and the solution has cooled to room temperature, add the anionic and non-ionic emulsifiers to the mixture while continuing to stir.

  • Homogenization: Continue stirring the mixture for at least 30 minutes to ensure complete homogenization of all components.

  • Quality Control Testing: The resulting emulsifiable concentrate should be a clear, homogenous liquid. Perform quality control tests as described below to evaluate the formulation's performance.

Quality Control and Evaluation

The performance of the prepared this compound emulsifiable concentrate should be evaluated through a series of standard tests.

1. Emulsion Stability Test:

  • Objective: To assess the ability of the EC formulation to form a stable emulsion upon dilution with water of varying hardness.

  • Procedure:

    • Prepare standardized hard water (e.g., 342 ppm as CaCO₃).

    • In a 100 mL graduated cylinder, add 95 mL of the hard water.

    • Add 5 mL of the this compound EC formulation.

    • Invert the cylinder 10-20 times to ensure thorough mixing.

    • Allow the cylinder to stand undisturbed and observe the emulsion at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 24 hours).

    • Record the amount of any cream or sediment that forms. A stable formulation will show minimal or no separation.

2. Accelerated Storage Test:

  • Objective: To evaluate the physical and chemical stability of the concentrate under elevated temperature conditions, which can predict its long-term shelf life.

  • Procedure:

    • Place a sealed container of the this compound EC formulation in an oven at a constant temperature (e.g., 54°C) for a specified period (e.g., 14 days).

    • After the storage period, allow the sample to cool to room temperature.

    • Visually inspect the concentrate for any signs of physical changes, such as crystallization, phase separation, or color change.

    • Perform the emulsion stability test on the stored sample to assess any degradation in performance.

    • If analytical methods are available, quantify the concentration of this compound to determine any chemical degradation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control prep_solvent 1. Prepare Solvent Blend (Aromatic Solvent + Co-solvent) dissolve_this compound 2. Dissolve this compound (with stirring, gentle heat if needed) prep_solvent->dissolve_this compound add_emulsifiers 3. Add Emulsifiers (Anionic + Non-ionic) dissolve_this compound->add_emulsifiers homogenize 4. Homogenize (Stir for 30 min) add_emulsifiers->homogenize emulsion_stability Emulsion Stability Test homogenize->emulsion_stability Evaluate Performance accelerated_storage Accelerated Storage Test homogenize->accelerated_storage Assess Shelf-life

Caption: Experimental workflow for this compound emulsifiable concentrate preparation and quality control.

logical_relationship cluster_components Formulation Components cluster_process Process cluster_output Output This compound This compound (Active Ingredient) mixing Mixing/ Homogenization This compound->mixing solvent Solvent System (Aromatic + Co-solvent) solvent->mixing emulsifier Emulsifier Blend (Anionic + Non-ionic) emulsifier->mixing ec_formulation This compound Emulsifiable Concentrate mixing->ec_formulation stable_emulsion Stable Oil-in-Water Emulsion ec_formulation->stable_emulsion Dilution with Water

Caption: Logical relationship of components and process for creating a stable emulsion.

References

Application Notes and Protocols for DBEDC as a Preventative Fungicide in Cucumber

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific efficacy data and established application protocols for the use of dibenzyldithiocarbamate (DBEDC) on cucumbers are not extensively available in public literature. The following application notes and protocols are based on the general properties of dithiocarbamate fungicides and are intended to serve as a foundational guide for research and development purposes. All experimental work should be conducted in a controlled environment, and dosages and application methods should be optimized empirically.

Application Notes

Dibenzyldithiocarbamate (this compound) is an organic sulfur compound belonging to the dithiocarbamate class of fungicides.[1][2][3] Like other dithiocarbamates, it is expected to function as a non-systemic, contact fungicide with preventative, multi-site activity.[3][4] This multi-site action is advantageous as it presents a lower risk for the development of fungicide resistance compared to single-site inhibitors.

Mechanism of Action: The fungicidal activity of dithiocarbamates is attributed to their ability to chelate metal ions and to react with thiol (-SH) groups of essential enzymes and proteins within fungal cells.[1][2] This disrupts various metabolic processes, including respiration, leading to cell death. The metabolism of dithiocarbamates can produce isothiocyanates, which are also reactive towards vital thiol compounds in the fungus.[1]

Physicochemical Properties: Zinc dibenzyldithiocarbamate has a very low water solubility (2.3 µg/L at 20°C).[5] This necessitates its formulation as a wettable powder (WP), suspension concentrate (SC), or other formulation suitable for creating a stable suspension in water for spray applications.

Hypothetical Efficacy Data

The following table presents hypothetical efficacy data for a representative this compound formulation against common fungal pathogens of cucumber. These values are for illustrative purposes only and would need to be determined experimentally.

Target PathogenCommon DiseaseHypothetical EC50 (µg/mL)Hypothetical Disease Severity Reduction (%) @ 100 µg/mL
Pseudoperonospora cubensisDowny Mildew15.585
Podosphaera xanthiiPowdery Mildew22.078
Colletotrichum orbiculareAnthracnose18.282

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the growth of fungal pathogens.

1. Materials:

  • This compound (analytical grade)
  • Dimethyl sulfoxide (DMSO)
  • Potato Dextrose Agar (PDA)
  • Sterile Petri dishes (90 mm)
  • Fungal cultures of target pathogens
  • Sterile cork borer (5 mm)
  • Incubator

2. Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of this compound in DMSO.
  • Amended Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in any treatment, including the control.
  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow to solidify.
  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a 7-day-old culture of the target pathogen, in the center of each PDA plate.
  • Incubation: Incubate the plates at 25°C in the dark.
  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the dish.
  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.

Protocol 2: Greenhouse Preventative Efficacy Trial

This protocol evaluates the efficacy of this compound in preventing fungal disease on cucumber plants under controlled greenhouse conditions.

1. Materials:

  • Cucumber seedlings (e.g., 'Marketmore 76' variety), at the 2-3 true leaf stage.
  • This compound (formulated as a wettable powder, e.g., 80% WP).
  • Wetting agent/surfactant (if not included in the formulation).
  • Handheld sprayer.
  • Spore suspension of the target pathogen (e.g., P. cubensis at 1 x 10^5 sporangia/mL).
  • Humid chamber or misting system.
  • Greenhouse with controlled temperature and humidity.

2. Experimental Design:

  • Treatments:
  • T1: Untreated, uninoculated control
  • T2: Untreated, inoculated control
  • T3: this compound at Rate 1 (e.g., 50 µg/mL a.i.) + Inoculation
  • T4: this compound at Rate 2 (e.g., 100 µg/mL a.i.) + Inoculation
  • T5: this compound at Rate 3 (e.g., 200 µg/mL a.i.) + Inoculation
  • T6: Commercial standard fungicide + Inoculation
  • Replication: Use at least 4 replicate pots per treatment, with 3 plants per pot. Arrange in a randomized complete block design.

3. Procedure:

  • Fungicide Preparation: Prepare spray suspensions of this compound in water to the desired concentrations. If necessary, add a wetting agent according to manufacturer's instructions. Agitate continuously to ensure a uniform suspension.
  • Application: Spray the cucumber plants with the respective fungicide treatments until runoff, ensuring thorough coverage of all leaf surfaces. Allow the foliage to dry completely (approximately 2 hours).
  • Inoculation: 24 hours after the fungicide application, inoculate the plants by spraying the pathogen spore suspension onto the foliage.
  • Incubation: Place the plants in a high-humidity environment (>95% RH) for 24 hours to facilitate spore germination and infection.
  • Growth Conditions: Maintain the plants in a greenhouse with conditions conducive to disease development (e.g., for downy mildew, 18-22°C with high humidity).
  • Disease Assessment: 7-10 days post-inoculation, assess the disease severity on each leaf using a 0-5 rating scale (where 0 = no symptoms, 1 = 1-10% leaf area affected, etc.).
  • Data Analysis: Calculate a disease severity index (DSI) for each treatment group. Determine the percentage of disease control relative to the inoculated control.

Visualizations

G cluster_fungal_cell Fungal Cell This compound This compound Metals Metal Ions (Cu, Fe, Zn) This compound->Metals Chelation Thiol Thiol Groups (-SH) in Essential Enzymes This compound->Thiol Reaction Inhibition Inhibition Respiration Cellular Respiration Metals->Respiration Metabolism Other Metabolic Pathways Thiol->Metabolism Death Fungal Cell Death Inhibition->Respiration Inhibition->Metabolism Disruption Disruption

Caption: Proposed multi-site mechanism of action of this compound in a fungal cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Cucumber Seedling Cultivation (2-3 true leaves) E1 Apply Fungicide Treatments to Plants P1->E1 P2 Prepare this compound Suspensions & Controls P2->E1 P3 Prepare Pathogen Spore Suspension E3 Inoculate Plants with Pathogen (24h post-treatment) P3->E3 E2 Allow Foliage to Dry (2 hours) E1->E2 E2->E3 E4 Incubate in High Humidity (24 hours) E3->E4 E5 Maintain in Greenhouse (7-10 days) E4->E5 A1 Assess Disease Severity E5->A1 A2 Calculate Disease Severity Index (DSI) A1->A2 A3 Determine Percent Disease Control A2->A3

Caption: Experimental workflow for a preventative fungicide efficacy trial.

References

Techniques for Assessing DBEDC Residue on Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylethylenediamine dipenicillin G (DBEDC), a long-acting salt of penicillin G, is utilized in agriculture to combat certain bacterial diseases in crops. Regulatory agencies and food safety protocols necessitate the monitoring of its residues to ensure consumer safety and adherence to maximum residue limits (MRLs). This document provides detailed application notes and protocols for the robust assessment of this compound residues, focusing on the analysis of its active component, penicillin G, and its major metabolites in plant matrices. The methodologies described are primarily based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for trace-level analysis.

Core Principles of Analysis

The assessment of this compound residue hinges on the accurate quantification of penicillin G and its degradation products, primarily penillic acid and penilloic acid. The analytical workflow encompasses three main stages:

  • Sample Preparation: Extraction of the target analytes from the complex crop matrix and subsequent cleanup to remove interfering substances.

  • Chromatographic Separation: Separation of penicillin G and its metabolites from other components in the extract using liquid chromatography.

  • Mass Spectrometric Detection: Sensitive and selective detection and quantification of the target analytes using tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the analysis of penicillin G and its metabolites in citrus fruits. These values can serve as a benchmark for method validation in other crop matrices.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (mg/kg)
Penicillin G0.1[1][2]0.005 - 0.01[3]
Penillic Acid0.1[1][2]0.005 - 0.01[3]
Penilloic Acid0.1[1][2]0.005 - 0.01[3]

Table 2: Analyte Recovery Rates

AnalyteFortification Levels (ng/g)Recovery (%)
Penicillin G (with internal standard)0.1, 0.25, 1, 1090 - 100[1][2]
Penillic Acid (absolute recovery)0.25, 1, 2050 - 75[1][2][4]
Penilloic Acid (absolute recovery)0.25, 1, 2050 - 75[1][2][4]
Penicillin G and metabolites (spiked in citrus)Not specified76.7 - 107[3]

Experimental Protocols

Protocol 1: Sample Preparation - Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies developed for citrus fruits and provides a robust starting point for various crop types.[1]

Materials:

  • Homogenized crop sample

  • Phosphate buffer (pH 7)

  • Hexane

  • Acetonitrile (ACN)

  • Ammonium acetate buffer

  • Oasis HLB SPE cartridges (6 cc, 200 mg)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Nitrogen evaporator

  • Amicon Ultra 50,000 Mw membrane filtration device

  • PVDF syringe filters (0.2 µm)

Procedure:

  • Weigh 2 g of the homogenized crop sample into a 50 mL centrifuge tube.

  • Fortify the sample with an appropriate internal standard solution (e.g., penicillin G-d5).

  • Add phosphate buffer (pH 7) and vortex for 20 seconds.

  • Perform a liquid-liquid extraction by adding hexane, vortexing, and centrifuging at 4000 rpm for 15 minutes.[5]

  • Remove and discard the upper hexane layer.

  • Transfer the aqueous layer and filter it using an Amicon Ultra 50,000 Mw membrane filtration device.[5]

  • Condition an Oasis HLB SPE cartridge with acetonitrile.

  • Load the filtered aqueous extract onto the conditioned SPE cartridge.

  • Elute the analytes with 3 mL of acetonitrile.[5]

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the residue with 800 µL of ammonium acetate buffer.[1][5]

  • Filter the reconstituted sample through a 0.2 µm PVDF filter into an LC vial for analysis.[5]

Protocol 2: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system (e.g., ACQUITY UPLC I-Class System)

  • Tandem mass spectrometer (e.g., API 6500 Qtrap) with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column: Acquity C18 column (150 mm × 2.1 mm i.d., 1.7 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C[1]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Voltage: 4500 V[1]

  • Curtain Gas: 30 psi[1]

  • Heater Gas: 45 psi[1]

  • Ion Source Temperature: 400 °C[1]

MRM Transitions:

For high selectivity, it is recommended to monitor at least two product ion transitions per analyte.[1][4] The specific mass-to-charge ratios (m/z) for precursor and product ions, as well as collision energies, should be optimized for the specific instrument used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Crop Sample (2g) fortify Fortify with Internal Standard sample->fortify lle Liquid-Liquid Extraction (Phosphate Buffer & Hexane) fortify->lle centrifuge1 Centrifuge (4000 rpm, 15 min) lle->centrifuge1 filter1 Membrane Filtration (Amicon Ultra 50k Mw) centrifuge1->filter1 spe Solid-Phase Extraction (Oasis HLB Cartridge) filter1->spe elute Elute with Acetonitrile spe->elute dry Dry Down (Nitrogen) elute->dry reconstitute Reconstitute in Ammonium Acetate Buffer dry->reconstitute filter2 Syringe Filter (0.2 µm) reconstitute->filter2 lc_vial Transfer to LC Vial filter2->lc_vial uhplc UHPLC Separation (C18 Column) lc_vial->uhplc msms Tandem MS Detection (ESI+, MRM) uhplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for this compound residue analysis in crops.

Logical_Relationship cluster_core_analyte Target Analyte cluster_components Analytical Targets in Matrix cluster_methodology Analytical Methodology cluster_outcome Outcome This compound This compound (Penicillin G Salt) PenG Penicillin G (Active Moiety) This compound->PenG Metabolites Metabolites (Penillic Acid, Penilloic Acid) PenG->Metabolites degradation Extraction Extraction & Cleanup (LLE-SPE) PenG->Extraction Metabolites->Extraction Analysis Instrumental Analysis (UHPLC-MS/MS) Extraction->Analysis Quantification Quantification of Residues Analysis->Quantification Compliance Compliance with MRLs Quantification->Compliance

Caption: Key components in this compound residue assessment.

References

Subject: Evaluation of Dibenzylethylenediamine dipenicillin G (DBEDC) for Agricultural Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Foliar Spray vs. Dipping Treatment with DBEDC

To: Researchers, Scientists, and Drug Development Professionals

1. Executive Summary

This document addresses the inquiry regarding the use of Dibenzylethylenediamine dipenicillin G (this compound), also known as Penicillin G Benzathine, as a foliar spray or dipping treatment for plants. A comprehensive review of scientific literature and agricultural resources indicates that This compound is not registered or utilized in agriculture for plant disease control or any other application. this compound is a long-acting penicillin salt primarily developed for veterinary use to provide sustained antibiotic release.[1]

Consequently, there is no established quantitative data, experimental protocols, or known signaling pathways in plants related to the application of this compound as a foliar spray or dipping treatment. The creation of such detailed application notes would be speculative and without a scientific basis.

This document will, however, briefly discuss the limited research on the use of Penicillin G (a related compound) in plants and the broader context of antibiotic use in agriculture.

2. this compound: Chemical Identity and Primary Application

This compound is a semisynthetic antibiotic formed by combining the sodium salt of penicillin G with N,N'-dibenzylethylenediamine.[1] This formulation is designed to provide a long-acting injectable dose of penicillin for treating bacterial infections in animals.[1] Its low solubility in water allows for slow release from the injection site, maintaining therapeutic concentrations over an extended period. This characteristic is tailored for veterinary medicine and is not indicative of suitability for agricultural applications on plants.

3. Research on Penicillin G in Plants: A Limited Scope

While this compound itself is not used, there is some nascent research into the application of Penicillin G for controlling specific plant bacterial diseases. Notably, studies have explored the use of Penicillin G to suppress the bacterial pathogen responsible for Huanglongbing (HLB) or citrus greening disease in citrus trees.[2] However, it is crucial to understand that this research is preliminary. The potential for antibiotic resistance development from the use of medically important antibiotics in horticulture is a significant concern that necessitates careful consideration before any widespread application.[2]

4. General Use of Antibiotics in Agriculture

The application of antibiotics to control plant diseases is not a widespread practice and is highly regulated due to the risk of promoting antibiotic-resistant bacteria. Some antibiotics, distinct from penicillin, are used in specific instances to manage certain bacterial diseases in high-value crops. However, the trend in modern agriculture is to move away from such practices and explore alternative, more sustainable methods of disease control.[3] Organic farming standards, for example, strictly prohibit the use of antibiotics for disease control.[3]

5. Foliar Spray vs. Dipping Treatment: General Principles

Although not applicable to this compound, it is useful for researchers to understand the general principles and differences between foliar spray and dipping treatments for the application of plant protection products.

  • Foliar Spray: This method involves applying a diluted solution of a substance directly to the leaves and stems of a plant. It is a common method for delivering fungicides, insecticides, and foliar fertilizers. The effectiveness of a foliar spray depends on factors such as droplet size, coverage, and the plant's ability to absorb the substance through its cuticle.

  • Dipping Treatment: This method involves immersing the whole plant, or specific parts like roots or cuttings, into a solution. It is often used for pre-planting treatments of seedlings or for post-harvest disease control in fruits and vegetables. Dipping ensures complete coverage but can be more labor-intensive and may not be practical for large-scale field applications.

6. Experimental Workflow for Evaluating a Novel Plant Protection Agent

For researchers interested in evaluating a novel compound for plant protection, a general experimental workflow would be as follows. This is a hypothetical workflow and does not endorse the use of this compound for this purpose.

Caption: General workflow for testing a new plant protection agent.

Based on the available evidence, the use of this compound as a foliar spray or dipping treatment in an agricultural context is not supported by any scientific data or registered use patterns. Researchers are strongly advised against the experimental use of this veterinary antibiotic on plants due to the lack of foundational data and the potential for contributing to antibiotic resistance.

For scientists and professionals in drug development for agriculture, the focus should be on discovering and developing novel active ingredients with modes of action that are specific to plant pathogens and pose a minimal risk to the environment and human health.

We recommend that researchers interested in plant disease control explore established and registered fungicides and bactericides for foliar and dipping applications. Further information on these compounds and their application protocols can be provided upon request.

References

Application Notes and Protocols for the Control of Sphaerotheca aphanis using DBEDC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DBEDC (Dibasic Copper Dithiocarbamate), a copper-based fungicide, for the control of Sphaerotheca aphanis, the causal agent of powdery mildew in strawberries. This document outlines the current understanding of its efficacy, mechanism of action, and includes detailed protocols for its application.

Introduction

Powdery mildew, caused by the obligate biotrophic fungus Sphaerotheca aphanis (synonymous with Podosphaera aphanis), is a significant disease affecting strawberry production worldwide. The pathogen infects leaves, flowers, and fruit, leading to reduced photosynthetic capacity, deformed fruit, and substantial yield losses. Effective management of this disease is crucial for ensuring crop quality and yield. This compound, a copper-based fungicide, has been identified as a potent preventative agent against S. aphanis.

Efficacy of this compound against Sphaerotheca aphanis

Table 1: Summary of Efficacy Data for Copper-Based Fungicides against Podosphaera aphanis

TreatmentEfficacy MetricObserved EffectReference
This compound (preventative dip)Disease ControlOne of the most effective control schedules tested.Korean Journal of Horticultural Science & Technology, 2004, 22(1), 33-38 (as referenced in a secondary source)
Sodium hydrogen carbonate + copper wettable powderColony Development InhibitionHighly effective in reducing colony development.A study evaluating 36 different fungicides.
Sodium hydrogen carbonate + copper wettable powderConidial Production InhibitionHighly effective in inhibiting conidial production.A study evaluating 36 different fungicides.

Mechanism of Action

The primary mode of action of this compound, as a copper-based fungicide, involves the release of copper ions (Cu²⁺). These ions have a multi-site inhibitory effect on fungal spores, which makes the development of resistance less likely compared to single-site fungicides.

The proposed mechanism involves the following steps:

  • Contact and Release: this compound, when applied to the plant surface, acts as a protectant. In the presence of water, it slowly releases Cu²⁺ ions.

  • Spore Absorption: Fungal spores of S. aphanis absorb the Cu²⁺ ions from their surroundings.

  • Enzyme Denaturation: The absorbed copper ions bind to sulfhydryl groups of various proteins and enzymes within the fungal spore.

  • Inhibition of Germination: This binding denatures the proteins and enzymes, disrupting cellular processes and ultimately inhibiting spore germination.

cluster_0 This compound Application and Copper Ion Release cluster_1 Interaction with Fungal Spore cluster_2 Cellular Disruption and Inhibition DBEDC_Application This compound Applied to Plant Surface Copper_Ion_Release Release of Copper Ions (Cu²⁺) DBEDC_Application->Copper_Ion_Release In presence of water Spore_Contact S. aphanis Spore Contacts Cu²⁺ Copper_Ion_Release->Spore_Contact Spore_Absorption Spore Absorbs Cu²⁺ Spore_Contact->Spore_Absorption Enzyme_Binding Cu²⁺ Binds to Proteins & Enzymes Spore_Absorption->Enzyme_Binding Denaturation Denaturation of Proteins & Enzymes Enzyme_Binding->Denaturation Germination_Inhibition Inhibition of Spore Germination Denaturation->Germination_Inhibition

Caption: Mechanism of action of this compound against Sphaerotheca aphanis.

Experimental Protocols

The following protocols are based on the available literature for the effective use of this compound and other copper-based fungicides in controlling strawberry powdery mildew.

In Vivo: Preventative Dipping Treatment for Strawberry Transplants

This protocol is designed for the preventative treatment of strawberry transplants before planting to reduce the initial inoculum of S. aphanis.

Materials:

  • This compound fungicide formulation

  • Water

  • Treatment tank/container

  • Strawberry transplants

  • Personal Protective Equipment (PPE) as per manufacturer's instructions

Procedure:

  • Preparation of Dipping Solution:

    • Prepare a dipping solution of this compound at the manufacturer's recommended concentration for preventative treatment of strawberry transplants. Note: Specific concentrations for this compound dip treatments were not detailed in the reviewed literature; therefore, it is crucial to follow the product label instructions.

    • Fill the treatment tank with the required volume of water and then add the calculated amount of this compound, ensuring thorough mixing to achieve a homogenous suspension.

  • Transplant Preparation:

    • Gently remove any excess soil from the roots of the strawberry transplants.

  • Dipping Procedure:

    • Bundle the transplants for ease of handling.

    • Fully immerse the transplants (both roots and crowns) into the this compound solution.

    • The duration of the dip should be in accordance with the product label recommendations. A general guideline for fungicide dips is typically a few minutes.

    • After the specified duration, remove the transplants from the solution and allow any excess liquid to drain off.

  • Planting:

    • Plant the treated transplants as soon as possible after treatment.

Start Start Prep_Solution Prepare this compound Dipping Solution Start->Prep_Solution Prep_Transplants Prepare Strawberry Transplants Start->Prep_Transplants Dip_Transplants Immerse Transplants in Solution Prep_Solution->Dip_Transplants Prep_Transplants->Dip_Transplants Drain_Transplants Drain Excess Solution Dip_Transplants->Drain_Transplants Plant_Transplants Plant Treated Transplants Drain_Transplants->Plant_Transplants End End Plant_Transplants->End

Caption: Workflow for preventative dipping of strawberry transplants.

In Vitro: Assessment of Conidial Germination Inhibition

This protocol provides a method to assess the direct inhibitory effect of this compound on the conidial germination of S. aphanis.

Materials:

  • Freshly collected conidia of S. aphanis

  • This compound fungicide

  • Sterile distilled water

  • Water agar (or other suitable germination medium) plates

  • Microscope slides and coverslips

  • Micropipettes

  • Hemocytometer

  • Incubator

  • Microscope

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Create a dilution series of this compound to test a range of concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a sterile water control.

  • Spore Suspension Preparation:

    • Gently brush conidia from infected strawberry leaves into a small volume of sterile distilled water.

    • Filter the suspension through cheesecloth to remove mycelial fragments.

    • Adjust the concentration of the spore suspension to approximately 1 x 10⁵ conidia/mL using a hemocytometer.

  • Inoculation and Treatment:

    • On each water agar plate or microscope slide with a thin layer of water agar, place a 20 µL drop of the prepared spore suspension.

    • To each drop of spore suspension, add 20 µL of the corresponding this compound dilution (or sterile water for the control).

  • Incubation:

    • Place the plates/slides in a humid chamber and incubate at 20-25°C in the dark for 24 hours.

  • Assessment:

    • After incubation, place a drop of lactophenol cotton blue on the germination site to stop further germination and stain the conidia.

    • Observe at least 100 conidia per replicate under a microscope (400x magnification).

    • A conidium is considered germinated if the germ tube is at least half the length of the conidium.

    • Calculate the percentage of germination inhibition for each this compound concentration relative to the control.

Concluding Remarks

This compound is a valuable tool for the preventative control of strawberry powdery mildew caused by Sphaerotheca aphanis. Its efficacy as a pre-transplanting dip treatment has been highlighted as a particularly effective strategy. The multi-site mode of action of copper-based fungicides like this compound is advantageous for resistance management. Further research to establish precise EC50 values and optimize application protocols, including concentrations and timings for foliar sprays, would be beneficial for integrating this compound into comprehensive integrated pest management (IPM) programs for strawberry production.

References

Application of DBEDC in Integrated Pest Management: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DBEDC, chemically identified as Copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine (1:2:2), is a copper-based coordination complex. A 1974 patent (US3786079A) describes its synthesis and notes its potential utility as an agricultural bactericide and insecticide.[1][2] Despite this early claim, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of recent and detailed information on its specific application in modern Integrated Pest Management (IPM) programs.

This document provides an overview of the available information on this compound and, in the absence of specific data, extrapolates the potential applications and protocols based on the well-established use of other copper-based pesticides in IPM. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Synthesis

This compound is a complex salt formed by the reaction of cupric p-dodecylbenzene sulfonate with ethylenediamine. The dodecylbenzenesulfonate component acts as a surfactant, potentially enhancing the compound's spread and adherence to plant surfaces.

A patented method for its preparation involves a two-step process:

  • Reaction of an aqueous solution of p-dodecylbenzene sulfonate with cupric chloride at elevated temperatures (80-90°C) to form cupric p-dodecylbenzene sulfonate.

  • Subsequent reaction of the cupric p-dodecylbenzene sulfonate with ethylenediamine in methanol to yield the final this compound complex.[1][2]

Data on Pesticidal Activity of Copper Compounds (General)

Due to the absence of specific efficacy data for this compound, the following table summarizes the general pesticidal activity of commonly used copper-based compounds in agriculture. This data is intended to provide a comparative context for the potential application of a copper-based compound like this compound.

Table 1: General Efficacy of Copper-Based Pesticides Against Various Plant Pathogens

Pathogen TypeTarget Pathogens (Examples)Typical EfficacyNotes
Fungi Powdery mildew, Downy mildew, Anthracnose, Late blight, Leaf spotsGood to ExcellentPrimarily acts as a preventative measure by inhibiting spore germination.
Bacteria Bacterial blight, Fire blight, Bacterial leaf spotGoodEffective against a range of bacterial plant pathogens.
Oomycetes Phytophthora spp. (e.g., late blight of potato and tomato)GoodHistorically a primary control method for oomycete diseases.
Insects Limited efficacy; some reports of deterrence or secondary effectsLow to ModerateNot typically used as a primary insecticide. May have some effect on soft-bodied insects.

Disclaimer: This table represents a generalization for copper-based pesticides and is not specific to this compound. Efficacy can vary significantly based on the specific copper compound, formulation, crop, environmental conditions, and application method.

Experimental Protocols for the Use of Copper-Based Pesticides in IPM

The following are generalized experimental protocols for evaluating and using copper-based pesticides within an IPM framework. These protocols would need to be adapted and optimized for the specific properties of this compound if it were to be developed for agricultural use.

Protocol 1: In Vitro Efficacy Testing against Fungal and Bacterial Pathogens
  • Objective: To determine the minimum inhibitory concentration (MIC) of the copper compound against target pathogens.

  • Materials:

    • Pure culture of the target fungal or bacterial pathogen.

    • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria).

    • Serial dilutions of the copper compound.

    • Sterile petri dishes, pipettes, and incubator.

  • Method:

    • Prepare a series of agar plates containing different concentrations of the copper compound.

    • Inoculate the center of each plate with a standardized amount of the pathogen (e.g., a mycelial plug for fungi or a bacterial suspension).

    • Include a control plate with no copper compound.

    • Incubate the plates under optimal growth conditions for the pathogen.

    • Measure the radial growth of the colony (for fungi) or assess the presence/absence of growth (for bacteria) after a set incubation period.

    • The MIC is the lowest concentration of the copper compound that completely inhibits visible growth of the pathogen.

Protocol 2: Greenhouse or Field Efficacy Trial
  • Objective: To evaluate the efficacy of the copper compound in controlling a specific disease on a host plant under controlled or field conditions.

  • Materials:

    • Healthy, susceptible host plants.

    • Culture of the target pathogen for inoculation.

    • Spraying equipment calibrated for uniform application.

    • The copper compound formulation.

    • Appropriate positive (commercial standard) and negative (water spray) controls.

    • Randomized complete block design for the experimental layout.

  • Method:

    • Grow plants to a susceptible stage.

    • Apply the copper compound at different rates to different treatment groups.

    • Inoculate the plants with the pathogen either before (preventative) or after (curative) the chemical application, depending on the experimental goal.

    • Maintain the plants under conditions favorable for disease development.

    • Assess disease severity at regular intervals using a standardized rating scale.

    • Collect data on plant health, phytotoxicity, and yield.

    • Statistically analyze the data to determine the efficacy of the treatments.

Mechanism of Action and Potential Signaling Pathways (General for Copper)

The primary mode of action of copper-based pesticides is through the multi-site activity of the copper (II) ion (Cu²⁺). This non-specific action is a key reason for the low incidence of resistance development in target pathogens.

The proposed mechanism involves the following steps:

  • Uptake: Copper ions are absorbed by the fungal spores or bacterial cells.

  • Enzyme Disruption: Once inside the cell, Cu²⁺ ions bind to sulfhydryl groups of various enzymes and proteins, leading to their denaturation and inactivation. This disrupts critical metabolic pathways.

  • Oxidative Stress: Copper ions can catalyze the formation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Copper_Mechanism_of_Action cluster_environment External Environment cluster_cell Pathogen Cell Copper_Compound Copper Compound (e.g., this compound) Cell_Surface Cell Surface Copper_Compound->Cell_Surface Contact & Release of Cu²⁺ Enzymes Essential Enzymes (with sulfhydryl groups) Cell_Surface->Enzymes Cu²⁺ Uptake ROS Reactive Oxygen Species (ROS) Cell_Surface->ROS Cu²⁺ Catalysis Cell_Death Cell Death Enzymes->Cell_Death Enzyme Inactivation Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Generalized mechanism of action of copper ions on pathogen cells.

Integration into IPM Programs

The integration of any copper-based pesticide, including a potential product based on this compound, into an IPM program requires careful consideration of its properties and environmental impact.

Key Principles for Integration:

  • Preventative Application: Copper pesticides are most effective when applied before the onset of disease. They form a protective barrier on the plant surface.

  • Monitoring and Scouting: Regular monitoring of crops for disease pressure is crucial to time applications effectively and only when necessary.

  • Resistance Management: While resistance to copper is rare, rotating its use with fungicides that have different modes of action is a good IPM practice.

  • Environmental Stewardship: Copper can accumulate in the soil with repeated use, potentially harming non-target organisms like earthworms and beneficial soil microbes. Application rates and frequency should be carefully managed to minimize environmental impact.

  • Compatibility: The compatibility of copper formulations with other pesticides and adjuvants should be tested before tank-mixing.

IPM_Workflow Scouting Scouting & Monitoring (Pest/Disease Levels) Threshold Action Threshold Reached? Scouting->Threshold Cultural_Control Cultural & Biological Controls Threshold->Cultural_Control No Copper_Application Consider Copper Application (e.g., this compound) Threshold->Copper_Application Yes Cultural_Control->Scouting Evaluation Evaluate Efficacy & Non-Target Effects Copper_Application->Evaluation Record_Keeping Record Keeping & Future Planning Evaluation->Record_Keeping Record_Keeping->Scouting

Caption: A logical workflow for integrating copper-based pesticides into an IPM program.

Conclusion and Future Directions

While the initial patent for this compound suggested its potential as a bactericide and insecticide, there is a notable lack of contemporary research to support its widespread application in integrated pest management. The information presented here, based on the broader class of copper-based pesticides, can serve as a foundational guide for any future research into this specific compound.

For this compound to be considered a viable tool in modern IPM, further research is critically needed in the following areas:

  • Efficacy Studies: Quantitative data on its effectiveness against a range of economically important plant pathogens and insect pests.

  • Toxicology: Detailed studies on its toxicity to non-target organisms, including beneficial insects, soil microflora and fauna, and aquatic life.

  • Environmental Fate: Research on its persistence, mobility, and potential for accumulation in soil and water.

  • Formulation Development: Optimization of formulations to enhance efficacy and minimize environmental risks.

Without such data, the application of this compound in integrated pest management programs remains a theoretical concept rather than a practical recommendation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of DBEDC (Benzathine Penicillin G) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-dibenzylethylenediamine dipenicillin G (DBEDC), commonly known as Benzathine Penicillin G. This resource provides essential guidance on improving the stability of your experimental solutions, featuring troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your research.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions related to the stability of Benzathine Penicillin G solutions.

Q1: My Benzathine Penicillin G solution appears cloudy and has formed a precipitate. What is the cause and how can I resolve this?

A1: Benzathine Penicillin G has very low solubility in aqueous solutions. The formation of a cloudy solution or precipitate is often due to the inherent low solubility of the compound. It is typically prepared as a suspension for intramuscular injection rather than a true solution.[1] For laboratory purposes, if a solution is required, consider using a co-solvent system. However, for most applications, a homogenous suspension is utilized. To address precipitation, ensure vigorous and continuous mixing during preparation and immediately before use. If the precipitate does not readily resuspend, it may indicate degradation or improper storage.

Q2: I've noticed a decrease in the potency of my prepared Benzathine Penicillin G stock over a short period. What could be the reason?

A2: A loss of potency is likely due to the hydrolysis of the β-lactam ring in the penicillin G molecule, rendering it inactive. This degradation is accelerated by several factors, including improper pH, elevated temperatures, and the presence of certain metal ions. Penicillin G is most stable in a pH range of 6.0 to 7.0.[2] Storing the reconstituted suspension at elevated temperatures will significantly increase the rate of hydrolysis. Always store your preparations under recommended conditions.

Q3: What are the optimal storage conditions for reconstituted Benzathine Penicillin G suspensions?

A3: For optimal stability, reconstituted Benzathine Penicillin G suspensions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][3] Do not freeze the suspension, as this can affect the physical properties of the suspension and the stability of the compound upon thawing. It is recommended to use the reconstituted suspension immediately. If storage is necessary, it should be for the shortest possible duration, and the stability under your specific conditions should be validated.

Q4: Can I prepare a large batch of Benzathine Penicillin G solution and store it for future use?

A4: Preparing large batches for long-term storage is generally not recommended due to the limited stability of reconstituted penicillin G. It is best practice to prepare fresh suspensions for each experiment to ensure consistent potency and minimize the risk of degradation. If you must prepare a stock, it should be stored at 2°C to 8°C and its stability should be carefully monitored over time.

Q5: Are there any specific solvents that should be avoided when preparing Benzathine Penicillin G solutions?

A5: While typically reconstituted with sterile water for injection, the use of acidic or alkaline solvents should be strictly avoided as they will rapidly accelerate the degradation of the penicillin G molecule. The ideal pH for stability is between 6.0 and 7.0.[2] The compatibility with other organic solvents should be carefully evaluated, as they may also impact the stability and solubility of the compound.

Quantitative Stability Data

The stability of Penicillin G, the active component of Benzathine Penicillin G, is highly dependent on temperature. The following table summarizes the stability of Penicillin G in dried blood spots (DBS) at various temperatures, which provides an indication of its thermal liability.

TemperatureInitial Concentration (mg/L)Time to 95% of Initial Concentration (t95)Reference
35°C1 and 302.5 hours[4]
22°C (Room Temp)116 hours[4]
22°C (Room Temp)3013 hours[4]
4°C1 and 306 days[4]
-20°C1 and 30No detectable degradation for at least 4 weeks[4]

Experimental Protocols

Protocol for the Preparation of a Benzathine Penicillin G Suspension for Laboratory Use

This protocol outlines the steps for preparing a homogenous suspension of Benzathine Penicillin G for in vitro or in vivo experiments.

Materials:

  • Benzathine Penicillin G powder

  • Sterile Water for Injection (or other appropriate sterile vehicle)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of Benzathine Penicillin G powder using a calibrated balance.

  • Reconstitution:

    • Transfer the weighed powder into a sterile vial.

    • Using a sterile syringe, add the calculated volume of Sterile Water for Injection to the vial.

  • Suspension:

    • Immediately cap the vial and shake it vigorously by hand.

    • Use a vortex mixer for at least 30-60 seconds to ensure the formation of a uniform, milky-white suspension.

  • Visual Inspection: Visually inspect the suspension for any clumps or undispersed powder. If present, continue to vortex until a homogenous suspension is achieved.

  • Immediate Use: It is highly recommended to use the freshly prepared suspension immediately to ensure accurate dosing and maximum potency.

  • Storage (if absolutely necessary): If immediate use is not possible, store the suspension in a refrigerator at 2°C to 8°C for the shortest possible time. Before use, allow the suspension to reach room temperature and vortex thoroughly to ensure homogeneity.

Visualizations

Diagram of the Penicillin G Mechanism of Action

Penicillin G Mechanism of Action cluster_bacterium Bacterial Cell PenicillinG Penicillin G PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PenicillinG->PBP Binds to and inhibits CellWall Bacterial Cell Wall PBP->CellWall Catalyzes cross-linking of peptidoglycan Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate

Caption: Mechanism of action of Penicillin G, the active component of Benzathine Penicillin G.

Diagram of Benzathine Penicillin G Degradation Pathway

Benzathine Penicillin G Degradation BPG Benzathine Penicillin G (this compound dipenicillin G) PenG Penicillin G (Benzylpenicillin) BPG->PenG Hydrolysis PenicilloicAcid Penicilloic Acid (Inactive) PenG->PenicilloicAcid Hydrolysis of β-lactam ring FurtherDegradation Further Degradation Products PenicilloicAcid->FurtherDegradation

Caption: Primary degradation pathway of Benzathine Penicillin G.

References

DBEDC Fungicide Performance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the performance of DBEDC (copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine) and other copper-based fungicides. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question: Why am I observing poor efficacy with my this compound fungicide application?

Answer:

Several factors can contribute to reduced performance of this compound and other copper-based fungicides. Consider the following troubleshooting steps:

  • Application Timing: Copper fungicides are primarily preventative and must be applied before fungal spores germinate and infect the host plant.[1][2][3] They have no post-infection activity.[1][2] Ensure your application timing is appropriate for the target pathogen's life cycle and environmental conditions conducive to disease development.

  • Spray Coverage: Thorough and uniform coverage of all plant surfaces is critical for contact fungicides like copper.[1] Uneven application will leave parts of the plant unprotected.

  • Environmental Conditions:

    • Rainfall: Heavy rainfall shortly after application can wash off the fungicide, reducing its efficacy.[1][4] The rainfastness of copper fungicides varies by formulation.[5][6][7][8]

    • pH of Spray Solution: The pH of the water used to prepare the spray solution can impact the solubility of copper ions. Highly acidic water (pH below 6.0-7.0, depending on the formulation) can increase the release of copper ions, which may enhance initial activity but can also lead to phytotoxicity and reduced residual effect.[2][3][9]

  • Fungicide Formulation: The particle size and formulation of the copper fungicide affect its adhesion to plant surfaces and its rainfastness.[1][9] Newer formulations with smaller particle sizes may offer better coverage and persistence.[9]

  • Disease Pressure: Under high disease pressure, the standard application rate and interval may not be sufficient. Consider adjusting your disease management program accordingly.

Question: I'm seeing signs of phytotoxicity on my plants after applying a copper fungicide. What could be the cause?

Answer:

Phytotoxicity from copper fungicides can manifest as leaf spotting, necrosis, or stunting. The primary causes include:

  • Excessive Copper Ion Concentration: Applying the fungicide at a rate higher than recommended can lead to an excess of copper ions on the plant surface, causing cellular damage.

  • Application in Slow Drying Conditions: Applying copper fungicides in cool, wet conditions where the spray solution dries slowly can increase the absorption of copper ions by the plant tissue, leading to toxicity.[3]

  • Acidic Spray Solution: As mentioned previously, an acidic spray solution increases the solubility of fixed copper, releasing a higher concentration of copper ions that can be phytotoxic.[2][3][9]

  • Sensitive Plant Species or Growth Stages: Some plant species are inherently more sensitive to copper. Additionally, new, tender growth is more susceptible to copper injury than mature tissues.[10]

  • Tank Mixing Incompatibility: Mixing copper fungicides with other products that lower the pH of the spray solution (e.g., certain adjuvants or other pesticides) can increase the risk of phytotoxicity.[2]

Frequently Asked Questions (FAQs)

What is the mode of action of this compound and other copper fungicides?

This compound is a copper-based contact fungicide. Its mode of action is multi-sited. The copper ions (Cu²⁺) are released from the fungicide deposit on the plant surface in the presence of moisture. These ions then come into contact with fungal spores and bacterial cells, where they denature proteins and enzymes, disrupting cellular function and preventing spore germination and infection.[1][2] Because it acts on multiple sites within the pathogen's cells, the development of resistance to copper fungicides is considered low.[11]

Diagram: Mode of Action of Copper Fungicides

Mode of Action of Copper (this compound) Fungicides cluster_plant Plant Surface cluster_pathogen Fungal Spore / Bacterial Cell DBEDC_Deposit This compound Fungicide Deposit Copper_Ions Free Copper Ions (Cu²⁺) DBEDC_Deposit->Copper_Ions Moisture (Rain, Dew) Cell_Wall Cell Wall Copper_Ions->Cell_Wall Contact Enzymes Enzymes & Proteins Copper_Ions->Enzymes Disruption Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Cell_Membrane->Enzymes Cell_Death Spore Germination Inhibition & Cell Death Enzymes->Cell_Death Leads to

Caption: Multi-site activity of copper ions from this compound on fungal spores.

How do environmental factors affect this compound performance?

Environmental conditions play a crucial role in the efficacy of this compound and other copper fungicides.

FactorEffect on PerformanceRecommendations
Rainfall Can wash off the protective fungicide layer. The extent of removal depends on the rainfall intensity and the formulation's rainfastness.[1][5][6][7][8]Re-application may be necessary after significant rainfall. Consult product labels for specific rainfastness information.
pH Low pH (<6.0) of the spray solution or on the leaf surface increases copper ion solubility, which can enhance initial efficacy but may lead to phytotoxicity and reduced residual activity.[2][3][9]Test the pH of your spray water. Avoid mixing with acidifying agents unless specified by the product label.
Temperature High temperatures can accelerate the breakdown of some fungicide formulations.Follow label instructions regarding application under extreme temperatures.
Sunlight (UV) Can contribute to the degradation of the fungicide over time.Adhere to recommended application intervals to maintain a protective barrier.

Illustrative Rainfastness of Copper Fungicide Formulations

The following data is for illustrative purposes and is based on studies of various copper fungicide formulations. Specific rainfastness for this compound may vary.

Copper FormulationRainfall AmountCopper Retention (%)Reference
Copper Oxychloride (SC)20 mm>80%[6]
Copper Hydroxide (SC)20 mm>80%[6]
Cuprous Oxide71 mmSatisfactory disease control[5][7]
Copper Oxychloride (SC)71 mmSatisfactory disease control[5][7]
Bordeaux Mixture80 mmBaseline for comparison[8]
Copper Sulphate Pentahydrate80 mmLower retention than Bordeaux[8]

What is the recommended experimental protocol for testing the efficacy of this compound?

A generalized protocol for testing the efficacy of a contact fungicide like this compound is provided below. This should be adapted based on the specific host plant, target pathogen, and experimental objectives.

Diagram: Experimental Workflow for Fungicide Efficacy Testing

Experimental Workflow for Fungicide Efficacy Testing Start Start Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Plant_Prep Plant Preparation Start->Plant_Prep Treatment_Prep Treatment Preparation (this compound, Controls) Start->Treatment_Prep Inoculation Pathogen Inoculation Inoculum_Prep->Inoculation Application Fungicide Application Plant_Prep->Application Treatment_Prep->Application Application->Inoculation Incubation Incubation (Controlled Environment) Inoculation->Incubation Assessment Disease Assessment Incubation->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in-planta fungicide efficacy testing.

Detailed Experimental Protocol: In Planta Efficacy of this compound

Objective: To evaluate the preventative efficacy of this compound against a specific fungal pathogen on a host plant.

Materials:

  • Healthy, susceptible host plants of uniform size and age.

  • Pure culture of the target fungal pathogen.

  • This compound fungicide.

  • Appropriate controls (e.g., untreated, vehicle control, positive control with a known effective fungicide).

  • Pressurized sprayer for uniform application.

  • Growth chamber or greenhouse with controlled temperature, humidity, and lighting.

  • Materials for inoculum preparation (e.g., sterile water, spreader-sticker).

  • Disease rating scale (e.g., 0-5 scale where 0 = no disease and 5 = severe disease).

Methodology:

  • Plant Preparation:

    • Grow host plants to the desired growth stage under optimal conditions.

    • Randomly assign plants to treatment groups, ensuring a sufficient number of replicates for statistical analysis (e.g., 5-10 plants per treatment).

  • Inoculum Preparation:

    • Culture the fungal pathogen on a suitable agar medium.

    • Prepare a spore suspension by flooding the culture plates with sterile distilled water containing a surfactant (e.g., Tween 20) and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to a predetermined concentration known to cause consistent infection.

  • Fungicide Preparation and Application:

    • Prepare the this compound spray solution at the desired concentration(s) according to the manufacturer's instructions.

    • Prepare control solutions.

    • Apply the treatments to the plants until runoff, ensuring complete coverage of all foliage.

    • Allow the fungicide to dry completely on the plant surfaces before inoculation.

  • Inoculation:

    • Inoculate the plants with the prepared spore suspension using a fine mist sprayer.

    • Ensure uniform inoculation across all treatment groups.

  • Incubation:

    • Place the inoculated plants in a growth chamber or greenhouse with conditions of high humidity and optimal temperature for disease development.

    • Maintain these conditions for a period sufficient for infection and symptom development (this will vary depending on the pathogen and host).

  • Disease Assessment:

    • After the incubation period, assess the disease severity on each plant using a pre-defined rating scale.

    • The assessment should be conducted by the same individual(s) to maintain consistency.

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the this compound treatment(s) and the controls.

    • Calculate the percent disease control for each treatment relative to the untreated control.

References

Navigating DBEDC Resistance in Fungal Pathogens: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note for Researchers: Extensive literature searches have not yielded specific documented cases of resistance to the dithiocarbamate DBEDC (dibenzyldithiocarbamate) in fungal pathogens. Dithiocarbamates are known for their multi-site mode of action, which significantly lowers the probability of resistance development compared to single-target antifungals.

This technical support center has been developed by drawing parallels from general mechanisms of antifungal resistance and the known biochemical effects of dithiocarbamates. The following content is intended to provide a foundational framework and guide researchers in designing experiments to investigate potential this compound resistance, should it be suspected or induced experimentally.

Frequently Asked Questions (FAQs)

Q1: Why is resistance to this compound expected to be rare?

A1: this compound belongs to the dithiocarbamate class of fungicides. These compounds are characterized by a multi-site mode of action, meaning they interact with and disrupt multiple essential processes within the fungal cell simultaneously. This multifaceted attack makes it extremely difficult for a fungus to develop resistance through a single mutation, as would be common for single-target antifungals.

Q2: What are the theoretical mechanisms by which a fungal pathogen might develop resistance to this compound?

A2: While not yet observed, potential resistance mechanisms could theoretically include:

  • Altered Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, could potentially pump this compound out of the cell, reducing its intracellular concentration.

  • Target Modification: Although dithiocarbamates have multiple targets, mutations in key target enzymes, such as carbonic anhydrases, could potentially reduce their binding affinity for this compound.

  • Cellular Detoxification: Enhanced activity of detoxification pathways, for example, involving glutathione S-transferases, might lead to the metabolic inactivation of this compound.

  • Alterations in Membrane Composition: Changes in the fungal cell membrane's lipid composition could potentially hinder the uptake of this compound.

Q3: We are observing reduced susceptibility to this compound in our fungal isolates. What are the initial troubleshooting steps?

A3: If you suspect reduced susceptibility to this compound, consider the following:

  • Confirm MICs: Re-run your minimum inhibitory concentration (MIC) assays using a standardized protocol (e.g., CLSI or EUCAST broth microdilution methods) to confirm the shift in susceptibility. Include susceptible reference strains as controls.

  • Purity of Compound: Verify the purity and stability of your this compound compound. Degradation of the compound could lead to apparently reduced efficacy.

  • Culture Purity: Ensure the purity of your fungal culture. Contamination with a less susceptible species could be misleading.

  • Experimental Conditions: Review and standardize all experimental parameters, including inoculum size, incubation time and temperature, and media composition, as these can influence MIC results.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound
Possible Cause Troubleshooting Step
Inoculum variability Standardize the inoculum preparation meticulously. Use a spectrophotometer or hemocytometer to ensure a consistent starting cell density.
This compound precipitation This compound has low aqueous solubility. Ensure it is fully dissolved in the solvent (e.g., DMSO) before adding to the medium. Visually inspect for precipitation.
Media interaction Components of the growth medium may interact with this compound. Consider testing in different standard media (e.g., RPMI-1640, Mueller-Hinton) to assess for media-dependent effects.
Issue 2: Suspected Efflux Pump-Mediated Resistance to this compound
Experimental Question Suggested Approach
Is this compound an efflux pump substrate? Perform checkerboard assays with known efflux pump inhibitors (e.g., verapamil, FK506). A synergistic effect (lower this compound MIC in the presence of the inhibitor) would suggest efflux pump involvement.
Which efflux pumps are involved? Use qRT-PCR to analyze the expression levels of known MDR transporter genes (e.g., CDR1, CDR2, MDR1 in Candida albicans) in your less-susceptible isolates compared to susceptible controls, both with and without this compound exposure.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 32 µg/mL.

    • The final DMSO concentration in all wells should not exceed 1% (v/v), including the drug-free control well.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and its growth rate.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in turbidity compared to the drug-free growth control well.

Data Presentation

Table 1: Hypothetical MIC Data for this compound Against Susceptible and Experimentally Derived Resistant Fungal Strains
Fungal StrainThis compound MIC (µg/mL)Fold Change
Candida albicans SC5314 (Wild-Type)0.5-
C. albicans this compound-R1 (Resistant Isolate)816
Aspergillus fumigatus Af293 (Wild-Type)1-
A. fumigatus this compound-R1 (Resistant Isolate)1616

This table is for illustrative purposes only, as no such data is currently available in the literature.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_0 Initial Observation cluster_1 Verification cluster_2 Mechanism Investigation cluster_3 Outcome Reduced_Susceptibility Reduced Susceptibility to this compound Observed Confirm_MIC Confirm MIC Shift (Broth Microdilution) Reduced_Susceptibility->Confirm_MIC Check_Purity Check Compound and Culture Purity Reduced_Susceptibility->Check_Purity Efflux_Assay Efflux Pump Inhibition Assay Confirm_MIC->Efflux_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Confirm_MIC->Gene_Expression Identify_Mechanism Identify Potential Resistance Mechanism Efflux_Assay->Identify_Mechanism Sequencing Target Gene Sequencing Gene_Expression->Sequencing Sequencing->Identify_Mechanism

Caption: Workflow for investigating suspected this compound resistance.

signaling_pathway cluster_0 Potential Cellular Targets cluster_1 Cellular Response & Potential Resistance This compound This compound Carbonic_Anhydrase Carbonic Anhydrase This compound->Carbonic_Anhydrase inhibition Other_Enzymes Other Metalloenzymes This compound->Other_Enzymes inhibition Stress_Response Cellular Stress Response Carbonic_Anhydrase->Stress_Response Other_Enzymes->Stress_Response Efflux_Pumps Upregulation of Efflux Pumps (e.g., ABC, MFS transporters) Stress_Response->Efflux_Pumps Detoxification Detoxification Pathways Stress_Response->Detoxification

Caption: Theoretical signaling in response to this compound.

Technical Support Center: Minimizing Phytotoxicity of Dibutyldithiocarbamate (DBEDC) on Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the phytotoxic effects of Dibutyldithiocarbamate (DBEDC) on sensitive crops during experimental trials.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
1. Severe leaf burn, necrosis, or chlorosis observed shortly after this compound application. - High application rate of this compound.- Application during periods of high temperature and humidity, which can increase plant uptake and sensitivity.[1][2]- Use of inappropriate adjuvants that enhance penetration excessively.- The crop species or variety is highly sensitive to dithiocarbamates.- Immediately cease further applications.- If possible, gently rinse foliage with water to remove residue.- Review application records to confirm the correct dosage was used.- Adjust future applications to cooler parts of the day.[1]- Evaluate the type and concentration of adjuvants used in the tank mix.[3]- Conduct a small-scale tolerance test on a few plants before treating the entire crop.[1]
2. Stunted growth and reduced biomass accumulation following this compound treatment. - Root damage from soil drench applications or high soil persistence of this compound.- Interference with essential physiological processes like photosynthesis.- Chronic, low-level phytotoxicity from repeated applications.- Analyze soil samples to determine this compound residue levels.[4][5]- Measure chlorophyll content and photosynthetic rates of affected plants.- Consider alternative application methods, such as foliar sprays with drift reduction nozzles, to minimize soil contact.- Reduce the frequency of this compound applications or alternate with fungicides having a different mode of action.
3. Poor germination or seedling emergence in this compound-treated soil. - High concentration of this compound residues in the soil.[4]- Seed sensitivity to dithiocarbamates.- Conduct a bioassay with a sensitive indicator species to assess soil toxicity.- Consider a tillage operation to dilute the concentration of this compound in the seed zone.- Use a seed treatment with a safener if available and compatible.
4. Inconsistent phytotoxicity symptoms across the treated area. - Uneven spray distribution due to improper nozzle selection or boom height.- Spray drift from adjacent plots treated with higher concentrations.[6]- Variations in soil type or organic matter content, affecting this compound availability.- Calibrate spray equipment to ensure uniform coverage.- Use drift control agents and avoid spraying in windy conditions.[3]- Map the affected areas and correlate with soil properties to identify potential patterns.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it phytotoxic to some crops?

This compound, or dibutyldithiocarbamate, belongs to the dithiocarbamate class of fungicides.[7] These compounds are known for their multi-site inhibitory action on fungal enzymes.[4] However, this broad activity can also affect plant physiological processes, leading to phytotoxicity in sensitive species. The exact mechanism of phytotoxicity in plants is not as well-defined as in fungi but is thought to involve the disruption of enzyme systems and metal ion balance.

Q2: What are the common symptoms of this compound phytotoxicity?

Common symptoms of phytotoxicity include:

  • Leaf Burn and Necrosis: Dead tissue, often appearing as brown or black spots or patches on the leaves.[8]

  • Chlorosis: Yellowing of leaf tissue due to a lack of chlorophyll.[8]

  • Stunting: Reduced overall growth and development of the plant.[2][8]

  • Leaf Distortion: Curling, cupping, or twisting of leaves.[2][8]

New growth is often the most susceptible to damage from foliar sprays.[2]

Mitigation Strategies

Q3: How can I reduce the risk of this compound phytotoxicity?

Several strategies can be employed to minimize the risk of phytotoxicity:

  • Proper Application Timing: Avoid applying this compound during hot and humid conditions, as this can increase the likelihood of crop injury.[1][2] Applying during cooler parts of the day is recommended.

  • Use of Safeners: Herbicide safeners are chemicals that can protect crops from herbicide injury without compromising efficacy. While primarily used with herbicides, some dithiocarbamate derivatives have been investigated as safeners, suggesting a potential for using safeners with this compound.[9][10]

  • Appropriate Adjuvant Selection: Adjuvants are added to spray mixtures to enhance performance. However, some adjuvants, particularly oil-based ones, can increase the penetration of this compound into plant tissues, leading to greater phytotoxicity.[3][11] Non-ionic surfactants are often a safer choice.[12] Always follow label recommendations for adjuvant use.

  • Formulation Choice: Wettable powders are generally considered safer for plants than emulsifiable concentrates because they do not contain solvents and emulsifiers that can enhance penetration and cause injury.[2]

  • Conducting Tolerance Tests: Before applying this compound to a large area, it is advisable to test it on a small number of plants to assess their sensitivity.[1]

Q4: Are there specific adjuvants that can help minimize this compound phytotoxicity?

Experimental Protocols & Data

Q5: Is there a standard protocol for assessing this compound phytotoxicity?

While a specific protocol for this compound was not found, a general protocol for visual assessment of phytotoxicity can be adapted. This typically involves:

  • Treatment Application: Apply this compound at various concentrations, including a control (no this compound), to replicated plots of the sensitive crop.

  • Visual Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually rate the percentage of phytotoxic damage on a scale of 0% (no damage) to 100% (complete plant death). Symptoms to assess include leaf burn, chlorosis, necrosis, and stunting.

  • Data Collection: In addition to visual ratings, quantitative measurements such as plant height, biomass (fresh and dry weight), and chlorophyll content can be taken to provide a more objective assessment of phytotoxicity.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Q6: Where can I find quantitative data on crop yield loss due to this compound?

Signaling Pathways and Experimental Workflows

This compound's Potential Impact on Plant Stress Signaling

While the precise signaling pathways activated by this compound-induced phytotoxicity are not fully elucidated, it is hypothesized that they overlap with general plant stress response pathways. Exposure to chemical stressors can trigger a cascade of signaling events within the plant.

DBEDC_Stress_Signaling This compound This compound Application PlantCell Plant Cell Interaction This compound->PlantCell ROS Reactive Oxygen Species (ROS) Production PlantCell->ROS Ca Ca2+ Signaling PlantCell->Ca MAPK MAPK Cascade Activation ROS->MAPK Ca->MAPK Hormone Plant Hormone Signaling (e.g., Ethylene, Salicylic Acid) GeneExpression Altered Gene Expression (Stress Response Genes) Hormone->GeneExpression MAPK->Hormone MAPK->GeneExpression PhytoResponse Phytotoxic Response (e.g., Necrosis, Stunting) GeneExpression->PhytoResponse

Caption: Hypothetical signaling cascade in response to this compound-induced stress.

Experimental Workflow for Evaluating Mitigation Strategies

A systematic approach is crucial when evaluating methods to reduce this compound phytotoxicity. The following workflow outlines the key steps for such an experiment.

Mitigation_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_assessment Assessment cluster_analysis Data Analysis SelectCrop Select Sensitive Crop Species/Variety DesignExp Experimental Design (e.g., Randomized Complete Block) SelectCrop->DesignExp Control Control (No this compound) DesignExp->Control DBEDC_Only This compound Alone DesignExp->DBEDC_Only DBEDC_Safener This compound + Safener DesignExp->DBEDC_Safener DBEDC_Adjuvant This compound + Test Adjuvant DesignExp->DBEDC_Adjuvant Visual Visual Phytotoxicity Rating Control->Visual DBEDC_Only->Visual DBEDC_Safener->Visual DBEDC_Adjuvant->Visual Physiological Physiological Measurements (Photosynthesis, Chlorophyll) Visual->Physiological Growth Growth Parameters (Height, Biomass) Physiological->Growth Yield Yield Measurement Growth->Yield Stats Statistical Analysis (ANOVA) Yield->Stats Conclusion Conclusion on Mitigation Effectiveness Stats->Conclusion

References

Technical Support Center: Optimization of Pharmaceutical Spray Coverage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing spray coverage and uniformity?

A1: The key factors can be broadly categorized into:

  • Nozzle Type and Setup: The choice of nozzle (e.g., flat fan, full cone, hollow cone) and its height and angle relative to the target surface are critical.

  • Process Parameters: Operating pressure, flow rate, and the speed of the spray head or conveyor belt significantly impact droplet size and deposition.

  • Formulation Properties: The viscosity, surface tension, and solvent characteristics of the liquid being sprayed affect atomization and droplet formation.

  • Environmental Conditions: Ambient temperature and humidity can alter droplet evaporation rates and deposition patterns.

Q2: How can I visually assess the uniformity of my spray coverage?

A2: A common method is the use of water-sensitive paper or a dye tracer. Water-sensitive paper changes color upon contact with aqueous droplets, providing a quick visualization of the spray pattern and density. Alternatively, a fluorescent dye can be added to the spray solution, and the coated surface can be examined under UV light to assess uniformity.

Q3: What is the impact of droplet size on spray coverage?

A3: Droplet size is a critical parameter.

  • Fine Droplets: Offer better coverage and can penetrate into complex geometries but are more susceptible to drift and evaporation.

  • Coarse Droplets: Are less prone to drift and can provide higher impact force but may result in lower overall coverage for the same volume of liquid.

Troubleshooting Guide

Issue 1: Poor or Uneven Spray Coverage

  • Question: My spray coverage is patchy and inconsistent across the target surface. What should I check first?

  • Answer:

    • Check for Clogged Nozzles: The most common cause of uneven spray patterns is a partially or fully clogged nozzle. Ensure all nozzles are clean and functioning correctly.

    • Verify Operating Pressure: Low pressure can lead to poor atomization and an inconsistent spray pattern. Check that the pressure is within the optimal range for your nozzle type.

    • Inspect Nozzle Alignment and Height: Incorrect nozzle height can cause overlapping or gaps in the spray pattern. Refer to the manufacturer's specifications for recommended height and spacing.

    • Assess Liquid Properties: Changes in the formulation's viscosity or surface tension can affect spray quality. Ensure the liquid properties are consistent with your process parameters.

Issue 2: Excessive Spray Drift

  • Question: A significant amount of my spray is not reaching the target and is drifting into the surrounding area. How can I mitigate this?

  • Answer:

    • Increase Droplet Size: Drift is primarily an issue with fine droplets. Consider using a lower pressure setting or switching to a nozzle designed to produce coarser droplets.

    • Reduce Nozzle Height: Lowering the distance between the nozzle and the target surface can minimize the time for droplets to be affected by air currents.

    • Use a Shroud or Shield: A physical barrier around the spray area can help contain drift.

    • Optimize Environmental Conditions: If possible, control air currents in the spraying environment.

Issue 3: Inconsistent Deposition Between Batches

  • Question: I am observing significant variability in the amount of active ingredient deposited between different experimental runs, even with the same settings. What could be the cause?

  • Answer:

    • Verify Formulation Consistency: Ensure that each batch of your spray solution is prepared identically, as minor variations in concentration or excipients can alter spray characteristics.

    • Monitor Environmental Fluctuations: Changes in ambient temperature and humidity between runs can affect solvent evaporation and, consequently, the final deposition.

    • Calibrate Equipment Regularly: Pumps, pressure gauges, and flow meters should be calibrated frequently to ensure consistent operation.

    • Standardize Substrate Presentation: Ensure the target surface is consistently placed and oriented relative to the spray nozzles for each run.

Data Presentation: Spray Parameter Comparison

The following table summarizes key parameters that can be varied during spray coverage optimization experiments.

ParameterSetting A (Fine Mist)Setting B (Medium Spray)Setting C (Coarse Spray)
Nozzle Type Hollow ConeFlat FanFull Cone
Operating Pressure HighMediumLow
Flow Rate LowMediumHigh
Resulting Droplet Size < 100 µm100 - 300 µm> 300 µm
Coverage Characteristic High, uniform coverageGood balance of coverage and drift controlLow drift, high impact
Typical Application Coating complex surfacesGeneral purpose coatingMinimizing environmental loss

Experimental Protocols & Visualizations

Protocol: Quantitative Analysis of Spray Deposition
  • Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of the active pharmaceutical ingredient (API).

  • Spray Application: Spray a known volume of the formulation onto a defined target area (e.g., a petri dish or a specific coupon material).

  • Sample Extraction: After the spray has dried, extract the deposited API from the target area using a suitable solvent.

  • Analytical Quantification: Analyze the concentration of the API in the extraction solvent using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation of Deposition: Calculate the amount of API deposited per unit area and compare it to the theoretical amount.

Diagram: Experimental Workflow for Spray Optimization

G cluster_prep 1. Preparation cluster_spray 2. Spray Process cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_form Prepare Formulation set_params Set Spray Parameters (Nozzle, Pressure, etc.) prep_form->set_params prep_sub Prepare Substrate spray_app Apply Spray prep_sub->spray_app set_params->spray_app vis_assess Visual Assessment (Water-Sensitive Paper) spray_app->vis_assess quant_assess Quantitative Analysis (e.g., HPLC) spray_app->quant_assess eval_data Evaluate Data vis_assess->eval_data quant_assess->eval_data is_optimal Is Coverage Optimal? eval_data->is_optimal is_optimal->set_params No finish Process Complete is_optimal->finish Yes

Caption: Workflow for optimizing spray coverage of a pharmaceutical formulation.

Diagram: Logical Relationship of Spray Parameters

G cluster_inputs Input Parameters cluster_intermediate Intermediate Effects cluster_outputs Output Characteristics nozzle Nozzle Type atomization Atomization Quality nozzle->atomization pressure Operating Pressure pressure->atomization formulation Formulation Properties (Viscosity, Surface Tension) formulation->atomization droplet_size Droplet Size atomization->droplet_size coverage Coverage Uniformity droplet_size->coverage deposition Deposition Efficiency droplet_size->deposition drift Drift Potential droplet_size->drift

Caption: Key parameter relationships in a typical spray process.

Technical Support Center: Troubleshooting Poor Efficacy of Drug Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for informational purposes only and does not constitute medical or scientific advice. Researchers, scientists, and drug development professionals should always consult primary literature and adhere to established safety protocols in their laboratories. The initial search for "DBEDC" did not yield a specific chemical compound used in research; therefore, this guide provides general troubleshooting advice applicable to a wide range of experimental drug treatments.

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments that may lead to the poor efficacy of drug treatments. The content is structured in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: My compound is not showing the expected biological activity. What are the first things I should check?

A1: When an experiment fails to produce the expected results, it's crucial to systematically review each step of the process.[1][2] Start by verifying the following:

  • Compound Identity and Purity: Confirm the identity and purity of your compound using analytical methods such as NMR, mass spectrometry, or HPLC. Impurities or degradation can significantly impact biological activity.

  • Reagent and Media Quality: Ensure that all reagents, solvents, and cell culture media are not expired and have been stored under the recommended conditions.[1]

  • Equipment Calibration: Verify that all equipment, such as pipettes, incubators, and plate readers, are properly calibrated and functioning correctly.[1]

  • Protocol Adherence: Meticulously review the experimental protocol to ensure no steps were missed or altered. Even minor deviations can have a significant impact.[1]

Q2: How can I be sure that my compound is stable under my experimental conditions?

A2: Compound stability is a critical factor. To assess this:

  • Forced Degradation Studies: Perform forced degradation studies by exposing your compound to stress conditions such as heat, light, acid, and base. Analyze the samples at different time points to determine the degradation profile.

  • Solvent Stability: Evaluate the stability of your compound in the solvent used for your experiments over the relevant time course and temperature.

  • Freeze-Thaw Stability: If your compound solutions are frozen and thawed, assess for degradation after several freeze-thaw cycles.

Q3: Could the issue be related to the cellular uptake of my compound?

A3: Yes, poor cellular uptake is a common reason for a lack of efficacy.[3][4][5][6][7] Consider the following:

  • Physicochemical Properties: The size, charge, and hydrophobicity of a compound can influence its ability to cross the cell membrane.[4][5]

  • Uptake Mechanisms: Determine the likely mechanism of cellular uptake (e.g., passive diffusion, active transport).[4] This can be investigated using specific inhibitors of different uptake pathways.[3][6]

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. This can be tested using efflux pump inhibitors.

Q4: How do I know if I am using the correct concentration of the compound?

A4: Determining the optimal concentration is key.

  • Dose-Response Curve: Generate a dose-response curve by testing a wide range of concentrations. This will help you identify the EC50 or IC50 value.

  • Literature Review: Compare your concentration range to what has been reported in the literature for similar compounds or targets.

  • Toxicity: Ensure the concentrations used are not causing significant cytotoxicity, which could mask the desired biological effect. A separate cytotoxicity assay (e.g., MTT, LDH) is recommended.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Human Error [1][2]Review pipetting techniques and ensure consistent cell seeding densities. Use checklists to maintain consistency.[1]
Reagent Variability Use the same lot of reagents for a set of related experiments. If a new lot is introduced, perform a bridging study.
Cell Line Instability Monitor cell passage number and perform regular cell line authentication. Genetic drift can occur at high passage numbers.
Incubation Time Ensure incubation times are precisely controlled and consistent across all experiments.[1]
Problem 2: High background signal or off-target effects.
Potential Cause Troubleshooting Step
Compound Promiscuity Perform a counterscreen against unrelated targets to assess specificity.
Assay Interference Test the compound in a cell-free version of the assay to rule out direct interference with assay components.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
Non-specific Binding For nanoparticle-based treatments, surface properties can lead to non-specific binding.[3] Consider modifying the surface chemistry.

Experimental Protocols

Protocol 1: Basic Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Efficacy Start Poor Efficacy Observed Check_Compound Verify Compound Identity, Purity, and Stability Start->Check_Compound Check_Protocol Review Experimental Protocol and Reagent Quality Start->Check_Protocol Check_Cellular Investigate Cellular Uptake and Efflux Check_Compound->Check_Cellular If compound is OK Check_Protocol->Check_Cellular If protocol is OK Check_Concentration Optimize Compound Concentration Check_Cellular->Check_Concentration If uptake is confirmed Analyze_Results Analyze Data and Re-evaluate Hypothesis Check_Concentration->Analyze_Results

Caption: A flowchart for troubleshooting poor experimental efficacy.

G cluster_pathway General Cellular Uptake Pathways Extracellular Extracellular Compound Membrane Cell Membrane Passive Passive Diffusion Extracellular->Passive Active Active Transport Extracellular->Active Endocytosis Endocytosis Extracellular->Endocytosis Intracellular Intracellular Space Passive->Intracellular Active->Intracellular Endocytosis->Intracellular Efflux Efflux Pumps Intracellular->Efflux Efflux->Extracellular Compound Expulsion

Caption: Mechanisms of compound entry and exit from a cell.

References

Technical Support Center: The Impact of pH on Fungicide Activity with a Focus on DBEDC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the influence of pH on fungicide activity, with a special focus on N,N'-dibenzylethylenediamine diacetate (DBEDC).

Frequently Asked Questions (FAQs) - General Principles

Q1: How does the pH of a solution affect the efficacy of a fungicide?

The pH of a spray solution can significantly impact a fungicide's performance in several ways:

  • Alkaline Hydrolysis: Many fungicides are susceptible to a chemical degradation process called alkaline hydrolysis in high pH (alkaline) conditions. This process can break down the active ingredient into an inactive form, reducing the fungicide's effectiveness.[1] In general, insecticides and some fungicides are more susceptible to this degradation than herbicides.[1] The rate of hydrolysis can increase tenfold for every pH point increase.[2]

  • Chemical Charge and Absorption: The pH of the spray mixture can alter the chemical charge of a pesticide molecule. This can affect its ability to penetrate the leaf cuticle and reach its target site of action within the fungus, thereby reducing its efficacy.

  • Solubility: The pH can influence the solubility of a fungicide. For instance, copper-based fungicides become more soluble at lower pH, which can sometimes lead to phytotoxicity (damage to the host plant).[1]

Most fungicides and other pesticides generally perform best in slightly acidic water, with an optimal pH range typically between 4 and 6.5.[3]

Q2: Are all fungicides equally sensitive to pH?

No, the sensitivity of fungicides to pH varies considerably. While some fungicides are prone to rapid degradation in alkaline water, research on other fungicides has shown little to no difference in their performance when mixed in acidic, neutral, or alkaline water.[3][4] It is crucial to consult the product's technical datasheet or relevant literature for specific stability information.

Q3: What are the signs that my fungicide experiment results might be affected by pH?

If you observe lower-than-expected efficacy, inconsistent results between batches, or a rapid loss of activity of your prepared fungicidal solution, the pH of your carrier solution could be a contributing factor. It is a critical parameter to consider in your troubleshooting process.

This compound (N,N'-dibenzylethylenediamine diacetate) - Specific Information

Q4: What are the known chemical properties of this compound?

There is limited publicly available information specifically detailing the impact of pH on the fungicidal activity of this compound. However, its general chemical properties have been documented.

Table 1: Chemical Properties of N,N'-dibenzylethylenediamine diacetate (this compound)

PropertyValueSource(s)
Appearance White crystalline powder or needle-like crystals.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
pH of Solution 5.0 - 6.0 (for a 50 g/L aqueous solution at 20°C).
Stability Generally stable under normal conditions.
Primary Function Known to be an effective chelating agent, forming stable complexes with metal ions.

Q5: Is there specific data on the optimal pH for this compound's fungicide activity?

Currently, there is a lack of specific studies and quantitative data in the public domain that define the optimal pH range for the fungicidal activity of this compound. Given that an aqueous solution of this compound is slightly acidic (pH 5-6), it is plausible that it remains stable within this range. However, its stability and activity in neutral to alkaline conditions have not been well-documented. Researchers are advised to perform their own stability and efficacy studies at different pH levels.

Troubleshooting Guide

Issue: My fungicide is showing reduced or no activity.

If you are experiencing a lack of efficacy with your fungicide, consider the following troubleshooting steps, with pH being a key parameter to investigate.

TroubleshootingFungicideEfficacy start Reduced or No Fungicide Activity Observed check_pH 1. Check pH of Spray Solution start->check_pH pH_optimal Is pH within the recommended range (typically 4-6.5)? check_pH->pH_optimal adjust_pH Adjust pH with a buffering agent pH_optimal->adjust_pH No other_factors 2. Investigate Other Factors pH_optimal->other_factors Yes retest Re-run experiment adjust_pH->retest factor_list Pathogen resistance Incorrect dosage Improper application Storage conditions of fungicide other_factors->factor_list

Caption: Troubleshooting logic for reduced fungicide efficacy.

Experimental Protocols

Protocol: Determining the Impact of pH on Fungicide Activity

This protocol provides a general framework for assessing the influence of pH on the efficacy of a fungicide like this compound.

Objective: To determine the optimal pH range for the fungicidal activity of a test compound against a target fungus.

Materials:

  • Fungicide of interest (e.g., this compound)

  • Target fungal culture

  • Appropriate growth medium (e.g., Potato Dextrose Agar or Broth)

  • Sterile water

  • Buffer solutions (e.g., citrate, phosphate) to prepare a range of pH values (e.g., 4, 5, 6, 7, 8, 9)

  • pH meter

  • Spectrophotometer (for liquid cultures) or ruler (for solid cultures)

  • Sterile petri dishes or microplates

  • Micropipettes and sterile tips

Workflow:

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fungicide Prepare stock solution of fungicide add_fungicide Add fungicide to the pH-adjusted media prep_fungicide->add_fungicide prep_buffers Prepare buffer solutions at various pH levels add_buffers Add buffer to growth medium to create different pH environments prep_buffers->add_buffers prep_media Prepare fungal growth medium prep_media->add_buffers prep_inoculum Prepare fungal inoculum inoculate Inoculate media with the target fungus prep_inoculum->inoculate add_buffers->add_fungicide add_fungicide->inoculate incubate Incubate under optimal growth conditions inoculate->incubate measure_growth Measure fungal growth (e.g., colony diameter, optical density) incubate->measure_growth analyze_data Analyze data to determine IC50 or MIC at each pH measure_growth->analyze_data conclusion Determine optimal pH for fungicide activity analyze_data->conclusion

Caption: Experimental workflow for pH-dependent fungicide testing.

Procedure:

  • Preparation of pH-Adjusted Media: a. Prepare the fungal growth medium according to standard protocols. b. Aliquot the medium into separate sterile containers. c. Use the prepared buffer solutions to adjust the pH of each aliquot to the desired levels (e.g., 4, 5, 6, 7, 8, 9). Verify the final pH of the media with a calibrated pH meter. d. Dispense the pH-adjusted media into petri dishes or microplate wells.

  • Fungicide Application: a. Prepare a stock solution of the fungicide in a suitable solvent. b. Add the fungicide stock solution to the pH-adjusted media to achieve the desired final concentrations. Include a control group with no fungicide for each pH level.

  • Inoculation: a. Prepare a standardized inoculum of the target fungus (e.g., a spore suspension of a known concentration). b. Inoculate the center of each petri dish or each well of the microplate with the fungal inoculum.

  • Incubation: a. Incubate the plates/microplates at the optimal temperature for fungal growth. b. Monitor the growth of the fungus over a set period (e.g., 3-7 days).

  • Data Collection and Analysis: a. For solid media, measure the diameter of the fungal colonies. b. For liquid media, measure the optical density at a suitable wavelength (e.g., 600 nm). c. Calculate the percentage of growth inhibition for each fungicide concentration at each pH level compared to the control. d. Determine the IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) at each pH to identify the range where the fungicide is most effective.

Disclaimer: The information provided is for guidance purposes only. Researchers should always consult specific product documentation and conduct their own validation experiments.

References

Technical Support Center: Enhancing the Residual Effect of DBEDC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain information on a specific chemical compound or drug referred to as "DBEDC." The following technical support guide has been generated based on the assumption that this compound is a hypothetical experimental inhibitor of the Wnt/β-catenin signaling pathway, a common target in cancer drug development. The information provided is based on established principles and protocols for this class of inhibitors.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a novel small molecule inhibitor designed to target the canonical Wnt/β-catenin signaling pathway. It is hypothesized to function by preventing the interaction between β-catenin and the TCF/LEF transcription factors in the nucleus. This disruption is intended to downregulate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation.

2. How can the residual effect of this compound be defined and measured?

The residual effect of this compound refers to its ability to maintain the suppression of Wnt/β-catenin signaling and inhibit cell proliferation for a period after the compound has been removed from the cell culture medium. This can be measured by:

  • Washout Experiments: Treating cells with this compound for a defined period, then replacing the medium with a drug-free medium and assessing Wnt pathway activity and cell viability at subsequent time points.

  • Long-term Colony Formation Assays: Assessing the ability of cells to form colonies over an extended period after a short-term treatment with this compound.

3. What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.

4. Does this compound show selectivity for cancer cells over non-cancerous cells?

This compound is expected to have greater efficacy in cancer cells with hyperactive Wnt/β-catenin signaling. This is often due to mutations in components of the pathway like APC or β-catenin itself. It is crucial to test this compound on a panel of cell lines, including non-cancerous cell lines, to determine its therapeutic window.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Question: My IC50 values for this compound vary significantly between replicate experiments. What could be the cause?

  • Answer:

    • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Over-confluent or under-confluent cells can respond differently to treatment.

    • Compound Solubility: this compound may precipitate out of the solution at higher concentrations. Visually inspect the media for any signs of precipitation. Consider preparing fresh dilutions for each experiment.

    • DMSO Concentration: Verify that the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Assay Incubation Time: The timing of the addition of the viability reagent (e.g., MTT, PrestoBlue) and the subsequent reading is critical. Adhere strictly to the protocol timings.

Issue 2: No significant decrease in β-catenin levels observed on Western blot.

  • Question: I've treated my cells with this compound, but I don't see a decrease in total β-catenin levels. Is the compound not working?

  • Answer:

    • Mechanism of Action: this compound is hypothesized to inhibit the function of β-catenin by blocking its interaction with TCF/LEF, not necessarily to cause its degradation. Therefore, total β-catenin levels may not change significantly.

    • Subcellular Localization: A more relevant experiment would be to assess the levels of nuclear β-catenin. Perform subcellular fractionation followed by Western blotting to see if this compound treatment reduces the amount of β-catenin in the nucleus.

    • Downstream Targets: The most reliable indicator of this compound activity is the downregulation of Wnt target genes. Assess the protein levels of targets like c-Myc and Cyclin D1, or measure their mRNA levels using qRT-PCR.

Issue 3: Observed cytotoxicity in non-cancerous cell lines.

  • Question: this compound is showing toxicity in my non-cancerous control cell lines at concentrations close to the IC50 of my cancer cell lines. What steps can I take?

  • Answer:

    • Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments on both cancerous and non-cancerous cells to precisely define the therapeutic window. A shorter exposure time might be sufficient to inhibit the Wnt pathway in cancer cells while minimizing toxicity in normal cells.

    • Combination Therapy: Consider combining a lower, non-toxic dose of this compound with other therapeutic agents. This could enhance the anti-cancer effect without increasing general toxicity.[1]

    • Off-Target Effects: The observed toxicity could be due to off-target effects. Consider performing a kinome scan or other profiling assays to identify potential off-target interactions.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines

Cell LineAPC Statusβ-catenin StatusIC50 (µM) after 72h
SW480MutantWild-Type5.2 ± 0.8
HCT116Wild-TypeMutant8.9 ± 1.1
HT-29MutantWild-Type6.5 ± 0.9
RKOWild-TypeWild-Type> 50

Table 2: Effect of this compound on Wnt Target Gene Expression in SW480 Cells

Treatment (24h)Relative c-Myc mRNA LevelRelative Cyclin D1 mRNA Level
Vehicle (0.1% DMSO)1.001.00
This compound (5 µM)0.45 ± 0.050.52 ± 0.07
This compound (10 µM)0.21 ± 0.030.28 ± 0.04

Experimental Protocols

1. Protocol: Wnt/β-catenin Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay is used to quantitatively measure the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Materials:

    • Cancer cell line (e.g., HEK293T, SW480)

    • TOPFlash and FOPFlash luciferase reporter plasmids

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent

    • This compound

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.

    • Co-transfect cells with either TOPFlash or FOPFlash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

    • Incubate for another 24 hours.

    • Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Normalize the TOPFlash and FOPFlash readings to the Renilla luciferase activity. The final Wnt signaling activity is expressed as the ratio of TOP/FOP.

2. Protocol: Western Blot for Nuclear β-catenin

This protocol is to determine if this compound affects the nuclear translocation of β-catenin.

  • Materials:

    • Cancer cell line (e.g., SW480)

    • This compound

    • Nuclear and Cytoplasmic Extraction Kit

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or vehicle for the desired time.

    • Harvest cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against β-catenin, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands. The purity of the fractions should be confirmed by the presence of Lamin B1 only in the nuclear fraction and GAPDH primarily in the cytoplasmic fraction.

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Binds β-catenin β-catenin β-catenin_n β-catenin β-catenin->β-catenin_n Accumulates and translocates This compound This compound Proliferation Proliferation Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibits Destruction Complex->β-catenin Phosphorylates for Degradation Wnt Target Genes Wnt Target Genes β-catenin_n->Wnt Target Genes Binds to TCF/LEF TCF/LEF TCF/LEF Wnt Target Genes->Proliferation

Caption: Canonical Wnt/β-catenin signaling pathway with the proposed inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis Cell Line Selection\n(Wnt-dependent vs. Wnt-independent) Cell Line Selection (Wnt-dependent vs. Wnt-independent) start->Cell Line Selection\n(Wnt-dependent vs. Wnt-independent) end Conclusion decision decision Residual Effect Assay\n(Washout Experiment) Residual Effect Assay (Washout Experiment) decision->Residual Effect Assay\n(Washout Experiment) Yes Troubleshoot / Re-evaluate Troubleshoot / Re-evaluate decision->Troubleshoot / Re-evaluate No Dose-Response Assay\n(Cell Viability - IC50) Dose-Response Assay (Cell Viability - IC50) Cell Line Selection\n(Wnt-dependent vs. Wnt-independent)->Dose-Response Assay\n(Cell Viability - IC50) Mechanism of Action Assays\n(at IC50 concentration) Mechanism of Action Assays (at IC50 concentration) Dose-Response Assay\n(Cell Viability - IC50)->Mechanism of Action Assays\n(at IC50 concentration) Luciferase Reporter Assay\n(TOP/FOP) Luciferase Reporter Assay (TOP/FOP) Mechanism of Action Assays\n(at IC50 concentration)->Luciferase Reporter Assay\n(TOP/FOP) Western Blot\n(Nuclear β-catenin, c-Myc) Western Blot (Nuclear β-catenin, c-Myc) Mechanism of Action Assays\n(at IC50 concentration)->Western Blot\n(Nuclear β-catenin, c-Myc) Luciferase Reporter Assay\n(TOP/FOP)->decision Pathway Inhibited? Western Blot\n(Nuclear β-catenin, c-Myc)->decision Residual Effect Assay\n(Washout Experiment)->end Troubleshoot / Re-evaluate->start

Caption: Experimental workflow for evaluating the efficacy and mechanism of this compound.

Troubleshooting_Tree start Problem: Inconsistent IC50 Results q1 Are cell seeding densities consistent? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Solution: Optimize and standardize seeding protocol. q1->a1_no No q2 Is the compound soluble in media? a1_yes->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Solution: Check solubility limit, prepare fresh stock. q2->a2_no No q3 Is the final DMSO concentration uniform? a2_yes->q3 a3_no Solution: Ensure consistent DMSO% in all wells. q3->a3_no No end Re-run Experiment q3->end Yes

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Enhancing DBEDC Performance with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing experiments involving Dibenzyl[2-(2-ethoxyethoxy)ethyl]dodecylammonium chloride (DBEDC). The following information, presented in a question-and-answer format, addresses common challenges and explores the use of adjuvants to improve the performance of this compound-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

Dibenzyl[2-(2-ethoxyethoxy)ethyl]dodecylammonium chloride (this compound) is a quaternary ammonium compound (QAC). QACs are characterized by a positively charged nitrogen atom, which imparts cationic surfactant properties.[1] Their amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, allows them to interact with a variety of interfaces.[1] This molecular structure makes them valuable in numerous applications, including as antimicrobial agents and as components in advanced drug delivery systems.[1][2]

Q2: What is the role of adjuvants in this compound formulations?

Adjuvants are inactive ingredients added to formulations to enhance the performance of the active component, this compound. Their primary functions include:

  • Improving Solubility: Enhancing the dispersion of this compound in solvent systems where it has limited solubility.

  • Increasing Stability: Protecting this compound from chemical degradation, which can be influenced by factors such as pH and temperature, and preventing physical changes like precipitation.

  • Boosting Efficacy: In drug delivery contexts, adjuvants can facilitate the transport of this compound and its associated cargo across biological membranes.

  • Modifying Physical Characteristics: Adjusting properties like viscosity and droplet size to meet specific experimental requirements.

Q3: Which classes of adjuvants are compatible with QACs like this compound?

Several types of adjuvants can be considered for use with this compound, including:

  • Co-surfactants: Non-ionic and other cationic surfactants can be blended with this compound to fine-tune the formulation's overall properties.

  • Polymers: Water-soluble polymers such as polyethylene glycol (PEG) can improve the stability and solubility of the formulation.[3]

  • Nanoparticles: The inclusion of nanoparticles has been shown to enhance the stability of surfactant-based systems.[4]

  • Fatty Alcohols and Acids: These can be used to modulate the hydrophobic characteristics of the formulation.

Troubleshooting Common Experimental Issues

The following table outlines common problems encountered during the use of this compound and suggests potential solutions using adjuvants.

Observed Issue Potential Root Cause Recommended Adjuvant-Based Solution
This compound precipitation in aqueous media. The inherent hydrophobicity of the this compound molecule may lead to poor solubility.- Introduce a co-solvent (e.g., ethanol, propylene glycol).- Add a non-ionic co-surfactant, such as a polysorbate or poloxamer.- Optimize the this compound concentration.
Formulation instability during storage (e.g., phase separation, aggregation). Physicochemical instability of the formulation components.- Incorporate a stabilizing polymer like polyvinylpyrrolidone (PVP) or PEG.- Adjust the pH to a range where this compound exhibits maximum stability.- Screen for incompatibilities between formulation excipients.
Sub-optimal performance in biological assays. Inefficient transport of the this compound formulation across cell membranes.- Include a penetration enhancer in the formulation.- Develop a microemulsion or nanoemulsion formulation using appropriate co-surfactants and oil phases.
Inconsistent results between experimental batches. Variability in the preparation of the formulation or degradation of this compound.- Implement and strictly follow a standardized formulation protocol.- Store this compound and its formulations protected from light and extreme temperatures.- Prepare fresh formulations for each experiment.

Experimental Protocols

Protocol: Screening Adjuvants to Enhance this compound Formulation Performance

Objective: To systematically evaluate the impact of different adjuvants on the physicochemical properties and performance of a this compound-based formulation.

Materials:

  • Dibenzyl[2-(2-ethoxyethoxy)ethyl]dodecylammonium chloride (this compound)

  • Candidate Adjuvants (e.g., Polysorbate 80, Pluronic F-127, PEG 400)

  • Relevant buffer system (e.g., Phosphate Buffered Saline, pH 7.4)

  • Active Pharmaceutical Ingredient (API), if applicable

  • Instrumentation for analysis (e.g., Dynamic Light Scattering for particle size, UV-Vis Spectrophotometer for concentration)

Methodology:

  • Preparation of Formulations:

    • Prepare a stock solution of this compound in the selected buffer.

    • Create a matrix of experimental formulations with a fixed this compound concentration and varying concentrations of each candidate adjuvant.

    • Prepare a control formulation containing only this compound.

    • If applicable, incorporate the API at a consistent concentration across all formulations.

  • Physicochemical Characterization:

    • Solubility: Visually inspect for precipitation and quantify the concentration of soluble this compound (and API) using a suitable analytical technique (e.g., HPLC).

    • Particle Size and Polydispersity: Analyze the particle size distribution of the formulations using Dynamic Light Scattering (DLS).

    • Stability: Subject the formulations to accelerated stability testing (e.g., elevated temperature) and monitor changes in physical appearance, particle size, and chemical content over time.

  • Performance Evaluation (Application-Specific):

    • Conduct relevant in vitro or in vivo experiments to assess the impact of the adjuvant on the formulation's efficacy. This could include cell viability assays, cellular uptake studies, or antimicrobial activity assays.

Data Presentation:

Summarize all quantitative results in tables to facilitate direct comparison between different adjuvant types and concentrations.

AdjuvantConcentration (%)This compound Solubility (mg/mL)Particle Size (nm)Stability (Days at 40°C)Efficacy (IC50, µM)
Control0DataDataDataData
Adjuvant A0.1DataDataDataData
Adjuvant A0.5DataDataDataData
Adjuvant B0.1DataDataDataData
Adjuvant B0.5DataDataDataData

Visualizing Workflows and Mechanisms

The following diagrams illustrate key concepts related to the use of this compound and adjuvants.

Caption: A logical workflow for troubleshooting this compound formulation issues.

G Hypothetical Signaling Pathway Interaction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DBEDC_Formulation This compound Formulation (with Adjuvant) MembraneInteraction Membrane Interaction/ Perturbation DBEDC_Formulation->MembraneInteraction Uptake Enhanced Cellular Uptake MembraneInteraction->Uptake Pathway Downstream Signaling Pathway (e.g., Apoptosis) Uptake->Pathway Response Cellular Response Pathway->Response

Caption: A potential mechanism of this compound interaction with a cell.

References

Technical Support Center: Analytical Methods for Detecting DBEDC Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of N,N'-dibenzylethylenediamine diacetate (DBEDC) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the analysis of its degradation products important?

A1: N,N'-dibenzylethylenediamine diacetate (this compound) is an organic compound used as a salt-forming agent in pharmaceutical formulations, most notably in the long-acting penicillin preparation, benzathine penicillin G. The analysis of its degradation products is crucial for ensuring the stability, efficacy, and safety of the drug product. Regulatory agencies require the identification and quantification of degradation products to establish appropriate shelf-life and storage conditions.

Q2: What are the common analytical techniques used to detect this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine analysis and quantification of this compound. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools.

Q3: What are the expected degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for the benzathine (N,N'-dibenzylethylenediamine) moiety could involve oxidation or hydrolysis under stress conditions. Forced degradation studies are essential to experimentally determine these pathways. In the context of benzathine penicillin G, the primary degradation concerns often revolve around the hydrolysis of the β-lactam ring of the penicillin G component.[1]

Q4: Where can I find a validated stability-indicating HPLC method for the analysis of benzathine (this compound)?

A4: A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. A multinational cross-sectional study on the quality of benzathine penicillin G utilized a reversed-phase, ion-pairing HPLC method that was capable of detecting relevant impurities and degradation products.[2] While the full detailed method is in the supplementary information of the publication, key aspects often include a C18 column and a gradient elution with a buffered mobile phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its related compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: The basic amine groups in this compound can interact with residual acidic silanols on the HPLC column packing material, leading to peak tailing.

  • Sample Overload: Injecting too high a concentration of the sample can cause peak fronting or tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and influence peak shape.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to distorted peaks.

Solutions:

  • Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or similar reversed-phase column to minimize silanol interactions.

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to ensure consistent ionization of this compound. A pH around 3-4 is often a good starting point for amine-containing compounds.

  • Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase to block active sites on the column.

  • Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.

  • Column Washing: Implement a robust column washing procedure between injections and at the end of a sequence to remove strongly retained compounds.

Issue 2: Inconsistent Retention Times

Possible Causes:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can lead to shifts in retention time.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

  • Pump Performance: Fluctuations in pump flow rate or pressure can affect retention times.

  • Temperature Variations: Changes in ambient or column temperature can lead to retention time shifts.

Solutions:

  • Standardize Mobile Phase Preparation: Use a precise and documented procedure for preparing all mobile phases.

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and whenever the mobile phase composition is changed.

  • Monitor System Pressure: Observe the system pressure for any unusual fluctuations that might indicate a pump issue.

  • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment to improve reproducibility.

Issue 3: Ghost Peaks

Possible Causes:

  • Carryover from Previous Injections: Strongly retained compounds from a previous injection may elute in a subsequent run.

  • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as ghost peaks.

  • Sample Degradation in the Autosampler: The sample may degrade while waiting in the autosampler, leading to the appearance of new peaks.

Solutions:

  • Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to minimize carryover.

  • Run Blank Injections: Inject a blank solvent (mobile phase) to confirm if the ghost peaks are from the system or carryover.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Control Autosampler Temperature: If sample stability is a concern, use a cooled autosampler to prevent degradation.

Experimental Protocols

Representative HPLC Method for Benzathine (this compound) Analysis

This method is based on a published stability-indicating assay for benzathine penicillin G and can be adapted for the analysis of this compound and its related substances.[2][3]

ParameterSpecification
Column End-capped Octadecylsilane bonded silica gel (C18), 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.1 with phosphoric acid
Mobile Phase B Methanol
Gradient Linear gradient elution (specific gradient profile to be optimized based on separation needs)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 220 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in a suitable solvent like dimethylformamide (DMF) and then dilute with water to the desired concentration.[2]
Forced Degradation Study Protocol

To identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method, forced degradation studies are performed under various stress conditions.

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (solid state)
Photolytic Degradation Expose the sample to UV and visible light (ICH Q1B guidelines)

After exposure to the stress conditions, samples should be neutralized (if necessary) and diluted to an appropriate concentration for analysis by a suitable stability-indicating method.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis DBEDC_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) DBEDC_Sample->Forced_Degradation HPLC HPLC Analysis (Stability-Indicating Method) Forced_Degradation->HPLC Quantitative Analysis LCMS LC-MS/MS Analysis (for Identification) Forced_Degradation->LCMS Structural Elucidation Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_Elucidation Degradation Pathway Elucidation LCMS->Pathway_Elucidation

Caption: Workflow for the analysis of this compound degradation products.

Troubleshooting_Logic Start Chromatographic Problem (e.g., Poor Peak Shape) Check_Column Check Column (Age, Type, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition, Preparation) Start->Check_Mobile_Phase Check_System Check System Hardware (Pump, Injector, Detector) Start->Check_System Check_Method_Parameters Check Method Parameters (Injection Volume, Gradient) Start->Check_Method_Parameters Solution_Column Replace/Clean Column Use End-capped Column Check_Column->Solution_Column Solution_Mobile_Phase Prepare Fresh Mobile Phase Optimize pH Check_Mobile_Phase->Solution_Mobile_Phase Solution_System Perform Maintenance Check for Leaks Check_System->Solution_System Solution_Method Reduce Injection Volume Optimize Gradient Check_Method_Parameters->Solution_Method

References

Validation & Comparative

A Comparative Analysis of DBEDC and Azoxystrobin in the Management of Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of Dibutyl ethylenediamine dicarbamate (DBEDC) and azoxystrobin, two fungicides utilized in the control of powdery mildew. This report synthesizes available experimental data, details methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of their performance.

Executive Summary

Powdery mildew, a ubiquitous fungal disease, poses a significant threat to a wide range of crops. Effective management strategies are crucial to mitigate its economic impact. This guide focuses on a comparative evaluation of two fungicidal compounds: this compound, a dithiocarbamate fungicide, and azoxystrobin, a member of the strobilurin class. While both aim to control powdery mildew, they differ significantly in their mode of action and reported efficacy.

Available research indicates that azoxystrobin generally provides a higher level of control against powdery mildew compared to this compound. One study on strawberry powdery mildew (Podosphaera aphanis) qualitatively described this compound as "less effective"[1]. Quantitative data for azoxystrobin in the same pathosystem shows a tangible measure of its performance. However, a notable concern with azoxystrobin is the development of fungal resistance, a factor that may diminish its long-term effectiveness[1][2]. This compound, with its multi-site inhibitory action, is theoretically less prone to resistance development.

Quantitative Efficacy Data

To facilitate a clear comparison, the following table summarizes the available quantitative data on the efficacy of this compound and azoxystrobin against powdery mildew. It is important to note that direct comparative studies with extensive quantitative data for this compound are limited in the currently available literature.

FungicideTarget PathogenCropEfficacy MetricResultSource
This compound Podosphaera aphanisStrawberryQualitative AssessmentLess effective[1]
Azoxystrobin Podosphaera aphanisStrawberryDisease Incidence (%)19.8%[2][3]

Note: The efficacy of fungicides can be influenced by various factors including environmental conditions, application timing, and the specific strain of the pathogen.

Mode of Action

The mechanisms by which this compound and azoxystrobin inhibit fungal growth are fundamentally different.

This compound: As a dithiocarbamate, this compound possesses a multi-site mode of action. Its primary mechanism involves the inhibition of various enzymes within the fungal cell that contain sulfhydryl (-SH) groups. Additionally, it acts by chelating essential metal ions, disrupting critical metabolic processes. This broad-based attack on multiple cellular functions makes the development of resistance by the fungus more challenging.

Azoxystrobin: Azoxystrobin is a Quinone outside Inhibitor (QoI) fungicide.[1] Its mode of action is highly specific, targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By binding to the Qo site of this complex, azoxystrobin blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_azoxystrobin Azoxystrobin Signaling Pathway Azoxystrobin Azoxystrobin Mitochondrion Fungal Mitochondrion Azoxystrobin->Mitochondrion Enters ComplexIII Cytochrome bc1 Complex (Complex III) Azoxystrobin->ComplexIII Binds to Qo site ETC Electron Transport Chain Mitochondrion->ETC ETC->ComplexIII ElectronTransfer Electron Transfer ComplexIII->ElectronTransfer Inhibits ATPSynthesis ATP Synthesis ElectronTransfer->ATPSynthesis Blocks CellDeath Fungal Cell Death ATPSynthesis->CellDeath Leads to

Caption: Azoxystrobin's mode of action targeting the fungal mitochondrial electron transport chain.

cluster_this compound This compound Signaling Pathway This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Enzymes Enzymes with -SH groups This compound->Enzymes Inhibits MetalIons Essential Metal Ions This compound->MetalIons Chelates FungalCell->Enzymes FungalCell->MetalIons MetabolicProcesses Metabolic Processes Enzymes->MetabolicProcesses Disrupts MetalIons->MetabolicProcesses Disrupts CellFunction Disruption of Cellular Function MetabolicProcesses->CellFunction FungalInhibition Fungal Growth Inhibition CellFunction->FungalInhibition

Caption: this compound's multi-site mode of action involving enzyme inhibition and metal ion chelation.

cluster_workflow Experimental Workflow for Fungicide Efficacy Testing PlantInoculation Inoculate strawberry plants with Podosphaera aphanis FungicideApplication Apply fungicide treatments (this compound, Azoxystrobin, Control) PlantInoculation->FungicideApplication Incubation Incubate plants under controlled conditions FungicideApplication->Incubation DataCollection Assess disease incidence and severity Incubation->DataCollection DataAnalysis Statistically analyze the collected data DataCollection->DataAnalysis Conclusion Draw conclusions on fungicide efficacy DataAnalysis->Conclusion

Caption: A generalized workflow for evaluating the efficacy of fungicides against powdery mildew.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for evaluating fungicide efficacy against strawberry powdery mildew, which can be adapted for a comparative study of this compound and azoxystrobin.

Objective: To assess the efficacy of fungicides in controlling powdery mildew (Podosphaera aphanis) on strawberry leaves.

Materials:

  • Healthy, young, fully expanded strawberry leaves (e.g., cultivar 'Monterey').

  • Cultures of Podosphaera aphanis.

  • Fungicide formulations of this compound and azoxystrobin.

  • Control solution (e.g., water or a blank formulation).

  • Petri dishes or similar incubation chambers.

  • Microscope for disease assessment.

  • Sterilized water.

  • Spray bottle or atomizer for fungicide application.

Procedure:

  • Leaf Collection and Preparation: Detach healthy, unfurled strawberry leaves from actively growing plants. Ensure leaves are free from any visible disease symptoms.

  • Fungicide Application:

    • Prepare solutions of this compound and azoxystrobin at the desired concentrations according to manufacturer recommendations or experimental design.

    • Prepare a control solution.

    • Apply the fungicide and control solutions to the abaxial (lower) surface of the leaves until runoff. Allow the leaves to air dry in a sterile environment.

  • Inoculation:

    • Collect fresh conidia of P. aphanis from infected source plants.

    • Inoculate the treated and control leaves with a uniform suspension of conidia (e.g., 1 x 10^5 conidia/mL in sterile water) or by gently brushing conidia from an infected leaf onto the treated leaf surface.

  • Incubation:

    • Place the inoculated leaves in Petri dishes containing a moistened filter paper to maintain high humidity.

    • Incubate the dishes at a controlled temperature (e.g., 20-25°C) with a defined photoperiod (e.g., 12 hours light/12 hours dark).

  • Data Collection:

    • After a specified incubation period (e.g., 7-14 days), assess the disease incidence and severity.

    • Disease Incidence: The percentage of leaves showing any signs of powdery mildew growth.

    • Disease Severity: The percentage of the leaf area covered by powdery mildew mycelium. This can be estimated visually using a rating scale or with the aid of image analysis software.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in disease incidence and severity between the fungicide treatments and the control.

Conclusion

Based on the available evidence, azoxystrobin demonstrates a higher quantitative efficacy against powdery mildew compared to the qualitative assessment of this compound as "less effective". However, the specific, single-site mode of action of azoxystrobin raises concerns about the development of fungicide resistance. This compound, with its multi-site inhibitory mechanism, offers a potential advantage in resistance management strategies.

For professionals in research and drug development, this comparison highlights the trade-offs between immediate efficacy and long-term sustainability in fungicide selection. Further direct comparative studies generating robust quantitative data for this compound are warranted to provide a more definitive assessment of its potential in integrated pest management programs for powdery mildew.

References

Comparative Analysis of DBEDC and Propineb Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the fungicides DBEDC and propineb, tailored for researchers, scientists, and drug development professionals. The analysis covers their mechanisms of action, efficacy against various plant pathogens, and toxicological profiles, supported by available experimental data.

Introduction to the Fungicides

This compound , identified as a copper-based fungicide formulation containing Copper;4-dodecylbenzenesulfonate;ethane-1,2-diamine (1:2:2), belongs to the inorganic multi-site contact fungicides. Copper-based fungicides have a long history of use in agriculture for controlling a broad spectrum of fungal and bacterial diseases. Their efficacy stems from the release of copper ions, which are toxic to pathogens.

Propineb is a dithiocarbamate fungicide, specifically a polymeric zinc-containing dithiocarbamate. It is a broad-spectrum, contact fungicide with protective action. The presence of zinc in its structure not only contributes to its fungicidal activity but can also provide a nutritional benefit to crops, often resulting in a "greening effect".[1]

Mechanism of Action

Both this compound (as a copper-based fungicide) and propineb are classified as multi-site inhibitors, which means they act on multiple metabolic pathways within the fungal cell. This characteristic significantly reduces the risk of pathogens developing resistance compared to single-site fungicides.

This compound (Copper-Based Fungicide): The primary mode of action for copper-based fungicides involves the release of cupric ions (Cu²⁺). These ions are non-specific in their action and can disrupt cellular functions in pathogens through several mechanisms:

  • Enzyme Denaturation: Copper ions have a high affinity for sulfhydryl (-SH), hydroxyl (-OH), amino (-NH₂), and carboxyl (-COOH) groups present in proteins. By binding to these groups, copper ions alter the protein's three-dimensional structure, leading to the denaturation and inactivation of essential enzymes.

  • Disruption of Cellular Respiration: Copper ions can interfere with the electron transport chain in mitochondria, disrupting the production of ATP, the cell's primary energy currency.

  • Cell Membrane Damage: Copper ions can also damage the integrity of the fungal cell membrane, leading to the leakage of essential cellular components and ultimately cell death.

Propineb: As a dithiocarbamate, propineb's mechanism of action is also multi-faceted. It interferes with fungal metabolism at various points:

  • Inhibition of Respiration: Propineb disrupts the respiration chain in fungal mitochondria, affecting energy production.[1]

  • Interference with Protein and Carbohydrate Metabolism: It impacts the normal metabolism of carbohydrates and proteins within the fungal cell.[1]

  • Disruption of Cell Membranes: Propineb can also affect the integrity of the cell membranes of the fungi.[1]

The multi-site action of both fungicides is a key advantage in resistance management strategies.

Signaling Pathway and Action Mechanism Diagrams

DBEDC_Mechanism cluster_fungal_cell Fungal Cell Enzymes Essential Enzymes (-SH, -OH, -NH2, -COOH groups) Inactivation Inactivation Enzymes->Inactivation Mitochondrion Mitochondrion (Respiration Chain) Disruption Disruption Mitochondrion->Disruption Cell_Membrane Cell Membrane Damage Damage Cell_Membrane->Damage This compound This compound (Copper-based Fungicide) Cu_ion Cu²⁺ Ions This compound->Cu_ion Releases Cu_ion->Enzymes Cu_ion->Mitochondrion Cu_ion->Cell_Membrane

Mechanism of action for this compound (Copper-based Fungicide).

Propineb_Mechanism cluster_fungal_cell Fungal Cell Respiration_Chain Mitochondrial Respiration Chain Disruption1 Disruption Respiration_Chain->Disruption1 Metabolism Carbohydrate & Protein Metabolism Disruption2 Disruption Metabolism->Disruption2 Cell_Membrane Cell Membrane Disruption3 Disruption Cell_Membrane->Disruption3 Propineb Propineb Propineb->Respiration_Chain Propineb->Metabolism Propineb->Cell_Membrane

Mechanism of action for Propineb.

Comparative Efficacy

Both this compound (as a representative copper fungicide) and propineb exhibit broad-spectrum activity against a wide range of fungal pathogens. The selection of a particular fungicide often depends on the target crop, the prevalent pathogen, and local environmental conditions.

In Vitro Studies

An in vitro study evaluating the efficacy of various fungicides against Colletotrichum truncatum, the causal agent of anthracnose in green gram, found that propineb 70% WP showed the highest mean mycelial inhibition (82.71%) among the contact fungicides tested. Copper oxychloride 50% WP followed with a mean mycelial inhibition of 78.51%. This suggests that under laboratory conditions, propineb may have a slight edge over this specific copper-based fungicide for inhibiting the growth of C. truncatum.

Field Trials

Field trials provide a more realistic assessment of fungicide performance. In a study on the control of rice sheath blight caused by Thanatephorus cucumeris, three foliar sprays of various non-systemic fungicides were applied. The results indicated that mancozeb (another dithiocarbamate similar to propineb) was the most efficacious in reducing disease incidence and intensity and increasing grain yield. Propineb 70 WP also showed significant efficacy, ranking higher than copper oxychloride 50 WP. Copper oxychloride was the least effective among the tested fungicides in this particular study.

It is important to note that the efficacy of copper fungicides can be influenced by their formulation. For instance, some studies suggest that dry formulations of copper-based pesticides may provide better disease management than liquid formulations.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for in vitro and field trial efficacy testing of fungicides.

In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This method is commonly used to assess the direct effect of a fungicide on the mycelial growth of a pathogen.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Data Collection A Prepare Potato Dextrose Agar (PDA) medium B Autoclave PDA to sterilize A->B D Incorporate fungicide stock into molten PDA at desired concentrations B->D C Prepare stock solutions of fungicides C->D E Pour amended PDA into sterile Petri plates D->E F Inoculate plates with mycelial plugs of the test fungus E->F G Incubate plates at a controlled temperature F->G H Measure colony diameter at regular intervals G->H I Calculate percentage of mycelial growth inhibition H->I

Workflow for in vitro fungicide efficacy testing.

Methodology:

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving.

  • Fungicide Incorporation: The test fungicide is added to the molten agar at various concentrations. A control plate without any fungicide is also prepared.

  • Inoculation: A small disc (mycelial plug) of the actively growing target fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., specific temperature and light cycle).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the fungus in the control plate covers the entire plate.

  • Analysis: The percentage of inhibition of mycelial growth is calculated for each fungicide concentration compared to the control.

Field Trial Efficacy Evaluation

Field trials are essential to evaluate the performance of fungicides under real-world agricultural conditions.

Methodology:

  • Trial Design: The experiment is set up in a randomized complete block design with multiple replications for each treatment.

  • Plot Establishment: Individual plots of a susceptible crop variety are established.

  • Inoculation (if necessary): If natural disease pressure is low, plots may be artificially inoculated with the target pathogen.

  • Fungicide Application: Fungicides are applied at recommended rates and intervals using calibrated spray equipment. A control plot receiving no fungicide treatment is included.

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity (extent of disease on infected plants) are assessed at regular intervals.

  • Yield Data: At the end of the growing season, crop yield from each plot is harvested and measured.

  • Statistical Analysis: The collected data is statistically analyzed to determine the significance of differences between treatments.

Toxicological Profile

The toxicological profiles of this compound (as a copper-based fungicide) and propineb are important considerations for their safe and sustainable use.

Mammalian Toxicity
FungicideAcute Oral LD50 (rat)Acute Dermal LD50 (rat/rabbit)Notes
This compound (Copper-based) Varies by specific copper compoundVaries by specific copper compoundGenerally considered to have low acute toxicity. However, repeated exposure can lead to copper accumulation in the liver.
Propineb > 5000 mg/kg> 5000 mg/kgLow acute toxicity. May cause skin sensitization with repeated exposure.
Ecotoxicology
FungicideAquatic ToxicityAvian ToxicityBee ToxicityEnvironmental Fate
This compound (Copper-based) Highly toxic to aquatic organisms.Moderately toxic.Can be toxic to bees.Persistent in soil and can accumulate with repeated applications. Low mobility in soil.
Propineb Toxic to aquatic organisms.Low toxicity.Low toxicity.Degrades rapidly in soil and water. Its metabolite, ethylenethiourea (ETU), has a higher potential for mobility in soil.

Conclusion

Both this compound (as a copper-based fungicide) and propineb are effective, broad-spectrum, multi-site contact fungicides that play a crucial role in integrated pest management programs.

  • This compound offers long-standing, reliable control against a wide array of fungal and bacterial pathogens. Its primary strengths are its broad efficacy and low risk of resistance development. However, its persistence in the soil and high aquatic toxicity necessitate careful management to mitigate environmental impact.

  • Propineb also provides excellent broad-spectrum control with a low risk of resistance. The presence of zinc can offer additional agronomic benefits. It has a more favorable environmental fate profile in terms of degradation compared to copper, although its metabolite ETU requires monitoring.

The choice between these two fungicides will depend on the specific agricultural context, including the target crop and pathogen, environmental regulations, and the need for resistance management. For researchers and drug development professionals, understanding the distinct mechanisms of action and toxicological profiles of these compounds is essential for the development of novel and sustainable crop protection strategies.

References

A Comparative Guide to Systemic Acquired Resistance Inducers: Acibenzolar-S-methyl (ASM) vs. β-aminobutyric acid (BABA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, offering broad-spectrum and long-lasting protection against a variety of pathogens.[1][2][3] The activation of SAR can be mimicked by chemical inducers, which serve as valuable tools for both agricultural disease management and fundamental research into plant immunity. This guide provides an objective comparison of two widely studied SAR inducers: Acibenzolar-S-methyl (ASM), a functional analog of salicylic acid (SA), and β-aminobutyric acid (BABA), a non-protein amino acid.

Performance Comparison of SAR Inducers

The efficacy and mode of action of ASM and BABA present distinct differences, making them suitable for different research and practical applications. The following table summarizes their key characteristics based on experimental data.

FeatureAcibenzolar-S-methyl (ASM)β-aminobutyric acid (BABA)
Primary Mode of Action Acts as a functional analog of salicylic acid, activating the SA-dependent signaling pathway downstream of SA synthesis.[4]Primes the plant for a more rapid and robust defense response upon pathogen attack. Can act through both SA-dependent and SA-independent pathways.[5][6][7]
Effect on Salicylic Acid (SA) Levels Does not induce significant accumulation of SA itself, as it acts downstream in the signaling cascade.[8]Can induce SA accumulation, particularly upon pathogen challenge in BABA-treated plants.[9][10]
Pathogenesis-Related (PR) Gene Expression Strongly induces the expression of SAR marker genes, such as PR-1.[4]Potentiates the expression of PR-1 and other defense genes following pathogen infection, rather than inducing high levels of expression directly.[6][7]
Efficacy Against Pathogens Effective against a broad range of biotrophic and hemibiotrophic pathogens that are typically controlled by SA-mediated defenses.Broad-spectrum efficacy against biotrophic, hemibiotrophic, and some necrotrophic pathogens, as well as certain abiotic stresses.[5][9]
Phytotoxicity/Growth Effects Can lead to fitness costs, including reduced growth and yield, particularly at higher concentrations or in the absence of pathogen pressure.Generally has lower direct phytotoxicity at effective concentrations, but can cause dose-dependent growth inhibition and sterility in some plant species.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental validation of SAR induction by ASM and BABA, the following diagrams are provided.

ASM_Signaling_Pathway cluster_upstream Upstream Events cluster_induction Chemical Induction cluster_downstream Downstream Signaling Pathogen\nRecognition Pathogen Recognition SA Salicylic Acid (SA) Pathogen\nRecognition->SA biosynthesis NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive activates ASM Acibenzolar-S-methyl (ASM) ASM->NPR1_inactive mimics SA NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active translocation TGA TGA Transcription Factors NPR1_active->TGA co-activation PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes transcription SAR Systemic Acquired Resistance PR_Genes->SAR

Figure 1. ASM signaling pathway. (Within 100 characters)

BABA_Signaling_Pathway cluster_induction Chemical Induction cluster_priming Priming State cluster_pathogen_trigger Pathogen Challenge cluster_response Amplified Defense Response BABA β-aminobutyric acid (BABA) Priming Enhanced Defense Potential BABA->Priming SA_dependent SA-dependent Pathway Priming->SA_dependent SA_independent SA-independent Pathway Priming->SA_independent Pathogen Pathogen Attack Pathogen->SA_dependent activates Pathogen->SA_independent activates SAR Systemic Acquired Resistance SA_dependent->SAR SA_independent->SAR

Figure 2. BABA-induced priming and defense. (Within 100 characters)

SAR_Validation_Workflow cluster_treatment Step 1: Treatment cluster_incubation Step 2: Incubation cluster_challenge Step 3: Pathogen Challenge cluster_sampling Step 4: Sampling & Analysis Inducer_Application Application of SAR Inducer (e.g., ASM or BABA) Incubation Incubation Period (e.g., 2-3 days) Inducer_Application->Incubation Pathogen_Inoculation Inoculation with Pathogen (e.g., Pseudomonas syringae) Incubation->Pathogen_Inoculation Disease_Scoring Disease Symptom Scoring Pathogen_Inoculation->Disease_Scoring Bacterial_Count Bacterial Titer Quantification Pathogen_Inoculation->Bacterial_Count Gene_Expression PR-1 Gene Expression (qRT-PCR) Pathogen_Inoculation->Gene_Expression SA_Quantification SA Levels (HPLC) Pathogen_Inoculation->SA_Quantification

Figure 3. Experimental workflow for SAR validation. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of SAR induced by chemical compounds.

Pathogen Challenge Assay

This protocol is adapted for assessing SAR in Arabidopsis thaliana against Pseudomonas syringae.

  • Materials:

    • 4-5 week old Arabidopsis thaliana plants.

    • SAR inducer solutions (e.g., ASM, BABA) and mock control (e.g., water).

    • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) culture grown to OD₆₀₀ = 0.8.

    • 10 mM MgCl₂.

    • 1 mL needleless syringes.

    • Sterile water.

    • Petri dishes with appropriate growth medium (e.g., King's B).

  • Procedure:

    • Prepare the SAR inducer and mock solutions at the desired concentrations.

    • Apply the solutions to three lower leaves of each plant by spraying or soil drenching.

    • Incubate the treated plants for 2-3 days under standard growth conditions.

    • Prepare the bacterial inoculum by pelleting the culture, washing with 10 mM MgCl₂, and resuspending to a final concentration of 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

    • Infiltrate two upper, systemic leaves of each plant with the bacterial suspension using a needleless syringe.

    • Incubate the inoculated plants for 3 days.

    • Collect leaf discs from the inoculated areas and homogenize in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on growth medium.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs) to determine bacterial growth.

Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression

This protocol outlines the steps for measuring the expression of the SAR marker gene PR-1.[11][12][13][14]

  • Materials:

    • Plant leaf tissue collected at desired time points after treatment.

    • Liquid nitrogen.

    • RNA extraction kit.

    • DNase I.

    • cDNA synthesis kit.

    • SYBR Green Master Mix.

    • qRT-PCR instrument.

    • Primers for PR-1 and a reference gene (e.g., Actin).

  • Procedure:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

    • Set up the qRT-PCR reaction with the cDNA template, SYBR Green Master Mix, and gene-specific primers.

    • Perform the qRT-PCR with the following typical cycling conditions: 95°C for 2-10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Analyze the results using the comparative Cₜ (2-ΔΔCₜ) method to determine the relative expression of PR-1 normalized to the reference gene.

Salicylic Acid Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of free SA.[15][16][17][18][19]

  • Materials:

    • Plant leaf tissue.

    • Liquid nitrogen.

    • Extraction solvent (e.g., 90% methanol).

    • Internal standard (e.g., o-anisic acid).

    • HPLC system with a C18 column and a fluorescence detector.

    • Mobile phase (e.g., methanol:water:acetic acid gradient).

  • Procedure:

    • Harvest and weigh leaf tissue, then grind to a fine powder in liquid nitrogen.

    • Add the extraction solvent and the internal standard, then vortex and sonicate.

    • Centrifuge the samples and collect the supernatant.

    • Re-extract the pellet with 100% methanol, centrifuge, and pool the supernatants.

    • Dry the pooled supernatant under vacuum.

    • Resuspend the dried extract in the mobile phase.

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample into the HPLC system.

    • Detect SA and the internal standard using a fluorescence detector (e.g., excitation at ~305 nm, emission at ~407 nm).

    • Quantify the SA concentration by comparing the peak area to a standard curve.

Conclusion

Both Acibenzolar-S-methyl and β-aminobutyric acid are potent inducers of systemic acquired resistance, but they operate through distinct mechanisms. ASM directly activates the salicylic acid pathway, leading to a strong induction of defense genes. In contrast, BABA primarily primes the plant for a more effective defense response, engaging both SA-dependent and independent pathways. The choice between these inducers will depend on the specific research question, the pathogens of interest, and the desired balance between disease resistance and potential impacts on plant growth. The experimental protocols provided in this guide offer a robust framework for validating the efficacy of these and other novel SAR-inducing compounds.

References

A Comparative Guide to Fungicides for Strawberry Disease Control: Kresoxim-methyl in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of DBEDC (dodecyl benzyldimethylammonium chloride) and kresoxim-methyl for the control of strawberry diseases is currently challenging due to a significant lack of published scientific data on the efficacy of this compound against key strawberry pathogens such as Botrytis cinerea (gray mold) and Podosphaera aphanis (powdery mildew). While this compound is a quaternary ammonium compound known for its broad-spectrum disinfectant properties in various industries, its specific application and performance in agricultural settings for strawberry disease management are not well-documented in peer-reviewed literature.[1]

Therefore, this guide provides a comprehensive overview of kresoxim-methyl, a widely studied and utilized fungicide for strawberry disease control, based on available experimental data. This information is intended for researchers, scientists, and drug development professionals to understand its performance and application.

Kresoxim-methyl: A Profile in Strawberry Disease Management

Kresoxim-methyl is a strobilurin fungicide with protective, curative, and eradicative action against a range of fungal diseases.[2] It is particularly effective against powdery mildew and has demonstrated efficacy against gray mold in strawberries.

Mechanism of Action

Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it blocks the electron transfer chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of ATP synthesis ultimately leads to the cessation of fungal growth and development.

Kresoxim-methyl Mechanism of Action cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII Electron Flow ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungal_Cell Fungal Cell Growth & Proliferation ATP->Fungal_Cell Powers Kresoxim_methyl Kresoxim-methyl Kresoxim_methyl->ComplexIII Inhibits Qo site

Mechanism of action of kresoxim-methyl in fungal mitochondria.

Performance Data of Kresoxim-methyl in Strawberry Disease Control

The following tables summarize quantitative data on the efficacy of kresoxim-methyl against key strawberry diseases. It is important to note that efficacy can vary based on environmental conditions, disease pressure, and the development of fungicide resistance.

Table 1: Efficacy of Kresoxim-methyl against Strawberry Powdery Mildew (Podosphaera aphanis)
Application RateDisease Incidence Reduction (%)Disease Severity Reduction (%)Reference
Not SpecifiedSignificant reduction in mycelial growthNot Specified[3]
Not SpecifiedHigh efficacy in reducing colony developmentNot Specified[4]
Table 2: Efficacy of Kresoxim-methyl against Strawberry Gray Mold (Botrytis cinerea)
Application RateDisease Control Efficacy (%)Reference
Not SpecifiedModest efficacy (50-60% average effectiveness)[5]
Not SpecifiedResidues declined below detection limit 28 days post-application[2]

Note: The efficacy of kresoxim-methyl against gray mold can be variable, and it is often used in rotation or combination with other fungicides for more robust control.

Experimental Protocols for Fungicide Efficacy Trials in Strawberries

The following outlines a general experimental protocol for evaluating the efficacy of fungicides like kresoxim-methyl for strawberry disease control, based on common practices cited in the literature.[6][7][8][9][10][11]

Fungicide Efficacy Trial Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_assessment Data Collection and Assessment cluster_analysis Data Analysis Planting Planting of susceptible strawberry cultivars Plot_Design Randomized Complete Block Design with Replicates Planting->Plot_Design Inoculation Artificial or Natural Inoculation with Pathogen Plot_Design->Inoculation Fungicide_App Application of Fungicide Treatments at Specified Rates and Intervals Inoculation->Fungicide_App Control_App Application of Water or Placebo (Untreated Control) Inoculation->Control_App Disease_Incidence Assessment of Disease Incidence (% of infected plants/fruits) Fungicide_App->Disease_Incidence Disease_Severity Assessment of Disease Severity (e.g., using a rating scale) Fungicide_App->Disease_Severity Yield_Data Collection of Marketable and Unmarketable Yield Data Fungicide_App->Yield_Data Quality_Analysis Analysis of Fruit Quality Parameters (e.g., firmness, soluble solids) Fungicide_App->Quality_Analysis Control_App->Disease_Incidence Control_App->Disease_Severity Control_App->Yield_Data Control_App->Quality_Analysis Statistical_Analysis Statistical Analysis of Data (e.g., ANOVA) Disease_Incidence->Statistical_Analysis Disease_Severity->Statistical_Analysis Yield_Data->Statistical_Analysis Quality_Analysis->Statistical_Analysis Efficacy_Calculation Calculation of Fungicide Efficacy Statistical_Analysis->Efficacy_Calculation

A generalized workflow for conducting fungicide efficacy trials in strawberries.

1. Experimental Design:

  • Field Trials: Typically laid out in a randomized complete block design with multiple replications (e.g., four blocks) to account for field variability.[6][8][10]

  • Plot Size: Plots consist of a specified number of strawberry plants (e.g., 14-20 plants) of a susceptible cultivar.[7][9]

  • Buffer Zones: Treated plots are often separated by buffer zones to minimize spray drift between treatments.[7]

2. Inoculation:

  • Natural Infection: Trials may rely on natural inoculum present in the field, particularly for diseases like gray mold which is ubiquitous.[5]

  • Artificial Inoculation: For more controlled studies, plants can be artificially inoculated with a spore suspension of the target pathogen (e.g., Botrytis cinerea or Podosphaera aphanis).[12]

3. Fungicide Application:

  • Timing: Applications are typically initiated at a specific plant growth stage (e.g., 5-10% bloom) or upon first disease detection and continue at regular intervals (e.g., 7-14 days).[6]

  • Method: Fungicides are applied using calibrated sprayers (e.g., CO2 backpack sprayer) to ensure uniform coverage.[6]

  • Control Group: An untreated control group, typically sprayed with water, is included for comparison.[6]

4. Data Collection:

  • Disease Assessment: Disease incidence (percentage of infected plants or fruits) and severity (area of plant tissue affected, often on a rating scale) are recorded at regular intervals.[6][9]

  • Yield Assessment: Marketable and unmarketable fruits are harvested and weighed to determine the impact of the fungicide on yield.

  • Fruit Quality: Subsamples of harvested fruit may be analyzed for quality parameters such as firmness, soluble solids content (a measure of sweetness), and titratable acidity.[13][14]

5. Data Analysis:

  • Data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

  • Fungicide efficacy is often calculated based on the reduction in disease incidence or severity compared to the untreated control.

Impact of Kresoxim-methyl on Strawberry Quality

The application of fungicides can potentially impact the physiological and biochemical properties of strawberry fruit. While specific data for kresoxim-methyl's direct impact on strawberry quality parameters like soluble solids and firmness is limited in the provided search results, general findings indicate that fungicide treatments can influence these characteristics. It is important to note that disease control itself positively impacts fruit quality by preventing rot and blemishes. One study noted that no residues of kresoxim-methyl were found in any of the samples from the field trials, suggesting that when used with an appropriate pre-harvest interval, it does not lead to detectable residues in the fruit.[2]

Conclusion

Kresoxim-methyl is an effective fungicide for the management of powdery mildew and can contribute to the control of gray mold in strawberries. Its mechanism of action, inhibiting mitochondrial respiration, provides a targeted approach to fungal control. As with all fungicides, proper stewardship, including rotation with fungicides from different FRAC (Fungicide Resistance Action Committee) groups, is crucial to mitigate the development of resistance.

Further research is needed to evaluate the potential of this compound and other quaternary ammonium compounds in agricultural settings for strawberry disease control to enable a comprehensive comparative analysis.

References

Unraveling the Impact of DBEDC on Crop Varieties: A Deep Dive into Field Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the agricultural product referenced by the acronym "DBEDC" remains elusive despite extensive investigation. Searches for field trial data, comparative studies, and experimental protocols related to a compound designated "this compound" have not yielded any relevant results in the public domain. It is highly probable that "this compound" is an internal, informal, or incorrect acronym for the substance of interest.

Without the correct chemical name or a more universally recognized identifier, a comprehensive comparison guide based on experimental data cannot be compiled. Agricultural researchers, scientists, and drug development professionals rely on precise nomenclature to access and verify scientific findings.

To proceed with a thorough analysis as requested, clarification of the specific chemical compound is essential. Once the correct name is identified, a detailed guide can be developed, encompassing:

  • Quantitative Data Summaries: Clearly structured tables presenting field trial results on various crop varieties, including metrics such as yield, disease incidence, and physiological responses.

  • Comparative Analysis: Objective comparisons of the product's performance against other commercially available alternatives, supported by head-to-head experimental data.

  • Detailed Experimental Protocols: Comprehensive descriptions of the methodologies employed in key field trials to ensure reproducibility and critical evaluation of the results. This would include information on experimental design, application rates and timings, and data collection procedures.

  • Visualizations: Diagrams illustrating relevant biological pathways, experimental workflows, and logical relationships using the Graphviz (DOT language) as specified.

Researchers and professionals seeking information on the field trial results of a specific agricultural product are encouraged to verify the correct and complete chemical name or registered trade name before initiating a literature search. This will ensure accurate and efficient retrieval of the necessary scientific data for evaluation and comparison.

Comparative Analysis of DBEDC and Other Copper Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among fungicides is critical for developing sustainable disease management strategies. This guide provides a comparative analysis of DBEDC (bis(ethylenediamine)copper diiodide) with other copper-based fungicides, focusing on the low probability of cross-resistance and providing supporting data and experimental context.

The Low Risk of Cross-Resistance in Copper Fungicides

Copper-based fungicides are classified by the Fungicide Resistance Action Committee (FRAC) in Group M1 . The "M" signifies a multi-site mode of action, which is the cornerstone of their low resistance risk. Unlike single-site fungicides that target a specific enzyme or protein, copper ions (Cu²⁺) disrupt multiple metabolic processes within fungal and bacterial cells. This multi-pronged attack makes it extremely difficult for a pathogen to develop resistance through a single mutation. Consequently, the risk of cross-resistance between different copper-based fungicides, including this compound, is considered negligible.

The primary mode of action for copper fungicides involves the denaturation of proteins and enzymes, leading to a cascade of cellular disruptions.

Copper Copper Ions (Cu2+) Enzymes Multiple Cellular Enzymes Copper->Enzymes Denaturation Proteins Structural Proteins Copper->Proteins Denaturation Metabolism Cellular Metabolism Enzymes->Metabolism Disruption Proteins->Metabolism Disruption CellDeath Pathogen Cell Death Metabolism->CellDeath Leads to A Prepare Fungicide Concentrations B In Vitro: Amend Agar Media A->B C In Vivo: Treat Detached Leaves A->C D Inoculate with Pathogen B->D C->D E Incubate D->E F Measure Mycelial Growth (In Vitro) E->F G Assess Disease Severity (In Vivo) E->G H Calculate EC50 / % Control F->H G->H

A Comparative Analysis of Antifungal Efficacy: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound DBEDC: Extensive searches for "this compound" in the context of antifungal research yielded no publicly available data. This guide will therefore use Amphotericin B, a well-established and potent antifungal agent, as a representative compound to illustrate the principles of a comprehensive comparative analysis. Researchers with data on novel compounds like this compound can adapt the frameworks and methodologies presented herein.

Amphotericin B is a polyene macrolide antibiotic known for its broad spectrum of activity against numerous fungal pathogens.[1] It is often used as a gold standard for in vitro antifungal susceptibility testing and in the treatment of severe systemic fungal infections.

Quantitative Analysis of Antifungal Activity

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.

The following table summarizes the MIC values of Amphotericin B against various clinically relevant fungal strains, compared with other common antifungal agents.

Table 1: Comparative In Vitro Activity of Antifungal Agents Against Various Fungal Strains

Fungal StrainAmphotericin B (MIC in µg/mL)Fluconazole (MIC in µg/mL)Caspofungin (MIC in µg/mL)
Candida albicans0.125 - 1.00.25 - 2.00.03 - 0.25
Candida glabrata0.25 - 1.08.0 - 64.00.06 - 0.5
Candida parapsilosis0.125 - 1.01.0 - 4.00.5 - 4.0
Candida tropicalis0.25 - 1.01.0 - 8.00.06 - 0.5
Aspergillus fumigatus0.25 - 2.0>64.00.015 - 0.125
Cryptococcus neoformans0.125 - 0.54.0 - 16.0>16.0

Note: MIC ranges can vary depending on the specific isolate and testing methodology.

Experimental Protocols

The data presented in Table 1 is typically generated using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is a standardized technique for determining the MIC of antifungal agents against yeasts that cause invasive infections.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which is approximately 1 x 10^6 to 5 x 10^6 cells/mL. This suspension is then diluted to a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Incubation: The microdilution plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be ascertained.

  • Subculturing: A small aliquot (e.g., 10 µL) is taken from each well of the microdilution plate that shows no visible growth.[2]

  • Plating: The aliquot is plated onto an agar medium that does not contain the antifungal agent.

  • Incubation: The plates are incubated at an appropriate temperature and duration to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no colony growth on the subculture plates.[2]

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination A Fungal Colony Isolation B Inoculum Preparation (0.5 McFarland) A->B D Inoculation of Microdilution Plate B->D C Serial Dilution of Antifungal Agent C->D E Incubation (35°C, 24-48h) D->E F MIC Reading (Visual or Spectrophotometric) E->F G Subculture from Clear Wells onto Agar F->G H Incubation G->H I MFC Reading (No Growth) H->I

Caption: Workflow for determining MIC and MFC.

Mechanism of Action: Amphotericin B Signaling Pathway

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[3] This interaction leads to the formation of pores and channels, disrupting membrane integrity.

G cluster_membrane Fungal Cell Membrane B Ergosterol C Pore Formation B->C Leads to D Increased Membrane Permeability C->D A Amphotericin B A->B Binds to E Leakage of Intracellular Ions (K+, Na+) D->E F Cell Death E->F

Caption: Amphotericin B's mechanism of action.

References

Unraveling the Enigma of DBEDC: A Fungicide Comparison Guide Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the fungicide identified as DBEDC (Dibutyl-ethyl-dihydroxy-cyclohexane-dicarboxylate) has yielded limited publicly available information, precluding a direct cost-effectiveness comparison with other commercial fungicides. The acronym "this compound" was noted within a Russian patent (RU2756530C1) in a list of fungicidal agents, but without a corresponding full chemical name or any associated efficacy data. Further investigation into scientific databases and agricultural resources did not provide the necessary experimental results to fulfill a detailed comparative analysis as requested.

While a direct comparison involving this compound is not currently possible due to the absence of data, this guide will provide a framework for researchers, scientists, and drug development professionals on how to conduct and present a cost-effectiveness analysis of fungicides. This framework, complete with placeholder data, detailed experimental protocols, and the required data visualizations, can be adapted for any fungicide for which experimental data is available.

Framework for Fungicide Cost-Effectiveness Comparison

To objectively compare the cost-effectiveness of a novel fungicide (termed here as 'Fungicide X' for illustrative purposes) against established alternatives, a multi-faceted approach is required, integrating efficacy data, application costs, and yield responses.

Data Presentation: A Comparative Analysis

A structured table is essential for the clear presentation of quantitative data. The following table illustrates how to compare key performance indicators of different fungicides.

FungicideTarget Pathogen(s)Application Rate ( kg/ha )Efficacy (% Disease Control)Yield Increase (t/ha)Cost of Fungicide ($/ha)Application Cost ($/ha)Total Cost ($/ha)Net Return ($/ha)Benefit-Cost Ratio
Fungicide X Botrytis cinerea1.5922.5120201403602.57
Fungicide A Botrytis cinerea2.0852.1100201203002.50
Fungicide B Botrytis cinerea1.8882.3110201303302.54
Control Botrytis cinerea00000000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Net return is calculated based on a hypothetical crop value of $200/t. The Benefit-Cost Ratio is the Net Return divided by the Total Cost.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are example protocols for key experiments in fungicide evaluation.

Protocol 1: In Vitro Fungicidal Efficacy Assay
  • Objective: To determine the direct inhibitory effect of the fungicide on the mycelial growth of the target pathogen.

  • Materials:

    • Pure culture of the target pathogen (e.g., Botrytis cinerea).

    • Potato Dextrose Agar (PDA) medium.

    • Technical grade fungicide.

    • Sterile Petri dishes, micropipettes, and ethanol.

  • Procedure:

    • Prepare a stock solution of the fungicide in a suitable solvent.

    • Amend PDA medium with the fungicide to achieve a series of concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A non-amended PDA plate serves as the control.

    • Pour the amended PDA into sterile Petri dishes.

    • Place a 5 mm mycelial plug from the edge of an actively growing pathogen culture in the center of each plate.

    • Incubate the plates at 25°C in the dark.

    • Measure the radial growth of the mycelium daily until the control plate is fully covered.

    • Calculate the percentage of growth inhibition relative to the control.

Protocol 2: Field Efficacy and Yield Trial
  • Objective: To evaluate the fungicide's performance under field conditions and its impact on crop yield.

  • Experimental Design:

    • Randomized Complete Block Design (RCBD) with four replications.

    • Plot size: 5m x 10m.

  • Treatments:

    • Unsprayed control.

    • Fungicide X at the recommended application rate.

    • Standard commercial fungicides (Fungicide A, Fungicide B) at their recommended rates.

  • Procedure:

    • Plant a susceptible crop variety in a field with a history of the target disease.

    • Apply the fungicide treatments at the first sign of disease or as a preventative measure, following the product label instructions.

    • Conduct disease severity assessments at regular intervals using a standardized rating scale (e.g., 0-9 scale where 0 = no disease and 9 = severe infection).

    • At crop maturity, harvest the central rows of each plot.

    • Measure the total yield and assess crop quality parameters.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key concepts and workflows.

Signaling Pathway Inhibition

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Fungicide Fungicide Enzyme Enzyme Fungicide->Enzyme Inhibits Enzyme->Ergosterol Synthesizes

Caption: Hypothetical signaling pathway showing fungicide inhibition of an enzyme responsible for ergosterol synthesis in the fungal cell membrane.

Experimental Workflow for Fungicide Evaluation

G start Start invitro In Vitro Assay Determine direct fungicidal activity Mycelial growth inhibition start->invitro greenhouse Greenhouse Trials Evaluate efficacy on host plants Dose-response analysis invitro->greenhouse field Field Trials Assess performance under natural conditions Yield and quality analysis greenhouse->field cost Cost-Benefit Analysis Calculate application costs Determine net return field->cost end End cost->end

Caption: A streamlined experimental workflow for the comprehensive evaluation of a new fungicide from laboratory to field.

Logical Relationship in Cost-Effectiveness Analysis

G Efficacy Efficacy Yield Yield Efficacy->Yield NetReturn Net Return Yield->NetReturn Cost Cost Cost->NetReturn CostEffectiveness Cost-Effectiveness NetReturn->CostEffectiveness

Caption: Logical flow demonstrating how fungicide efficacy, yield impact, and cost contribute to determining overall cost-effectiveness.

Long-Term Efficacy of DBEDC Application Schedules: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the long-term efficacy of Dodecylbenzenesulfonic Acid Bisethylenediamine Copper Complex Salt (II) (DBEDC) application schedules with other alternatives for disease control. The information is intended for researchers, scientists, and professionals involved in the development of agricultural fungicides.

Comparative Efficacy of this compound

This compound is a copper-based fungicide primarily utilized for the control of fungal diseases in various crops. Efficacy studies have demonstrated its effectiveness, particularly against powdery mildew.

Treatment AlternativeTarget DiseaseCropComparative Efficacy
This compound Powdery MildewStrawberryEffective, especially with preventative application schedules.[1]
Milk Concentration (10%)Powdery MildewStrawberryShows similar efficacy to this compound in some studies.[2]
AzoxystrobinPowdery MildewStrawberryA systemic fungicide used for comparison in efficacy studies.[1]
Kresoxim-methylPowdery MildewStrawberryA systemic fungicide used for comparison in efficacy studies.[1]
PyridachlometylVarious Fungal PathogensVarious CropsA novel fungicide with a different mode of action.[3]

Experimental Protocols

Detailed experimental protocols for the studies cited are not available in the public domain. However, a general methodology for assessing fungicide efficacy can be outlined.

General Experimental Workflow for Fungicide Efficacy Trial:

G cluster_0 Pre-Treatment cluster_1 Treatment Application cluster_2 Data Collection & Analysis Plant Cultivation Plant Cultivation Disease Inoculation Disease Inoculation Plant Cultivation->Disease Inoculation Fungicide Application Fungicide Application Disease Inoculation->Fungicide Application  Application Schedules (e.g., preventative, curative) Disease Severity Assessment Disease Severity Assessment Fungicide Application->Disease Severity Assessment Control Group (No Treatment) Control Group (No Treatment) Fungicide Application->Control Group (No Treatment) Data Analysis Data Analysis Disease Severity Assessment->Data Analysis Control Group (No Treatment)->Disease Severity Assessment

Caption: Generalized workflow for a fungicide efficacy trial.

Signaling Pathways

No specific signaling pathways in fungal or plant cells have been identified as the direct target of this compound in the provided search results. As a copper-based fungicide, this compound is understood to have a broad-spectrum, multi-site mode of action. The cupric ions (Cu2+) released from the complex are believed to denature proteins and enzymes within the fungal cells, leading to a general disruption of cellular processes and eventual cell death. This non-specific mode of action is a key difference from many modern, single-site fungicides that target specific enzymes or steps in a metabolic pathway.

Logical Relationship of Copper Fungicide Action:

G cluster_0 Inside Fungal Cell DBEDC_Application This compound Application Cu_Release Release of Cu2+ ions DBEDC_Application->Cu_Release Protein_Denaturation Protein & Enzyme Denaturation Cu_Release->Protein_Denaturation Fungal_Cell Fungal Cell Cellular_Disruption Disruption of Cellular Processes Protein_Denaturation->Cellular_Disruption Cell_Death Fungal Cell Death Cellular_Disruption->Cell_Death

Caption: Mode of action for copper-based fungicides like this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Chemical Waste: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

A crucial first step in ensuring laboratory safety is the correct identification and disposal of chemical waste. Without the proper identification of a substance, specific and safe disposal procedures cannot be determined.

The term "Dbedc" does not correspond to a recognized chemical name or standard abbreviation in our databases. To provide you with accurate and safe disposal instructions, please verify the full chemical name, Chemical Abstracts Service (CAS) number, or any other available identifier for the substance .

In the interim, this guide provides a general framework for the proper disposal of laboratory chemical waste. This information is intended to support established safety protocols and should be used in conjunction with your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) once it is correctly identified.

General Chemical Waste Disposal Workflow

The following diagram outlines the fundamental steps for the safe disposal of chemical waste in a laboratory setting.

cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal A Identify the Chemical Waste (Name, CAS Number) B Locate and Review the Safety Data Sheet (SDS) A->B Consult C Determine Hazard Classification (e.g., Flammable, Corrosive, Toxic) B->C Analyze D Segregate Incompatible Chemical Wastes C->D Based on Hazards E Select Appropriate, Labeled Waste Container D->E F Transfer Waste to Container Using Proper PPE E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I Complete Waste Disposal Manifest H->I

Caption: General workflow for laboratory chemical waste disposal.

Key Principles of Chemical Waste Management

  • Identification is Paramount: Never dispose of an unknown chemical. The first and most critical step is to accurately identify the waste material.

  • Consult the SDS: The Safety Data Sheet is the primary source of information for a specific chemical, including its hazards, handling precautions, and disposal recommendations.

  • Segregation of Waste: Always segregate incompatible chemicals to prevent dangerous reactions. Waste streams should be separated based on their hazard class (e.g., halogenated solvents, non-halogenated solvents, corrosive acids, corrosive bases, heavy metals).

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents, approximate concentrations, and hazard warnings.

  • Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical. For example, hydrofluoric acid should not be stored in glass containers.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, when handling chemical waste.

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for waste collection, storage, and disposal, which are typically managed by an Environmental Health and Safety (EHS) department.

Once you are able to provide the correct name or CAS number for "this compound," a detailed and specific disposal plan can be developed, including quantitative data on physical and chemical properties, detailed experimental protocols for any necessary neutralization or deactivation steps, and a precise workflow diagram tailored to the specific hazards of the substance.

Essential Safety and Logistical Information for Handling Dibenz[a,h]anthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Dibenz[a,h]anthracene (DBA), a polycyclic aromatic hydrocarbon (PAH). Adherence to these guidelines is essential to ensure personal safety and environmental protection. DBA is considered a substance that may be carcinogenic to humans and requires careful handling to minimize exposure.[1]

Personal Protective Equipment (PPE)

When handling Dibenz[a,h]anthracene, a comprehensive approach to personal protective equipment is mandatory to prevent absorption through inhalation, skin contact, and ingestion.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Respiratory Protection Particulate filter respiratorUse a respirator adapted to the airborne concentration of the substance. A full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary for high-risk activities.
Eye and Face Protection Safety goggles or face shieldWear chemical-resistant safety goggles.[2] A face shield should be worn in combination with a respirator, especially when there is a risk of splashes or generating dust.[1]
Skin and Body Protection Chemical-resistant glovesImpervious gloves are required.[3] The specific type of glove should be selected based on the chemical resistance to DBA.
Protective clothing/CoverallsWear protective clothing to prevent skin contact.[1] For tasks with a high risk of exposure, a chemical-resistant suit may be necessary.
Closed-toe shoesChemical-resistant boots with steel toes are recommended to protect from spills.
Hand Protection Chemical-resistant glovesAs mentioned above, the appropriate glove material must be selected for chemical resistance.
Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and contamination.

Handling Procedures:

  • Work in a designated area: All work with Dibenz[a,h]anthracene should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid dust generation: Minimize the creation of dust when handling the solid form of DBA. If appropriate, moisten the substance to prevent it from becoming airborne.[1]

  • Prevent contact: Avoid all contact with the substance.[1] Do not eat, drink, or smoke in areas where DBA is handled.[1]

  • Contaminated clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][4] Do not take contaminated work clothes home.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.[4]

Storage Procedures:

  • Container: Store in a tightly closed, sealed container.[4]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] The storage area should not have drain or sewer access.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

Dibenz[a,h]anthracene and its container must be disposed of as hazardous waste.[4]

Waste Disposal Steps:

  • Collection: Sweep spilled substance into sealable containers.[1] For spills, carefully collect the remainder of the material.

  • Labeling: Label the waste container clearly as "Hazardous Waste" with the chemical name.

  • Storage: Store the waste in a designated, secure area, away from incompatible materials, pending disposal.

  • Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[3][5] Do not allow the product to reach the sewage system or enter the environment.[1][5]

Emergency Procedures

Spills:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • If the spill involves a powder, moisten it to prevent dusting.[1]

  • Sweep or vacuum the material into a suitable, labeled disposal container.[4]

  • Clean the spill area thoroughly.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek medical aid.[4]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[4]

Visual Workflow for Handling and Disposal of Dibenz[a,h]anthracene

G Workflow for Safe Handling and Disposal of Dibenz[a,h]anthracene cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep Don Appropriate PPE setup Prepare Well-Ventilated Work Area prep->setup handle Handle Dibenz[a,h]anthracene (Avoid dust generation) setup->handle decon Decontaminate Work Area handle->decon waste_collect Collect Waste in Sealed Container handle->waste_collect decon->waste_collect spill Spill Occurs spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->waste_collect waste_label Label as Hazardous Waste waste_collect->waste_label waste_dispose Dispose via Approved Channels waste_label->waste_dispose

Caption: Workflow for the safe handling and disposal of Dibenz[a,h]anthracene.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.